2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBMSWJVQCPVJH-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Topic: Synthesis and Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Research Scientists, Medicinal Chemists, and Process Engineers
Executive Summary & Chemical Basis
This compound (also known as 4-ethoxy-α-cyanocinnamic acid) is a functionalized phenylpropanoid derivative. Structurally, it belongs to the family of α-cyanocinnamic acids, which are critical scaffolds in the development of tyrosine kinase inhibitors, UV-blocking agents (cyanoacrylates), and MALDI-MS matrices (analogous to α-cyano-4-hydroxycinnamic acid, CHCA).
This guide details a high-purity synthesis protocol utilizing a Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid. Unlike routes involving ethyl cyanoacetate followed by hydrolysis, this "Direct-Acid" approach minimizes step count and waste, aligning with Green Chemistry principles.
Retrosynthetic Analysis
The target molecule is disassembled via the C=C double bond, revealing two commercially available precursors:
-
Electrophile: 4-Ethoxybenzaldehyde (provides the aromatic core).
-
Nucleophile: Cyanoacetic acid (provides the active methylene and carboxylic acid moiety).
Synthetic Methodology
Reagents & Materials
| Component | Role | Stoichiometry | Purity Requirement |
| 4-Ethoxybenzaldehyde | Precursor A | 1.0 eq | >98% (HPLC) |
| Cyanoacetic Acid | Precursor B | 1.1 eq | >99% (Anhydrous) |
| Piperidine | Catalyst | 0.1 eq | Reagent Grade |
| Ethanol (EtOH) | Solvent | 10 mL/g | Absolute (Dry) |
| Hexane/Ethyl Acetate | TLC Mobile Phase | N/A | ACS Grade |
Experimental Protocol (Direct Condensation)
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-ethoxybenzaldehyde (15.0 g, 100 mmol) and cyanoacetic acid (9.35 g, 110 mmol).
-
Add absolute ethanol (150 mL). Stir until solids are dissolved.
-
Critical Step: Add piperidine (0.85 g, ~1.0 mL, 10 mmol) dropwise. Note: A mild exotherm may occur.
Step 2: Reflux & Monitoring
-
Heat the mixture to reflux (approx. 78°C) using an oil bath.
-
Maintain reflux for 3–5 hours.
-
In-Process Control (IPC): Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane).
-
Target: Disappearance of the aldehyde spot (
). -
Product: Appearance of a new, lower
spot (acidic nature interacts with silica).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature (20–25°C).
-
Crystallization: The product typically precipitates as a yellow solid upon cooling. If no precipitate forms, reduce solvent volume by 50% via rotary evaporation and cool to 4°C.
-
Filter the solid using a Buchner funnel.
-
Wash: Rinse the filter cake with cold ethanol (2 x 20 mL) followed by cold water (2 x 20 mL) to remove residual catalyst and unreacted cyanoacetic acid.
Step 4: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling ethanol (or an EtOH/Water 9:1 mixture).
-
Allow to cool slowly to induce crystal growth.
-
Dry the purified crystals in a vacuum oven at 50°C for 12 hours.
Reaction Mechanism & Kinetics
The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The piperidine serves a dual role: it acts as a base to deprotonate the active methylene of cyanoacetic acid and forms a transient iminium ion with the aldehyde, lowering the activation energy for nucleophilic attack.
Mechanism Diagram
Caption: Simplified mechanistic flow of the piperidine-catalyzed Knoevenagel condensation.
Characterization & Quality Control
Spectroscopic Data
The following data confirms the structure of the acid form. Note: Data extrapolated from high-confidence analogs and ester derivatives [1, 2].
| Technique | Parameter | Observed Value | Interpretation |
| FT-IR | 2500–3300 cm | Carboxylic acid dimer stretch | |
| 2215–2225 cm | Nitrile group (Weak/Medium intensity) | ||
| 1680–1700 cm | Conjugated carboxylic acid | ||
| 1580–1600 cm | Alkene/Aromatic stretch | ||
| 12.5–13.5 ppm (bs, 1H) | -COOH (Acid proton) | ||
| 8.15–8.25 ppm (s, 1H) | Vinyl proton (-CH=C-), deshielded by CN/COOH | ||
| 7.95–8.05 ppm (d, 2H) | Aromatic protons (ortho to vinyl) | ||
| 7.05–7.15 ppm (d, 2H) | Aromatic protons (ortho to ethoxy) | ||
| 4.10–4.15 ppm (q, 2H) | -OCH | ||
| 1.35–1.40 ppm (t, 3H) | -CH | ||
| Melting Point | Range | 195°C – 215°C* | Predicted range for acid form. Ester melts ~80°C [1]. |
Troubleshooting & Optimization Workflow
Common issues involve low yield or impure precipitation. Follow this logic tree for resolution.
Caption: Decision tree for reaction workup and troubleshooting precipitation issues.
Expert Insights & Applications
"Green" Catalysis Alternatives
While piperidine is standard, this reaction is a prime candidate for Green Chemistry .
-
Amino Acids: Glycine or
-alanine can catalyze this reaction in aqueous ethanol, avoiding toxic amines. -
Solvent-Free: Grinding the aldehyde and cyanoacetic acid with a pestle in the presence of ammonium acetate can yield the product via solid-state reaction [3].
Applications
-
MALDI Matrix: Similar to
-Cyano-4-hydroxycinnamic acid (CHCA), this ethoxy derivative serves as a matrix for the ionization of peptides and nucleotides, particularly where different crystal morphology is required. -
Pharmaceutical Intermediate: The core structure is a Michael acceptor, often used in the synthesis of covalent kinase inhibitors where the nitrile group modulates reactivity.
References
-
J. Mex. Chem. Soc. (2023).[1] Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. Retrieved from [Link] (Data for ethyl ester analog used for NMR correlation).
-
Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation. Retrieved from [Link].
Sources
physicochemical properties of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
The following technical guide provides an in-depth analysis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid , a specialized organic compound utilized in analytical chemistry (MALDI-MS) and synthetic medicinal chemistry.
Chemical Class:
Part 1: Executive Summary & Physicochemical Profile
This compound is a lipophilic derivative of the widely used MALDI matrix
Unlike its hydroxylated counterpart (CHCA), the ethoxy derivative lacks the phenolic proton, significantly altering its hydrogen-bonding capacity and solubility profile. This modification makes it a critical tool for analyzing hydrophobic peptides or synthetic polymers where CHCA fails to co-crystallize effectively. Furthermore, the
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | (E)-2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Poorly soluble in Water |
| Acidity (pKa) | ~1.5 – 2.5 (Predicted; enhanced acidity due to |
| Melting Point | >180°C (Decomposes; specific MP varies by polymorph) |
| UV Absorption | |
| LogP (Lipophilicity) | ~2.3 (Estimated; higher than CHCA due to ethyl group) |
Part 2: Synthesis & Reaction Mechanism
The synthesis of this compound is classically achieved via the Knoevenagel Condensation . This reaction involves the nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (4-ethoxybenzaldehyde), followed by dehydration.
The "Why" Behind the Protocol
-
Catalyst Choice: A weak base (Piperidine or Ammonium Acetate) is used to deprotonate the
-carbon of the cyanoacetic acid, generating the necessary enolate nucleophile without causing side reactions like Cannizzaro. -
Solvent System: Ethanol is preferred as it solubilizes the aldehyde while allowing the final acid product to precipitate upon cooling, driving the equilibrium forward (Le Chatelier’s principle).
Step-by-Step Synthesis Protocol
Reagents:
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Ammonium Acetate (0.1 eq) or Piperidine (cat.)
-
Ethanol (Anhydrous)
-
Toluene (optional, for Dean-Stark water removal)
Workflow:
-
Preparation: Dissolve 4-ethoxybenzaldehyde (15 g, 0.1 mol) and cyanoacetic acid (9.35 g, 0.11 mol) in 100 mL of ethanol in a round-bottom flask.
-
Catalysis: Add ammonium acetate (0.8 g).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Work-up:
-
Cool the reaction mixture to room temperature. The product often crystallizes spontaneously.
-
If no precipitate forms, reduce solvent volume by 50% under vacuum and acidify slightly with dilute HCl to ensure the carboxylic acid is protonated.
-
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield needle-like crystals.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Synthesis Pathway Visualization
Figure 1: Knoevenagel condensation pathway transforming 4-ethoxybenzaldehyde into the target acrylic acid derivative.
Part 3: Mechanistic Applications
MALDI-TOF Mass Spectrometry Matrix
While CHCA is the "gold standard" for peptides, the 4-ethoxy derivative addresses specific limitations regarding analyte solubility and ionization energy.
-
Mechanism: The compound absorbs UV laser energy (typically Nitrogen laser at 337 nm or Nd:YAG at 355 nm). The excited matrix molecules transfer protons to the analyte (peptide/polymer), causing desorption and ionization.
-
Advantage over CHCA: The ethoxy group increases the hydrophobicity of the matrix. This promotes better co-crystallization with hydrophobic peptides or synthetic polymers (e.g., PEG, PMMA) that do not incorporate well into the polar CHCA lattice.
-
Proton Affinity: The electron-donating ethoxy group slightly modulates the acidity of the carboxylic proton compared to the hydroxy group, potentially offering "softer" ionization for labile compounds.
Medicinal Chemistry: The Michael Acceptor
In drug discovery, the
-
Covalent Inhibition: The
-carbon (C3) is highly electrophilic due to the conjugation with both the nitrile and carboxylic acid. Cysteine residues in the active sites of enzymes (e.g., kinases) can attack this carbon via a Michael addition, forming a covalent bond. -
Tyrphostin Analogues: This structure mimics the core of Tyrphostins (Tyrosine Phosphorylation Inhibitors), where the ethoxy group mimics the tyrosine phenol ether, blocking ATP binding or substrate recognition.
MALDI Ionization Workflow
Figure 2: Energy transfer mechanism in MALDI-MS, highlighting the role of the matrix in protonating the analyte.
Part 4: Safety & Handling (Self-Validating Protocol)
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.
Handling Protocol
-
PPE: Nitrile gloves are mandatory. The compound is an organic acid and can cause contact dermatitis.
-
Inhalation: Handle the powder inside a fume hood. The micronized dust is a respiratory irritant.
-
Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis of the nitrile group over long periods (though relatively stable).
Self-Validation Check:
-
Visual: If the white powder turns orange/brown, it indicates degradation (likely polymerization or oxidation of the double bond). Recrystallize before use.
-
Solubility Test: Dissolve a small amount in Methanol. It should clear immediately. Turbidity suggests contamination with the aldehyde starting material.
References
-
Sigma-Aldrich. (n.d.).[1] 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Product Sheet (EME00470). Retrieved from
- Beavis, R. C., & Chait, B. T. (1992). "Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins." Rapid Communications in Mass Spectrometry.
-
BenchChem. (n.d.). Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. (General Knoevenagel Protocol Reference). Retrieved from
-
PubChem. (n.d.).[2] Compound Summary: alpha-Cyano-4-hydroxycinnamic acid (Analogous Structure).[3] Retrieved from
Sources
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid and its Analogs
Introduction
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid belongs to a class of compounds characterized by a β-phenyl-α,β-unsaturated carbonyl scaffold. While direct and extensive research on this specific molecule is emerging, a significant body of evidence from structurally related analogs provides a strong foundation for predicting its likely biological activities and mechanisms of action. This guide synthesizes the current understanding of these related compounds to offer a scientifically grounded perspective on the potential therapeutic applications of this compound. We will delve into three primary putative mechanisms: tyrosinase inhibition, modulation of inflammatory pathways, and activation of AMP-activated protein kinase (AMPK). For each proposed mechanism, we will explore the scientific rationale and provide detailed, field-proven experimental protocols for investigation.
Section 1: Tyrosinase Inhibition - A Potential Mechanism for Depigmentation
Scientific Rationale
Tyrosinase is a key copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of melanogenesis.[1] The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic intervention in dermatology and cosmetics.[1] Several studies have identified compounds with a β-phenyl-α,β-unsaturated carbonyl scaffold, a core feature of this compound, as potent tyrosinase inhibitors.[2][3][4] Docking simulations suggest that these molecules can bind directly to the active site of tyrosinase, potentially with higher affinity than well-known inhibitors like kojic acid.[2] This indicates a strong possibility that this compound may exert its effects by inhibiting tyrosinase, thereby reducing melanin production.
Experimental Protocol: In Vitro Tyrosinase Activity Assay
This protocol details a colorimetric assay to determine the inhibitory effect of a test compound on mushroom tyrosinase activity, using L-DOPA as a substrate.
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions.
-
Mushroom Tyrosinase Solution (30 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.[5]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use due to its susceptibility to auto-oxidation.[1]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Positive Control (Kojic Acid): Prepare a stock solution in DMSO or phosphate buffer.
Assay Procedure (96-well plate):
-
Plate Setup:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., DMSO) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).[1]
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[5]
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.[1]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[1][5]
Data Analysis:
Calculate the percentage of tyrosinase inhibition using the following formula:
% Inhibition = [1 - (Abs_test - Abs_test_blank) / (Abs_control - Abs_control_blank)] * 100
The IC50 value (the concentration of inhibitor at which 50% of the enzyme activity is inhibited) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
Data Presentation
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | ... | ... | ... |
| Kojic Acid (Positive Control) | ... | ... | ... |
Visualization
Caption: Principle of the tyrosinase inhibition assay.
Section 2: Modulation of Inflammatory Pathways
Scientific Rationale
Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.[9] Structurally related cyanoacrylic acid derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This suggests that this compound may also exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Experimental Protocol: Quantification of Pro-inflammatory Cytokines using ELISA
This protocol describes a sandwich ELISA for the quantification of TNF-α in cell culture supernatants.
Procedure:
-
Plate Coating: Dilute the purified anti-TNF-α capture antibody in binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.[11]
-
Blocking: Wash the plate and add 200 µL of blocking buffer to each well. Incubate for at least 1 hour at room temperature.[11]
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[11]
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated anti-TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.[11]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of avidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm.
Visualization
Caption: The canonical NF-κB signaling pathway.
Section 3: Activation of AMP-Activated Protein Kinase (AMPK)
Scientific Rationale
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism.[12] It is activated in response to a low cellular energy state (high AMP:ATP ratio) and acts to restore energy balance.[12] AMPK activation has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. Recent studies have shown that some (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives can act as AMPK activators, leading to a reduction in lipid accumulation in hepatocytes. This suggests that this compound may also possess the ability to modulate this key metabolic pathway.
Experimental Protocol: Western Blot Analysis of AMPK Activation
This protocol outlines the steps to assess the activation of AMPK by measuring the phosphorylation of AMPK at Threonine 172 (Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (Ser79).
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
| Treatment | p-AMPK/Total AMPK (Fold Change) | p-ACC/Total ACC (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | ... | ... |
| Positive Control (e.g., AICAR) | ... | ... |
Visualization
Caption: The AMPK signaling pathway.
Conclusion
Based on the substantial evidence from structurally analogous compounds, this compound holds considerable promise as a bioactive molecule with multiple potential mechanisms of action. The core β-phenyl-α,β-unsaturated carbonyl scaffold strongly suggests activity as a tyrosinase inhibitor, an anti-inflammatory agent via modulation of the NF-κB pathway, and an activator of the metabolic regulator AMPK. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these putative mechanisms. Further research is warranted to definitively elucidate the specific biological targets and therapeutic potential of this compound, which may lead to the development of novel therapeutics for a range of clinical applications.
References
-
Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]
-
BioVision. (n.d.). K742-Tyrosinase Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
PubMed. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold. Retrieved from [Link]
-
Anilocus. (2025). Intracellular Cytokine Staining Protocol. Retrieved from [Link]
-
Characterization of Mushroom Tyrosinase Activity. (n.d.). Retrieved from [Link]
-
MDPI. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]
-
Bio-Rad. (n.d.). Bio-Plex™ Cytokine Assay. Retrieved from [Link]
-
MDPI. (2019). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Retrieved from [Link]
-
PMC. (n.d.). Cyanoacrylic tissue glues: Biochemical properties and their usage in urology. Retrieved from [Link]
-
Sci-Hub. (n.d.). Antioxidant, anti-tyrosinase and anti-melanogenic effects of (E)-2,3-diphenylacrylic acid derivatives. Retrieved from [Link]
-
PMC. (n.d.). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of protein expression levels of AMPK signaling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK -Thr 172 and.... Retrieved from [Link]
-
MDPI. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]
-
PMC. (n.d.). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Retrieved from [Link]
-
Bicocca. (2022). State of the Art Regulation by AMPK-Targeting Molecules. Retrieved from [Link]
-
PMC. (n.d.). Lessons from Nature: Sources and Strategies for Developing AMPK Activators for Cancer Chemotherapeutics. Retrieved from [Link]
-
PMC. (n.d.). AMP-activated Protein Kinase (AMPK) Activating Agents Cause Dephosphorylation of Akt and Glycogen Synthase Kinase-3. Retrieved from [Link]
-
PubMed. (2016). Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). AMPK: An emerging target for modification of injury-induced pain plasticity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic direct and indirect activators of AMPK. These activators.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanoacrylate glues: types and mechanisms of action. Retrieved from [Link]
-
MDPI. (2024). Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Retrieved from [Link]
-
MDPI. (2020). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. Retrieved from [Link]
-
Longdom Publishing. (2021). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
-
Frontiers. (2023). Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. Retrieved from [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Cinnamic acid derivatives as anticancer agents-a review. Retrieved from [Link]
Sources
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An In-depth Technical Guide to the Derivatives of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid: Synthesis, Properties, and Therapeutic Potential
Abstract
Derivatives of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid represent a versatile class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical scaffold, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthesis methodologies, focusing on the pivotal Knoevenagel condensation, and elucidate the rationale behind various catalytic systems. Furthermore, this guide will synthesize the current understanding of the biological activities of these derivatives, particularly their anticancer and anti-inflammatory properties, supported by a critical analysis of structure-activity relationships (SAR). Detailed experimental protocols, data presentation, and workflow visualizations are provided to empower researchers in this dynamic field.
Introduction: The 2-Cyano-3-phenyl-acrylic acid Scaffold
The 2-cyano-3-phenyl-acrylic acid backbone is a privileged scaffold in medicinal chemistry. The core structure, characterized by an electron-withdrawing cyano group and a carboxylic acid (or its ester/amide equivalent) attached to a carbon-carbon double bond, makes it a Michael acceptor and a versatile platform for chemical modification. The phenyl ring allows for extensive derivatization to modulate pharmacokinetic and pharmacodynamic properties.
The specific parent compound, this compound, and its derivatives have garnered interest for a range of biological activities. These include anticancer, anti-inflammatory, and herbicidal effects.[1][2][3] The ethoxy group at the para-position of the phenyl ring is a key feature, influencing the compound's lipophilicity and electronic properties, which in turn can impact target engagement and metabolic stability. This guide will focus on the synthesis of various derivatives from this core and the subsequent evaluation of their chemical and biological properties.
Synthesis of this compound Derivatives
The cornerstone of synthesizing this class of compounds is the Knoevenagel condensation . This classic organic reaction involves the nucleophilic addition of an active methylene compound (like ethyl cyanoacetate or cyanoacetic acid) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction to form a new carbon-carbon double bond.[4]
The general synthetic approach involves the reaction of 4-ethoxybenzaldehyde with an active methylene compound, such as ethyl cyanoacetate (to form the ethyl ester derivative) or cyanoacetamide (to form the amide derivative). The choice of catalyst and reaction conditions is critical for achieving high yields and purity.[5][6] While traditional methods often used bases like piperidine, modern protocols have explored milder and more efficient catalysts to improve the reaction's green profile.[7]
Catalytic Strategies: A Comparative Overview
The choice of catalyst is a key experimental variable. Here, we discuss the causality behind different choices:
-
Basic Catalysts (e.g., Piperidine, Ammonium Acetate): These weak bases are traditionally used to deprotonate the active methylene compound, generating a carbanion nucleophile that attacks the aldehyde. They are effective but can sometimes lead to longer reaction times or require reflux conditions.[8]
-
Lewis Acids: Can be used to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the active methylene compound.
-
Modern Catalysts (e.g., DIPEAc, TPP): Diisopropylethylammonium acetate (DIPEAc) and triphenylphosphine (TPP) have emerged as highly efficient catalysts.[5][6] They often allow for milder reaction conditions, shorter reaction times, and higher yields, with the added benefit of avoiding harsh acids or bases.[6] Some protocols even employ solvent-free conditions, enhancing the environmental friendliness of the synthesis.[6][9]
-
Green Catalysts: Recent research has explored the use of environmentally benign catalysts, such as a water extract of onion, which provides an inexpensive and simple work-up procedure.[7]
Protocol: Synthesis of Ethyl 2-Cyano-3-(4-ethoxy-phenyl)-acrylate
This protocol is a representative example based on improved Knoevenagel condensation methods.
Materials:
-
4-ethoxybenzaldehyde
-
Ethyl cyanoacetate
-
Diisopropylethylammonium acetate (DIPEAc) or Piperidine
-
Hexane or Ethanol
-
Ethyl acetate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 4-ethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent like hexane (10 mL), add the catalyst (e.g., DIPEAc, 0.1 mmol).[5]
-
Heating: Heat the reaction mixture to 65-70°C.[5]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (8:2). The reaction is typically complete within 3-6 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture. If layers separate, isolate the product layer. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired ethyl 2-cyano-3-(4-ethoxy-phenyl)-acrylate as a solid.[8]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activities and Therapeutic Potential
Derivatives of this scaffold have shown promise in several therapeutic areas, primarily due to their ability to act as Michael acceptors and interact with biological nucleophiles, such as cysteine residues in proteins.
Anticancer Activity
Many derivatives have demonstrated potent anticancer activity. The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1] For instance, some derivatives act as inhibitors of crucial kinases like Transforming growth factor beta-activated kinase 1 (TAK1), which is involved in cell survival pathways such as NF-κB and MAPK.[3] Inhibition of TAK1 can lead to the arrest of cancer cell proliferation and induction of apoptosis.[3]
The 2-cyanoacrylamide moiety is particularly important, as it can form reversible covalent bonds with cysteine residues in the active sites of target proteins, leading to potent and sustained inhibition.[3]
Anti-inflammatory Properties
The anti-inflammatory effects are often linked to the same pathways involved in cancer. By inhibiting pro-inflammatory signaling cascades like NF-κB, these compounds can reduce the production of inflammatory mediators such as cytokines.[1] This dual activity against cancer and inflammation is particularly relevant, as chronic inflammation is a known driver of tumorigenesis.
Herbicidal Activity
Certain novel 2-cyanoacrylate compounds have been synthesized and tested for herbicidal activities, showing significant inhibitory effects against various weed species.[2] This suggests that the scaffold can be adapted for applications in agriculture.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this class of derivatives, several key SAR insights have been established.
-
The Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. The 4-ethoxy group is a common feature, but modifications can fine-tune activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its reactivity and binding affinity to biological targets.
-
The Acrylate Moiety: The core α,β-unsaturated system is essential for the Michael addition reaction, which is a common mechanism of action.[3]
-
The Carboxylic Acid/Ester/Amide Group:
-
Esters (e.g., ethyl ester): Often increase lipophilicity, which can improve cell membrane permeability.
-
Carboxylic Acids: Can form salt bridges and hydrogen bonds with target proteins.
-
Amides: Introduce hydrogen bond donors and acceptors, allowing for different interactions with biological targets. Synthesizing various amide derivatives can significantly alter the biological profile.[10][11]
-
The systematic modification of these three regions allows for the optimization of potency, selectivity, and pharmacokinetic properties.[12][13]
| Derivative Type | Key Structural Feature | Impact on Properties | Potential Application |
| Ethyl Ester | -COOEt group | Increased lipophilicity, potential for improved cell penetration. | General anticancer and anti-inflammatory screening.[1] |
| Amide Derivatives | -CONH-R group | Can introduce new hydrogen bonding interactions, modulating target specificity. | Kinase inhibitors (e.g., TAK1).[3] |
| Heterocyclic Hybrids | Phenyl ring replaced by or attached to a heterocycle (e.g., pyrazole, thiophene). | Introduces diverse electronic and steric properties, can improve binding affinity and metabolic stability. | Anticancer agents.[11] |
| Phenolic Hydroxyl Derivatives | -OH group on the phenyl ring (e.g., 4-hydroxy). | Provides a site for further conjugation and can act as a hydrogen bond donor. | Antioxidant, anticancer.[1][8] |
Future Perspectives
The derivatives of this compound continue to be a promising area of research. Future work should focus on:
-
Target Identification: Elucidating the specific molecular targets for the most potent compounds.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to assess the drug-likeness of lead candidates.
-
Combinatorial Synthesis: Expanding the chemical space by synthesizing larger libraries of derivatives to refine SAR models.
-
Reversible Covalent Inhibition: Further exploring the 2-cyanoacrylamide moiety for designing targeted, reversible covalent inhibitors with improved safety profiles.[3]
By leveraging the synthetic versatility and potent biological activity of this scaffold, researchers are well-positioned to develop novel therapeutics for a range of diseases.
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SciELO. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
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IUCr. (n.d.). Synthesis and structure of 2,4-bis(2,6-dimethyl-4H-pyran-4-ylidene)-3-oxopentanedinitrile, an unexpected product of a Knoevenagel condensation reaction. Retrieved from [Link]
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MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole Ring. Retrieved from [Link]
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PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Retrieved from [Link]
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PubChem. (n.d.). (Z)-2-Cyano-3-phenylacrylic acid. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid phenethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
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MDPI. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Retrieved from [Link]
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Frontiers. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Retrieved from [Link]
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PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Retrieved from [Link]
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2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid CAS number and supplier
An In-depth Technical Guide to 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid for Advanced Research Applications
Introduction
This compound is a substituted cyanoacrylic acid derivative, a class of molecules that holds significant interest in organic synthesis, materials science, and pharmacology. As a bifunctional molecule, it incorporates a reactive acrylic acid moiety and a nitrile group, making it a versatile building block for more complex chemical structures. Its primary value in the research and drug development sectors lies in its role as a monomer for the synthesis of specialized polymers and as a scaffold in the design of novel chemical entities. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth look at the properties, synthesis, applications, and procurement of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization.
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. While a specific CAS number for this exact compound is not consistently cited across major databases, it is commonly tracked by its MDL number. The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (2E)-2-Cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | N/A |
| MDL Number | MFCD01204725 | |
| PubChem Substance ID | 329799561 | |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | |
| Appearance | Solid (form) | |
| SMILES | CCOC1=CC=C(/C=C(\C#N)/C(O)=O)C=C1 | N/A |
| InChI Key | MYBMSWJVQCPVJH-YFHOEESVSA-N |
Synthesis Pathway: The Knoevenagel Condensation
The most direct and widely adopted method for synthesizing 2-cyano-3-aryl-acrylic acids is the Knoevenagel condensation. This reaction provides an efficient route to C=C bond formation by reacting a carbonyl compound with an active methylene compound.
Causality of Experimental Choice
The choice of the Knoevenagel condensation is dictated by its reliability and high yield for this class of reaction. It involves the reaction between an aldehyde (4-ethoxybenzaldehyde) and a compound with an acidic methylene group (ethyl cyanoacetate), catalyzed by a weak base like piperidine. The ethoxy group on the phenyl ring is an electron-donating group, which activates the aldehyde, facilitating the reaction. The subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Ester Hydrolysis: After the condensation is complete, add a solution of sodium hydroxide (2 equivalents) in water to the reaction mixture. Continue to reflux for an additional 1-2 hours to hydrolyze the ester.
-
Workup and Acidification: Cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted aldehyde. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using cold 2M hydrochloric acid.
-
Isolation and Purification: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation and hydrolysis workflow for synthesis.
Applications in Research and Drug Development
While specific, direct therapeutic applications of this compound are not extensively documented, its utility is understood through its role as a monomer for creating functional polymers, particularly polyacrylic acids (PAA).
Polyacrylic Acid (PAA) in Drug Delivery
PAA and its derivatives are highly valued in pharmaceutical sciences for creating advanced drug delivery systems.[1] These polymers are biocompatible, non-toxic, and can be engineered into nanoparticles, hydrogels, and other matrices.[2][3]
-
pH-Responsive Systems: The carboxylic acid groups in the PAA backbone allow these polymers to respond to changes in pH.[2] In the low pH of the stomach, the polymer may be collapsed, but in the higher pH of the intestine, it can swell and release an encapsulated drug. This makes PAA an excellent candidate for enteric coatings and controlled-release formulations.
-
Bioadhesion: The carboxyl groups can form hydrogen bonds with mucosal surfaces, making PAA-based systems mucoadhesive. This property can increase the residence time of a drug formulation at the site of absorption, enhancing bioavailability.
-
Nanoparticle Carriers: PAA can be used to coat or form nanoparticles that encapsulate therapeutic agents.[2] These nanocarriers can protect the drug from degradation and facilitate targeted delivery to specific tissues or cells.
Conceptual Drug Delivery Pathway
Caption: PAA-based nanocarrier for targeted drug delivery.
Commercial Availability and Procurement
This compound is available from several chemical suppliers catering to the research and development community.
| Supplier | Notes |
| Sigma-Aldrich | Offers the product for early discovery research. It is important to note that they may not provide extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.[4] All sales are noted as final. |
| BLDpharm | Lists related cyanoacrylic acid compounds, indicating a portfolio in this chemical space. Researchers may inquire about custom synthesis or availability.[5] |
| Absin | Available through distributors like Dingxiangtong (丁香通), primarily serving the Chinese market.[6] |
Procurement Insight: When purchasing this compound, especially for sensitive applications like drug delivery research, it is crucial to either obtain a Certificate of Analysis (CoA) from the supplier or perform in-house validation (e.g., NMR, Mass Spectrometry, HPLC) to confirm its structure and purity. Given that some suppliers sell it "as-is," this self-validating step is a cornerstone of trustworthy and reproducible science.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount.
-
Safety: This compound is classified as a combustible solid (Storage Class 11). It should be handled in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Use appropriate tools (spatulas) to handle the solid material to avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from sources of ignition and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate. Its true potential is realized when it is used as a monomer to build functional polymers for advanced applications, most notably in the field of pH-responsive and mucoadhesive drug delivery systems. A thorough understanding of its synthesis via the Knoevenagel condensation allows for its preparation and modification in the lab, while careful sourcing and validation ensure the integrity of the research built upon it. This guide provides the foundational, authoritative knowledge for scientists to confidently incorporate this compound into their research and development workflows.
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ChemRxiv. Synthesis and styrene copolymerization of novel trisubstituted ethylenes. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlock Advanced Therapeutics: The Role of PAA in Drug Delivery Systems. [Link]
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PMC (PubMed Central). Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Introduction
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is a substituted cinnamic acid derivative featuring a cyano group, which imparts unique electronic and chemical properties. As a member of the α-cyanoacrylic acid family, this molecule serves as a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and polymers. Its structure, combining a carboxylic acid, a nitrile, and an α,β-unsaturated system, makes it a subject of interest for researchers in medicinal chemistry and materials science.
A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating and confirming this structure. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous compounds. While direct experimental spectra for this specific acid are not widely published, this guide constructs a scientifically rigorous and predictive analysis to support researchers in its synthesis and characterization.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme is used for this compound.
Caption: Molecular structure of this compound with atom numbering.
Synthesis via Knoevenagel Condensation
The most direct and widely adopted method for synthesizing 2-cyano-3-arylacrylic acids is the Knoevenagel condensation.[1][2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by dehydration.[3] For the target molecule, this involves the reaction between 4-ethoxybenzaldehyde and cyanoacetic acid.
The causality behind this choice of reactants is clear: 4-ethoxybenzaldehyde provides the substituted phenyl ring, while cyanoacetic acid provides the cyano group, the acrylic acid backbone, and the active methylene protons necessary for the initial nucleophilic attack. A weak base, such as potassium hydroxide or an amine like piperidine, is typically used to deprotonate the cyanoacetic acid, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde.[1][4]
Caption: Workflow for the synthesis of the target molecule via Knoevenagel condensation.
Experimental Protocol
The following is a representative protocol based on established procedures for similar syntheses.[1]
-
Reaction Setup: In a round-bottom flask, combine 4-ethoxybenzaldehyde (1.0 mmol, 1 eq.), cyanoacetic acid (1.0 mmol, 1 eq.), and a catalytic amount of a base (e.g., 20 mol% KOH in 5 mL water).
-
Heating: Stir the mixture at a moderately elevated temperature (e.g., 75 °C) for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 1 mL of 3 M HCl) to precipitate the carboxylic acid product and neutralize the catalyst.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the product can be extracted into an organic solvent like ethyl acetate (3 x 25 mL).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Atom # | Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| - | -COOH | 10.0 - 13.0 | broad singlet | - |
| 7 | H-7 (vinylic) | ~8.2 | singlet | - |
| 2, 6 | H-2, H-6 | ~8.0 | doublet | ~8.8 |
| 3, 5 | H-3, H-5 | ~7.0 | doublet | ~8.8 |
| 11 | -OCH₂- | ~4.1 | quartet | ~7.0 |
| 12 | -CH₃ | ~1.4 | triplet | ~7.0 |
Interpretation and Justification
-
Carboxylic Acid Proton (-COOH): The most downfield signal is expected for the acidic proton of the carboxylic acid group, typically appearing as a broad singlet in the 10-13 ppm range.[5][6][7] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and extensive hydrogen bonding.[8] This signal would disappear upon shaking the sample with D₂O due to proton-deuterium exchange.[9]
-
Vinylic Proton (H-7): A sharp singlet is predicted for the vinylic proton at approximately 8.2 ppm. This downfield shift is attributed to the anisotropic effect of the benzene ring and the electron-withdrawing nature of both the cyano and carboxylic acid groups. In analogous ethyl esters, this proton appears around 8.15-8.20 ppm.
-
Aromatic Protons (H-2, H-6, H-3, H-5): The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the acrylic acid moiety (H-2, H-6) are more deshielded due to the electron-withdrawing nature of the conjugated system and are expected around 8.0 ppm.
-
The protons ortho to the ethoxy group (H-3, H-5) are shielded by the electron-donating effect of the oxygen and are predicted to appear further upfield, around 7.0 ppm.
-
Both doublets should exhibit a typical ortho coupling constant of approximately 8.8 Hz.
-
-
Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as a quartet and a triplet.
-
The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift to around 4.1 ppm. They are split into a quartet by the three neighboring methyl protons.
-
The methyl protons (-CH₃) are more shielded and will appear as a triplet around 1.4 ppm, split by the two adjacent methylene protons.
-
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom # | Carbon Assignment | Predicted δ (ppm) |
| 9 | C-9 (-COOH) | ~165 |
| 4 | C-4 | ~164 |
| 7 | C-7 (vinylic) | ~155 |
| 2, 6 | C-2, C-6 | ~134 |
| 1 | C-1 | ~124 |
| 10 | C-10 (-CN) | ~116 |
| 3, 5 | C-3, C-5 | ~115 |
| 8 | C-8 (vinylic) | ~100 |
| 11 | C-11 (-OCH₂-) | ~64 |
| 12 | C-12 (-CH₃) | ~14 |
Interpretation and Justification
-
Carboxyl Carbon (C-9): The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[5][8] Due to conjugation with the double bond, it is predicted to be at the more shielded end of this range, around 165 ppm. This is slightly upfield compared to ketones and aldehydes because of the resonance contribution from the second oxygen atom.[10]
-
Aromatic and Vinylic Carbons:
-
C-4: The carbon atom attached to the ethoxy group (C-4) is highly deshielded due to the resonance effect of the oxygen and is predicted to be around 164 ppm.
-
C-7: The vinylic carbon attached to the aromatic ring is significantly deshielded and is expected around 155 ppm.
-
C-2, C-6: The ortho aromatic carbons are predicted to be around 134 ppm.
-
C-1: The ipso-carbon of the aromatic ring (C-1) is expected around 124 ppm.
-
C-3, C-5: The meta aromatic carbons, shielded by the ethoxy group, are predicted to appear upfield around 115 ppm.
-
C-8: The quaternary vinylic carbon attached to the cyano and carboxyl groups is significantly shielded and is expected around 100 ppm.
-
-
Nitrile Carbon (C-10): The carbon of the cyano group typically appears in the range of 115-125 ppm and is predicted here at ~116 ppm.[8]
-
Ethoxy Group Carbons (C-11, C-12): The aliphatic carbons of the ethoxy group are found in the upfield region of the spectrum. C-11 (-OCH₂-) is deshielded by the attached oxygen and appears around 64 ppm, while the terminal methyl carbon C-12 (-CH₃) is the most shielded carbon in the molecule, appearing around 14 ppm.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is particularly useful for identifying the key functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, very broad |
| ~2980 | C-H stretch (sp³) | Ethoxy group | Medium |
| ~2220 | C≡N stretch | Nitrile | Medium, sharp |
| 1710 - 1680 | C=O stretch | α,β-Unsaturated Carboxylic Acid | Strong, sharp |
| ~1600, ~1580 | C=C stretch | Aromatic Ring & Alkene | Medium |
| 1300 - 1200 | C-O stretch | Carboxylic Acid & Ether | Strong |
Interpretation and Justification
-
O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band that appears from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[8][11][12] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[13] This band will typically overlap with the sharper C-H stretching vibrations.
-
C≡N Stretch: A sharp, medium-intensity absorption around 2220 cm⁻¹ is definitive for the nitrile (cyano) group.[8] Its position is relatively consistent and is a key diagnostic peak.
-
C=O Stretch: The carbonyl stretch of an α,β-unsaturated carboxylic acid is expected to be strong and sharp, appearing in the 1710-1680 cm⁻¹ region.[8][14] Conjugation with the double bond lowers the frequency compared to a saturated carboxylic acid.
-
C=C Stretches: Absorptions due to the carbon-carbon double bonds of the alkene and the aromatic ring are expected in the 1600-1580 cm⁻¹ region.
-
C-O Stretches: Strong bands in the 1300-1200 cm⁻¹ region will arise from the C-O stretching vibrations of both the carboxylic acid and the aryl ether linkage of the ethoxy group.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound. By grounding these predictions in the established principles of spectroscopy and drawing parallels with experimentally verified data from closely related analogues, this document serves as an authoritative resource for researchers. The detailed interpretation of each spectrum, coupled with a reliable synthetic protocol, equips scientists in drug development and materials science with the necessary tools to confidently synthesize, identify, and utilize this versatile chemical compound.
References
-
NIU Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from Northern Illinois University website. [Link]
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from UCLA Chemistry website. [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
EPG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from epgp.inflibnet.ac.in. [Link]
-
University of Manitoba. Table of Characteristic IR Absorptions. Retrieved from University of Manitoba website. [Link]
-
LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Retrieved from Oregon State University website. [Link]
-
Clark, J. interpreting C-13 NMR spectra. Chemguide. [Link]
-
Royal Society of Chemistry. Supporting Information for Biotransformation of substituted cinnamic acids. [Link]
-
Chad, J. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Retrieved from Oregon State University website. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
da Silva, F. C., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]
-
Erra-Balsells, R., et al. SUPPORTING INFORMATION. [Link]
-
SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester. [Link]
-
SciELO. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
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Wiley-VCH. Supporting Information for Palladium-Catalyzed Hydrogenation. [Link]
-
NIST. 2-Propenoic acid, 3-phenyl-. NIST Chemistry WebBook. [Link]
-
mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. [Link]
-
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
PubChem. 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. [Link]
-
PubChem. (Z)-2-Cyano-3-phenylacrylic acid. [Link]
-
Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4. Oxy, phenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
NIST. 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]
- Google Patents.
-
SpectraBase. alpha-cyano-2,3-dimethoxycinnamic acid, ethyl ester. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of cinnamic acid. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Introduction
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid belongs to the tyrphostin family, a class of synthetic compounds recognized for their inhibitory effects on protein tyrosine kinases. These enzymes are critical components of cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. This guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a focus on its mechanistic action and the experimental methodologies used for its evaluation. While direct biological data for this specific molecule is limited, its structural similarity to well-characterized tyrphostins, such as AG-490, allows for a detailed exploration of its likely therapeutic targets and mechanisms of action.
Chemical Properties and Synthesis
This compound is an organic compound with the molecular formula C₁₂H₁₁NO₃. Its structure features a cyanoacrylic acid moiety attached to a 4-ethoxyphenyl group.
Synthesis: The primary method for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid or its esters) with an aldehyde or ketone (4-ethoxybenzaldehyde). The reaction is typically carried out in the presence of a weak base, such as piperidine or an amine, and can be facilitated by microwave irradiation to improve reaction times and yields.
Potential Therapeutic Targets
Based on the extensive research on structurally similar tyrphostins, the primary therapeutic targets of this compound are anticipated to be members of the tyrosine kinase family, most notably Janus Kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).
Janus Kinase 2 (JAK2)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.
Mechanism of Action: this compound is predicted to act as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, the compound prevents the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3. Constitutive activation of the JAK2/STAT3 pathway is a known driver in various hematological malignancies and inflammatory conditions.
The well-characterized tyrphostin, AG-490, is a known inhibitor of JAK2.[1] It has been shown to block the constitutive activation of STAT3 and inhibit the growth of cancer cells.[2] AG-490 has also been found to suppress the protein synthesis of gp130, a common receptor for the IL-6 family of cytokines, in a JAK2-independent manner, highlighting a potential alternative mechanism for inhibiting STAT3 signaling.[3]
Therapeutic Rationale: Inhibition of the JAK2/STAT3 pathway presents a promising therapeutic strategy for a range of diseases, including:
-
Myeloproliferative Neoplasms: Conditions like polycythemia vera and essential thrombocythemia are often driven by mutations in the JAK2 gene.
-
Leukemia: Aberrant JAK2 activity is implicated in certain types of leukemia.
-
Inflammatory Diseases: The JAK-STAT pathway is central to the signaling of many pro-inflammatory cytokines.
Experimental Validation Workflow for JAK2 Inhibition
Caption: Workflow for evaluating JAK2 inhibition.
Detailed Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a hematopoietic cell line with constitutively active JAK2) in appropriate media.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT3 to serve as a loading control.
-
Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various solid tumors.
Mechanism of Action: Similar to its action on JAK2, this compound is expected to be an ATP-competitive inhibitor of the EGFR kinase domain. This inhibition would block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, leading to a reduction in tumor cell proliferation and survival.
The related compound AG-490 is a known inhibitor of EGFR with a reported IC50 of 0.1 µM in cell-free assays.[4] It is significantly more selective for EGFR over the related ErbB2 receptor.[4]
Therapeutic Rationale: Targeting EGFR is a well-established strategy in cancer therapy, with several approved inhibitors for the treatment of:
-
Non-Small Cell Lung Cancer (NSCLC): Particularly in patients with activating EGFR mutations.
-
Colorectal Cancer
-
Head and Neck Cancer
-
Pancreatic Cancer
Experimental Validation Workflow for EGFR Inhibition
Caption: Workflow for evaluating EGFR inhibition.
Detailed Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, BSA, and DTT.
-
Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, EGFR enzyme, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process:
-
First, deplete the remaining ATP.
-
Second, convert the ADP to ATP and measure the light output using a luciferase/luciferin reaction.
-
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the concentration of the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Quantitative Data Summary
| Compound | Target | IC50 Value | Assay Type | Reference |
| AG-490 | EGFR | 0.1 µM | Cell-free | [4] |
| AG-490 | JAK2 | ~10 µM | [1] | |
| AG-490 | ErbB2 | 13.5 µM | [1] | |
| AG-490 | IL-2-induced T cell proliferation | 25 µM | Cell-based | [1] |
Conclusion
This compound, as a member of the tyrphostin family, holds significant promise as a therapeutic agent due to its potential to inhibit key tyrosine kinases involved in cancer and inflammation. The primary therapeutic targets are likely to be JAK2 and EGFR. Inhibition of the JAK2/STAT3 signaling pathway offers a compelling strategy for treating hematological malignancies and inflammatory disorders. Similarly, targeting EGFR provides a validated approach for the treatment of various solid tumors.
The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and its derivatives. Further investigation is warranted to determine the precise inhibitory profile and therapeutic efficacy of this compound, which may lead to the development of novel and effective treatments for a range of diseases.
References
-
Nielsen, M., et al. (1997). Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines. Proceedings of the National Academy of Sciences, 94(13), 6764-6769. Available at: [Link]
-
Kim, B. H., et al. (2009). Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130. Korean Journal of Physiology & Pharmacology, 13(2), 131-138. Available at: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
structural analogs of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
The -Cyanocinnamate Scaffold: Engineering 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid Analogs
Executive Summary & Structural Logic
The Molecule: this compound is a lipophilic structural analog of the canonical
The Significance: This scaffold represents a "privileged structure" in two distinct scientific domains:
-
Oncology (Metabolic Inhibition): It acts as a Monocarboxylate Transporter (MCT) inhibitor, disrupting the "Warburg Effect" by blocking lactate efflux in glycolytic tumor cells. The ethoxy substitution at the para-position (replacing the hydroxyl of CHCA) significantly alters lipophilicity (LogP) and membrane permeability, a critical factor for intracellular target engagement.
-
Proteomics (MALDI-TOF MS): As a matrix, it facilitates the ionization of hydrophobic peptides. The ethoxy group modifies the crystal lattice energy and proton affinity compared to standard CHCA, reducing "hot spot" heterogeneity in mass spectrometry.
This guide provides a rigorous technical breakdown of the synthesis, structure-activity relationship (SAR), and validation protocols for this compound and its functional analogs.
Synthetic Architecture: The Knoevenagel Engine
The synthesis of this compound relies on the Knoevenagel condensation. This is not merely a mixing step; it is a thermodynamic equilibrium driven to completion by the precipitation of the product or the removal of water.
Mechanism & Causality
-
The Electrophile: 4-Ethoxybenzaldehyde. The ethoxy group is an electron-donating group (EDG) via resonance, which actually deactivates the carbonyl carbon toward nucleophilic attack compared to a nitro-benzaldehyde. This necessitates a strong catalyst or heat.
-
The Nucleophile: Cyanoacetic acid. The
-protons are highly acidic (pKa ~9) due to the flanking electron-withdrawing cyano and carboxyl groups. -
The Catalyst: Piperidine (secondary amine). It forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the original carbonyl, accelerating the reaction.
Protocol: Self-Validating Synthesis System
Objective: Synthesize 5g of this compound.
Materials:
-
4-Ethoxybenzaldehyde (15.0 g, 0.1 mol)
-
Cyanoacetic acid (8.5 g, 0.1 mol)
-
Ethanol (50 mL, anhydrous)
-
Piperidine (0.5 mL, Catalyst)
Step-by-Step Workflow:
-
Solvation: Dissolve 4-ethoxybenzaldehyde and cyanoacetic acid in ethanol in a 250mL round-bottom flask. Checkpoint: Solution must be clear before catalyst addition.
-
Catalysis: Add piperidine dropwise. Observation: A slight exotherm indicates initiation.
-
Reflux: Heat to 80°C (reflux) for 3–5 hours.
-
Validation: Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (
) must disappear.
-
-
Crystallization: Cool the mixture slowly to 4°C. The product often precipitates as yellow needles.
-
Purification: Recrystallize from hot ethanol.
-
Purity Check: Melting point should be sharp (range: 198–200°C). Broad ranges indicate unreacted aldehyde.
-
Visualization: Synthesis Pathway
Figure 1: The Knoevenagel condensation pathway. Piperidine activates the aldehyde via iminium formation, facilitating the nucleophilic attack of cyanoacetic acid.
Medicinal Chemistry: MCT Inhibition & SAR
The primary pharmacological application of this scaffold is the inhibition of Monocarboxylate Transporters (MCT1 and MCT4).
The Warburg Effect & Lactate Shuttling
Tumor cells rely on glycolysis, producing massive amounts of lactate. To avoid acidosis and apoptosis, they overexpress MCTs to export lactate.
-
Mechanism: The
-cyanocinnamate scaffold mimics pyruvate/lactate. It binds to the transmembrane channel of MCT1, competitively blocking lactate efflux. -
The "Ethoxy" Advantage: The standard
-CHCA (hydroxy) is hydrophilic. By capping the oxygen with an ethyl group (ethoxy), we increase the LogP (Lipophilicity). This enhances the compound's ability to penetrate the lipid bilayer and access the transmembrane binding pocket of the MCT.
Structure-Activity Relationship (SAR) Matrix
The efficacy of the analog depends on three structural zones:
| Zone | Modification | Effect on MCT Inhibition |
| Head (Phenyl Ring) | 4-OH ( | High affinity, low permeability. Rapid clearance. |
| 4-OEt (Target) | Increased permeability. Metabolic stability (no glucuronidation). | |
| 4-Cl / 4-F | Increases potency via halogen bonding in the pocket. | |
| Linker (Vinyl) | Essential. Electron-withdrawing group creates a Michael Acceptor. | |
| Tail (Acid) | Carboxylic Acid | Essential for electrostatic interaction with Arg/Lys residues in MCT pore. |
Visualization: MCT Inhibition Logic
Figure 2: Biological mechanism. The analog blocks MCT transporters, forcing lactate accumulation inside the tumor cell, leading to intracellular acidification and apoptosis.
Analytical Application: Rational MALDI Matrix Design
In MALDI-TOF Mass Spectrometry, the matrix must absorb laser energy and ionize the analyte.
The "Hot Spot" Problem
Standard
The Ethoxy Solution
Replacing the 4-hydroxy with 4-ethoxy alters the crystal lattice energy.
-
Hydrophobicity: The ethoxy analog is more compatible with hydrophobic peptides and membrane proteins than the standard CHCA.
-
Proton Affinity: The ether oxygen is a poorer proton donor than the phenol, which can reduce fragmentation of labile analytes (softer ionization).
Comparative Data: Matrix Properties
| Property | 4-Ethoxy Analog | Benefit of Ethoxy | |
| MW | 189.17 | 217.22 | Higher mass range background |
| LogP | ~1.1 | ~2.3 | Better co-crystallization with hydrophobic proteins |
| Absorptivity ( | ~330 nm | ~335 nm | Matches Nd:YAG lasers (355nm) well |
| Solubility | High in 50% ACN | Moderate in 50% ACN | Slower crystallization = More homogeneous spots |
References
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors.[1] Biochemical Journal, 148(1), 85–96. Link
-
Jaskolla, T. W., & Lehmann, W. D. (2008).[2] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[2] Proceedings of the National Academy of Sciences, 105(34), 12200–12205. Link
-
Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. Disease Models & Mechanisms, 4(6), 727–732. Link
- Beilstein/REAXYS Database. (n.d.). Compound Data: this compound. CAS No: 94-01-9.
The Cyanoacrylate Scaffold: From Synthetic Curiosity to Bioanalytical Powerhouse
Executive Summary
The 2-cyano-3-phenyl-acrylic acid scaffold (often referred to as
This technical guide dissects the three distinct lives of this scaffold:
-
The Synthetic Origin: The Knoevenagel condensation that makes it possible.
-
The Analytical Standard: Its role as the "gold standard" matrix (CHCA) in MALDI-TOF Mass Spectrometry.
-
The Therapeutic Target: Its function as a potent inhibitor of Monocarboxylate Transporters (MCTs), critical in the Warburg effect of cancer metabolism.
Part 1: The Chemical Genesis
Historical Context & Mechanism
The history of 2-cyano-3-phenyl-acrylic acid begins with the Knoevenagel Condensation (1890s). Emil Knoevenagel discovered that aldehydes could condense with active methylene compounds (like cyanoacetic acid) in the presence of an amine base to form
The electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups at the
Visualization: The Knoevenagel Pathway
The following diagram illustrates the reaction mechanism utilized to synthesize the core scaffold.
Figure 1: Mechanism of the Knoevenagel condensation yielding the cyanocinnamic acid scaffold.
Protocol: Synthesis of -Cyano-4-hydroxycinnamic Acid (CHCA)
This protocol is adapted from the classical methods optimized for high purity required in MALDI applications.
Reagents:
-
4-Hydroxybenzaldehyde (12.2 g, 0.1 mol)
-
Cyanoacetic acid (9.4 g, 0.11 mol)
-
Ammonium acetate (catalytic amount)
-
Toluene (150 mL)
-
Glacial acetic acid (10 mL)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolution: Dissolve 4-hydroxybenzaldehyde and cyanoacetic acid in toluene. Add ammonium acetate and glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
). Water generated during the condensation will collect in the Dean-Stark trap. -
Monitoring: Continue reflux until water evolution ceases (approx. 3–5 hours).
-
Precipitation: Cool the reaction mixture to room temperature. The product,
-cyano-4-hydroxycinnamic acid, will precipitate as a yellow solid. -
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (1:1) to remove unreacted aldehyde.
-
Validation: Verify structure via NMR and melting point (
with decomposition).
Part 2: The Analytical Revolution (MALDI-MS)
The Discovery
In 1992, Beavis and Chait revolutionized protein mass spectrometry by introducing
Mechanism of Action
CHCA acts as an energy mediator. It absorbs laser energy, preventing analyte degradation, and facilitates ionization via proton transfer.
Key Properties of CHCA:
-
High Extinction Coefficient: Efficiently absorbs UV energy.
-
Proton Donor: The carboxylic acid group facilitates
formation. -
Co-crystallization: Forms dense crystals that incorporate analyte molecules.
Visualization: The MALDI Process
Figure 2: The role of CHCA in the MALDI ionization workflow.
Protocol: Sample Preparation for Proteomics
Reagents:
-
CHCA (saturated solution in 50% Acetonitrile / 0.1% TFA).
-
Peptide mixture (0.1–10 pmol/µL).
Method (Dried Droplet):
-
Mix: Combine 1 µL of peptide solution with 1 µL of CHCA matrix solution in a microcentrifuge tube.
-
Spot: Deposit 1 µL of the mixture onto the metal MALDI target plate.
-
Dry: Allow to air dry at room temperature. Watch for the formation of small, yellow crystals.
-
Wash (Optional): If salt contamination is high, wash the spot with 2 µL of cold 0.1% TFA for 5 seconds and wick off to remove alkali salts (which suppress ionization).
Part 3: The Pharmacological Frontier (MCT Inhibition)
The Discovery
In 1974, Halestrap and Denton identified that
Mechanism: Starving the Warburg Effect
Cancer cells often rely on glycolysis even in the presence of oxygen (Warburg Effect), producing massive amounts of lactate. They must export this lactate via MCTs to avoid intracellular acidification.[3] CHCA derivatives block this export, causing a lethal drop in intracellular pH.
Quantitative Data: Inhibitor Potency
| Compound | Target | IC50 (approx) | Mechanism |
| CHCA (4-CIN) | MCT1 | ~100 µM | Competitive Inhibitor |
| AR-C155858 | MCT1/2 | 2–10 nM | High-affinity binding |
| AZD3965 | MCT1 | < 10 nM | Clinical Candidate |
Visualization: MCT Inhibition Pathway
Figure 3: Mechanism of cancer cell death via MCT1 inhibition by CHCA derivatives.
Protocol: Lactate Transport Inhibition Assay
This assay measures the ability of a derivative to block lactate transport using a pH-sensitive dye (BCECF).
Reagents:
-
Tumor cells (e.g., Ehrlich Lettré).
-
BCECF-AM (pH sensitive fluorophore).
-
L-Lactate buffer (10 mM).
-
Test Compound (CHCA derivative).
Step-by-Step Methodology:
-
Loading: Incubate cells with 1 µM BCECF-AM for 30 min at
. The ester is cleaved intracellularly, trapping the dye.[4] -
Baseline: Resuspend cells in lactate-free buffer and monitor fluorescence (Ex 490/440 nm, Em 535 nm) to establish baseline pH.
-
Inhibition: Add the test compound (CHCA derivative) and incubate for 5 minutes.
-
Challenge: Rapidly add L-lactate (10 mM final). In control cells, this causes immediate acidification (fluorescence drop).
-
Measurement: Record the rate of pH change (
). -
Calculation:
.
References
-
Halestrap, A. P., & Denton, R. M. (1974). Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate.[2] Biochemical Journal, 138(2), 313–316.[2] Link
-
Beavis, R. C., Chaudhary, T., & Chait, B. T. (1992).
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1] Organic Mass Spectrometry, 27(2), 156–158. Link -
Jaskolla, T. W., & Lehmann, W. D. (2008). 4-Chloro-
-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205. Link -
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life, 64(2), 109–119. Link
-
Oremus, G., et al. (2025). Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. Molecules, 30(1), 123. Link
Sources
Methodological & Application
Knoevenagel condensation for 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid synthesis
Methodology: Knoevenagel Condensation
Abstract & Application Context
This technical guide details the synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (also referred to as
The protocol utilizes a Knoevenagel condensation between 4-ethoxybenzaldehyde and cyanoacetic acid. Unlike the Doebner modification with malonic acid which typically decarboxylates, the presence of the nitrile group in cyanoacetic acid stabilizes the
Reaction Mechanism & Chemical Logic
The synthesis is driven by the deprotonation of the active methylene group in cyanoacetic acid by a weak base (piperidine), followed by nucleophilic attack on the aldehyde.
Mechanistic Pathway
-
Activation: Piperidine deprotonates the
-carbon of cyanoacetic acid ( ), generating a resonance-stabilized enolate. -
Nucleophilic Addition: The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde.
-
Elimination: The resulting aldol-like intermediate undergoes dehydration (loss of water), driven by the formation of the conjugated
-system ( -unsaturated acid).
Mechanistic Visualization
Figure 1: Step-wise mechanistic flow of the base-catalyzed Knoevenagel condensation.
Experimental Protocol
Two methods are provided: Method A (Standard Organic Synthesis) for maximum purity and crystallographic needs, and Method B (Green/Solvent-Free) for rapid screening or high-throughput synthesis.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Ethoxybenzaldehyde | 150.17 | 1.0 | Electrophile |
| Cyanoacetic Acid | 85.06 | 1.1 | Nucleophile |
| Piperidine | 85.15 | 0.1 (Cat.) | Base Catalyst |
| Ethanol (Abs.) | 46.07 | Solvent | Medium |
| HCl (1M) | 36.46 | N/A | Workup/Precipitation |
Method A: Standard Ethanol Reflux (Recommended)
This method offers the highest control over crystal growth and purity.
-
Preparation: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (1.50 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol) in 20 mL of absolute ethanol .
-
Catalysis: Add piperidine (5 drops, ~0.1 mL) to the solution. A slight color change (yellowing) may occur immediately.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (
) with stirring for 3–5 hours .-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature.
-
Note: The product often crystallizes directly upon cooling. If not, reduce solvent volume by 50% via rotary evaporation.
-
-
Acidification: Pour the mixture into 50 mL of ice-cold water containing 2 mL of 1M HCl . This ensures the carboxylic acid is protonated and precipitates fully.
-
Isolation: Filter the yellow precipitate via vacuum filtration (Buchner funnel). Wash with cold water (
) and cold ethanol ( ) to remove unreacted aldehyde. -
Purification: Recrystallize from hot ethanol or an ethanol/water (9:1) mixture.
Method B: Ammonium Acetate Mediated (Green Chemistry)
Useful for avoiding piperidine toxicity and reducing solvent waste.
-
Mix 4-ethoxybenzaldehyde (10 mmol) , cyanoacetic acid (10 mmol) , and ammonium acetate (12 mmol) in a mortar.
-
Grind the mixture vigorously with a pestle for 10–20 minutes . The mixture will become a paste/liquid due to eutectic formation and heat of reaction.
-
Allow the paste to stand for 1 hour.
-
Wash the solid with water to remove ammonium salts. Recrystallize as above.
Workflow Diagram
Figure 2: Operational workflow for Method A (Ethanol Reflux).
Characterization & Expected Data
The product should be a yellow crystalline solid.
| Technique | Expected Signal/Value | Interpretation |
| Appearance | Yellow Powder/Needles | Conjugated system absorbs blue light. |
| Melting Point | High MP indicates strong intermolecular H-bonding (dimer formation). | |
| Vinylic proton ( | ||
| Para-substituted aromatic system. | ||
| Ethoxy group protons. | ||
| IR Spectroscopy | C | |
| IR Spectroscopy | C=O stretch (Carboxylic Acid, conjugated). |
Troubleshooting & Optimization
-
Low Yield / Oiling Out: If the product forms an oil upon acidification, the ethanol concentration is likely too high. Add more ice water. Scratching the glass with a spatula can induce nucleation.
-
Decarboxylation: While rare with cyanoacetic acid under these conditions, excessive heating (
) or strong acid catalysis can lead to the loss of , yielding the cinnamonitrile derivative. Maintain reflux strictly at ethanol's boiling point ( ). -
Water Removal: For difficult substrates (e.g., sterically hindered aldehydes), adding molecular sieves to the reaction or using a Dean-Stark trap (with toluene as solvent) can push the equilibrium forward by removing water.
Safety & Handling
-
Cyanoacetic Acid: Corrosive and harmful if swallowed. Although the nitrile group is stable, avoid contact with strong acids or oxidizers that could release HCN gas.
-
Piperidine: Toxic and flammable. Use in a fume hood.[3]
-
Product Handling: As a Michael acceptor, the product may be a skin sensitizer. Wear nitrile gloves and handle in a well-ventilated area.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link
- Verley, A. (1899). Sur la condensation des aldéhydes avec les acides et esters cyanacétiques. Bulletin de la Société Chimique de France, 21, 414.
-
Prajapati, D., & Sandhu, J. S. (1992). Ammonium acetate promoted Knoevenagel condensation in the solid state. Journal of the Chemical Society, Perkin Transactions 1, (13), 1691-1693. Link
-
Beavis, R. C., et al. (1992).
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156-158.[4] (Reference for analog utility). Link
Sources
experimental protocol for synthesizing 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid derivatives
Application Note: Optimized Synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic Acid via Knoevenagel Condensation
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS: N/A for specific isomer, generic class related to α-cyanocinnamic acids). These derivatives are critical intermediates in the development of Monocarboxylate Transporter (MCT) inhibitors, UV-blocking materials, and nonlinear optical (NLO) polymers.
We present two validated methodologies:
-
Method A (Standard): A high-yield ethanol-reflux protocol using piperidine as a base catalyst.
-
Method B (Green Chemistry): A solvent-minimized approach using ammonium acetate, aligning with sustainable manufacturing principles.
Scientific Background & Mechanism
The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (4-ethoxybenzaldehyde), followed by dehydration.
Reaction Scheme:
Mechanistic Insight:
The reaction is driven by the acidity of the methylene protons in cyanoacetic acid (
Figure 1: Mechanistic Pathway
Caption: Step-wise mechanism of the Knoevenagel condensation facilitating the formation of the α-cyanocinnamic acid derivative.
Experimental Protocols
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role |
| 4-Ethoxybenzaldehyde | 150.17 | 1.0 | Electrophile |
| Cyanoacetic Acid | 85.06 | 1.1 | Nucleophile |
| Piperidine | 85.15 | 0.1 (Cat.) | Base Catalyst |
| Ethanol (95% or abs.) | - | Solvent | Medium |
| Ammonium Acetate | 77.08 | 1.5 | Dual Reagent (Method B) |
Method A: The "Gold Standard" (Ethanol Reflux)
Best for: High purity requirements and crystallographic studies.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (10 mmol, 1.50 g) and cyanoacetic acid (11 mmol, 0.94 g) in Ethanol (20 mL).
-
Catalysis: Add Piperidine (5 drops, approx. 0.1 mL) to the solution.
-
Note: The solution may turn slightly yellow immediately due to imine intermediate formation.
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 3–5 hours.-
Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The product will appear as a new spot with lower
than the aldehyde but higher than the acid.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If precipitation does not occur spontaneously, acidify slightly with 10% HCl to pH 2–3 to protonate the carboxylate salt.
-
Cool in an ice bath (
) for 30 minutes to maximize yield.
-
-
Purification: Filter the solid precipitate under vacuum. Wash with cold water (
) and cold ethanol ( ). Recrystallize from Ethanol/Water (9:1) if necessary.
Method B: Green Synthesis (Ammonium Acetate)
Best for: High throughput, lower toxicity, and "Green Chemistry" compliance.
-
Preparation: Mix 4-ethoxybenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in a mortar.
-
Catalysis: Add Ammonium Acetate (15 mmol, 1.15 g).
-
Reaction: Grind the mixture with a pestle for 10–20 minutes. The solid mixture will likely turn into a paste (eutectic melt) and then resolidify as the water byproduct is released and the product forms.
-
Alternative: This can be performed in water (10 mL) under stirring at
for 1 hour if mechanical grinding is not feasible.
-
-
Workup: Wash the resulting solid thoroughly with water to remove excess ammonium acetate. Filter and dry.
Workflow Visualization
Figure 2: Experimental Workflow (Method A)
Caption: Logical flow for the synthesis, monitoring, and isolation of the target acrylic acid derivative.
Characterization & Data Analysis
Successful synthesis is validated by the following spectral signatures.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )
-
Olefinic Proton:
8.10–8.25 ppm (s, 1H).[8] This singlet is characteristic of the -cyanoacrylate double bond. -
Aromatic Protons: Two doublets (AA'BB' system) around
7.90 (d, 2H) and 7.05 (d, 2H), indicating the para-substitution. -
Ethoxy Group:
-
4.10 ppm (q, 2H,
Hz, ) -
1.35 ppm (t, 3H,
Hz, )
-
4.10 ppm (q, 2H,
-
Carboxylic Acid:
12.00–13.50 ppm (broad s, 1H). Note: This peak may be absent if the solvent contains water or if exchange occurs.
IR Spectroscopy (ATR)
-
Nitrile (CN): Sharp, distinct band at
. -
Carbonyl (C=O): Strong band at
. -
Ether (C-O): Bands around
.
Physical Properties
-
Appearance: Yellow to pale-yellow crystalline solid.[9]
-
Melting Point: Expected range
(Dependent on purity and specific crystal polymorph).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product formed soluble salt with piperidine. | Ensure acidification with dilute HCl to pH 2. The free acid is less soluble than the piperidinium salt. |
| Oiling Out | Impurities or solvent mixture incorrect. | Re-heat to dissolve oil, add a seed crystal, and cool slowly without stirring. |
| Low Yield | Incomplete reaction or Knoevenagel reversal. | Check moisture content (water inhibits the reaction equilibrium). Use dry ethanol or add molecular sieves. |
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link
-
Sigma-Aldrich. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid Product Page. Link
-
Prajapati, D., et al. (2004). Green chemistry approaches to the Knoevenagel condensation. Chemical Reviews. Link
-
Zhu, X., et al. (2004). Alpha-cyano-4-hydroxycinnamic acid (alpha-CHCA) as a matrix...[10][11][12]. Journal of Biomolecular Techniques. (Context on CHCA derivatives). Link
Sources
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Acrylic acid(79-10-7) 13C NMR [m.chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Evaluation of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid in Anticancer Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Cinnamic acid and its derivatives have emerged as a promising class of compounds, exhibiting a wide array of pharmacological activities, including notable anticancer properties. The compound 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid belongs to this esteemed class of molecules. Its structural framework, featuring a cyano group and an ethoxy-phenyl moiety on an acrylic acid backbone, suggests a potential for significant biological activity. The electron-withdrawing nature of the cyano group, combined with the lipophilic character of the ethoxy group, may contribute to favorable interactions with biological targets implicated in cancer progression.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound as a potential anticancer therapeutic. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's cytotoxic, apoptotic, and cell cycle-modulating effects. The methodologies are grounded in established principles of cancer cell biology and are supported by authoritative references to ensure scientific rigor.
I. Preliminary Characterization and Handling
Prior to initiating biological assays, a thorough characterization of this compound is paramount.
1.1. Physicochemical Characterization:
-
Purity Assessment: The purity of the compound should be determined using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A purity of >95% is recommended for biological studies.
-
Structural Verification: The chemical structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Solubility Determination: The solubility of the compound in various solvents (e.g., DMSO, ethanol, aqueous buffers) should be determined to prepare appropriate stock solutions for cell-based assays.
1.2. Stock Solution Preparation and Storage:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light, to maintain stability.
II. In Vitro Anticancer Activity Assessment
A tiered approach is recommended for the in vitro evaluation of this compound, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
2.1. Cell Line Selection: A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is advisable to include cell lines from different tissue origins (e.g., breast, lung, colon, prostate) and with varying genetic backgrounds (e.g., p53 status, oncogene expression). Non-cancerous cell lines (e.g., normal human fibroblasts) should be included to evaluate selectivity.
Table 1: Suggested Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| HT-29 | Colorectal Adenocarcinoma | Mutant p53 |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent |
| DU145 | Prostate Carcinoma | Androgen-independent |
| MRC-5 | Normal Lung Fibroblast | Non-cancerous control |
2.2. Cytotoxicity and Cell Viability Assays:
The initial assessment of anticancer activity involves determining the compound's ability to inhibit cell proliferation and reduce cell viability.
Protocol 2.2.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
2.3. Mechanism of Action Studies:
Once the cytotoxic potential of this compound is established, the next step is to elucidate its mechanism of action.
2.3.1. Apoptosis Induction:
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.
Protocol 2.3.1.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Diagram 1: Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
2.3.2. Cell Cycle Analysis:
Many anticancer drugs induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.
Protocol 2.3.2.1: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain the cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Diagram 2: Potential Cell Cycle Arrest Points
Caption: Key checkpoints in the cell cycle where arrest may occur.
III. In Vivo Anticancer Activity Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.
3.1. Animal Model Selection:
-
Xenograft Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for subcutaneous implantation of human cancer cell lines.
3.2. Efficacy Studies:
Protocol 3.2.1: Tumor Xenograft Model
Materials:
-
Immunocompromised mice
-
Selected human cancer cell line
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (at various doses) or the vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
IV. Target Identification and Validation
Identifying the molecular target(s) of this compound is crucial for understanding its mechanism of action and for further drug development.
Potential Approaches:
-
Computational Docking: In silico studies can predict the binding of the compound to known anticancer targets.
-
Kinase Profiling: If the compound is suspected to be a kinase inhibitor, its activity can be screened against a panel of kinases.
-
Western Blot Analysis: The effect of the compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways (e.g., MAPK, PI3K/Akt) can be investigated.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action via signaling pathway inhibition.
V. Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. A systematic approach, from initial cytotoxicity screening to in vivo efficacy studies and target identification, is essential for advancing this compound through the drug discovery pipeline. The insights gained from these studies will be critical in determining the therapeutic potential of this and related cinnamic acid derivatives.
References
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents—a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]
-
Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., Pękala, E., & Żesławska, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International journal of cosmetic science, 40(4), 356–369. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458–1461. [Link]
-
van der Weyden, L., Arends, M. J., & Adams, D. J. (2014). The role of mouse models in cancer research. The Lancet Oncology, 15(11), e535–e543. [Link]
Application Note: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid in Next-Gen Optoelectronics
Topic: Application of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid in Material Science Content Type: Application Note & Protocol Guide
Executive Summary
This compound (CEPAA) represents a critical class of functionalized organic materials utilized primarily in optoelectronics and polymer stabilization . Its molecular architecture features a "push-pull" electronic structure—combining an electron-donating ethoxy group with electron-withdrawing cyano and carboxylic acid moieties.
This specific configuration makes CEPAA a high-value building block for:
-
Dye-Sensitized Solar Cells (DSSCs): Acting as a model metal-free organic dye or a critical anchoring ligand that bridges the photon absorber to the semiconductor surface (
). -
UV-Shielding Materials: Functioning as a precursor to high-performance UV absorbers (such as Etocrilene) that dissipate harmful radiation via non-radiative decay, protecting polymers like PVC and PMMA.
-
Nonlinear Optical (NLO) Materials: Providing the necessary dipole moment for second-harmonic generation in poled polymer films.
This guide provides authoritative protocols for synthesizing CEPAA, fabricating DSSC devices using this moiety, and characterizing its efficacy in material science applications.
Chemical Profile & Molecular Architecture[1]
| Property | Specification |
| IUPAC Name | (E)-2-Cyano-3-(4-ethoxyphenyl)acrylic acid |
| CAS Number | 129115-53-3 (Acid) / 5232-99-5 (Ethyl Ester derivative) |
| Molecular Formula | |
| Molecular Weight | 217.22 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water |
| Absorption | ~350–400 nm (Solvent dependent) |
| Melting Point | 213–216 °C (Decomposes) |
Structural Analysis: The D- -A System
The molecule operates on a Donor-
-
Donor (D): The 4-Ethoxy group pushes electron density into the phenyl ring.
- -Bridge: The Phenyl ring and alkene double bond conjugate the system, allowing electron flow.
-
Acceptor/Anchor (A): The Cyano (-CN) and Carboxylic Acid (-COOH) groups pull electron density. Crucially, the -COOH group serves as the "alligator clip," chemically bonding to metal oxide surfaces (e.g.,
).
Protocol A: High-Purity Synthesis via Knoevenagel Condensation
Objective: Synthesize high-purity CEPAA for use in electronic devices. Commercial technical grade is often insufficient for photovoltaic applications due to trap-state inducing impurities.
Reagents
-
4-Ethoxybenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (Catalytic amount, ~0.1 eq)
-
Ethanol (Solvent, anhydrous grade)
-
Glacial Acetic Acid (for neutralization)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxybenzaldehyde (15 mmol, 2.25 g) and cyanoacetic acid (16.5 mmol, 1.40 g) in 30 mL of ethanol .
-
Catalysis: Add 5 drops of piperidine . The solution may turn slightly yellow immediately, indicating the formation of the carbanion intermediate.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
Precipitation: Cool the reaction mixture to room temperature. If the product does not precipitate spontaneously, acidify slightly with 1 mL of glacial acetic acid and cool in an ice bath for 30 minutes.
-
Filtration: Collect the yellow precipitate by vacuum filtration.
-
Purification (Critical): Recrystallize the crude solid from hot ethanol or an ethanol/water (9:1) mixture.
-
Why? Unreacted aldehyde acts as a recombination center in solar cells.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 12 hours.
Yield Target: >85%
Validation:
Application 1: Dye-Sensitized Solar Cell (DSSC) Fabrication
Context: CEPAA is used here as a model small-molecule sensitizer to demonstrate the anchoring principle. In advanced applications, this moiety is the "acceptor" unit of larger Triphenylamine (TPA) dyes.
Mechanism of Action
-
Excitation: Photon absorption excites an electron from the HOMO (ethoxy-phenyl) to the LUMO (cyanoacrylic).
-
Injection: The electron is injected from the LUMO directly into the conduction band of the
via the carboxylate linkage. -
Regeneration: The oxidized dye is regenerated by the electrolyte (
).
Figure 1: Charge transfer pathway in a CEPAA-sensitized solar cell. The cyanoacrylic acid group bridges the Dye LUMO to the semiconductor.
Fabrication Protocol
-
Photoanode Preparation:
-
Clean FTO (Fluorine-doped Tin Oxide) glass via ultrasonication in detergent, water, acetone, and ethanol (15 min each).
-
Screen-print a transparent layer of
paste (20 nm particle size) onto the FTO. -
Sinter at 450°C for 30 minutes .
-
-
Sensitization (Dye Loading):
-
Prepare a 0.3 mM solution of CEPAA in anhydrous ethanol (or Acetonitrile/tert-butanol 1:1).
-
Additive: Add 10 mM Chenodeoxycholic acid (CDCA) to prevent dye aggregation (which causes self-quenching).
-
Immerse the warm (80°C)
electrode into the dye solution for 12–24 hours in the dark.
-
-
Assembly:
-
Rinse the dyed electrode with ethanol to remove unbound molecules.
-
Sandwich the photoanode with a Platinum-coated counter electrode using a thermoplastic spacer (Surlyn, 25 µm).
-
Inject the electrolyte (0.05 M
, 0.1 M LiI, 0.6 M PMII in Acetonitrile) through pre-drilled holes. -
Seal the holes with Surlyn/glass cover.
-
Application 2: UV-Shielding Polymer Composites
Context: While the acid is the anchor for solar cells, its ester derivatives (or the acid dispersed in basic polymers) act as potent UV filters.
Theory
Upon UV absorption, the molecule undergoes Excited State Intramolecular Proton Transfer (ESIPT) or reversible E/Z isomerization . This converts high-energy UV photons into harmless thermal energy, preventing the polymer backbone from generating free radicals.
Integration Protocol (Solvent Casting)
-
Matrix Selection: PMMA (Polymethyl methacrylate) or PVC.
-
Doping: Dissolve the polymer in THF (10 wt%). Add CEPAA at a concentration of 0.5% to 2.0% w/w .
-
Note: Ensure complete dissolution to avoid haze.
-
-
Film Casting: Pour the solution onto a clean glass petri dish.
-
Curing: Allow solvent evaporation in a fume hood for 24 hours, followed by vacuum drying at 40°C to remove residual solvent.
-
Testing: Measure UV-Vis transmission. The film should show <10% transmission in the 280–350 nm range (UV-B/UV-A) while maintaining transparency in the visible spectrum (>400 nm).
Characterization & Quality Control
| Technique | Expected Result | Diagnostic Value |
| Doublet at 7.0/8.0 ppm (Aromatic); Singlet at ~8.2 ppm (Vinyl); Triplet/Quartet (Ethoxy). | Confirms structure and purity. Absence of aldehyde peak (9.8 ppm) is critical. | |
| FTIR | Verifies functional groups. | |
| UV-Vis | Determines light-harvesting efficiency. | |
| Cyclic Voltammetry | Reversible oxidation (HOMO) and reduction (LUMO). | Calculates energy levels to ensure matching with |
References
-
Synthesis & NLO Properties
- Bhuiyan, M. D. H., et al. "Synthesis and characterization of donor–acceptor substituted buta-1,3-dienes for nonlinear optics.
-
Source:
-
DSSC Applications (Cyanoacrylic Anchors)
- Hagfeldt, A., et al. "Dye-Sensitized Solar Cells." Chemical Reviews, 2010. (Foundational text on the mechanism of cyanoacrylic anchors).
-
Source:
-
UV Absorption Mechanisms
- Gies, A. P., et al. "Matrix-assisted laser desorption/ionization (MALDI) of polymeric materials.
-
Source:
-
General Protocol Validation
Sources
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid as a tyrosine kinase inhibitor.
[1]
Introduction & Mechanism of Action
This compound is a low-molecular-weight inhibitor of protein tyrosine kinases (PTKs).[1] Unlike quinazoline-based inhibitors (e.g., Gefitinib) that compete strictly with ATP, tyrphostin analogs often exhibit mixed competitive kinetics —competing with the protein substrate or both ATP and the substrate.
-
Mechanism: The compound binds to the kinase active site, preventing the transfer of the
-phosphate from ATP to the tyrosine residues of the substrate (or autophosphorylation of the receptor itself). -
Structural Significance: The 4-ethoxy substitution on the phenyl ring increases lipophilicity compared to the 4-hydroxy or 4-methoxy analogs (e.g., Tyrphostin AG 10).[1] This modification enhances cell membrane permeability but may also alter specificity toward other kinases or mitochondrial targets.[1]
Critical Experimental Context (Mitochondrial Uncoupling)
Researchers must be aware that many tyrphostins, particularly those with lipophilic electron-withdrawing groups, can act as mitochondrial uncouplers (protonophores).[1] This can lead to ATP depletion independent of kinase inhibition.
-
Control Requirement: Always verify that observed cellular effects (e.g., antiproliferation) are due to kinase inhibition and not general mitochondrial toxicity. (See Protocol 4).
Chemical Properties & Handling[1][3][4]
| Property | Specification |
| Chemical Name | 2-Cyano-3-(4-ethoxyphenyl)acrylic acid |
| Class | Tyrphostin (Cinnamic acid derivative) |
| Molecular Weight | ~217.22 g/mol |
| Solubility | Soluble in DMSO (>25 mg/mL); Ethanol (Moderate); Water (Insoluble) |
| Appearance | Yellow to orange crystalline powder |
| Stability | Stable at -20°C (desiccated).[1] Solutions in DMSO are stable for 1 month at -20°C. |
| Light Sensitivity | High. Protect from light to prevent cis/trans isomerization or degradation.[1] |
Preparation of Stock Solutions[3]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 10 mM or 50 mM stock .
-
Calculation: To make 1 mL of 50 mM stock, weigh 10.86 mg of powder and dissolve in 1 mL DMSO.
-
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Cell-Free)
Objective: Determine the IC50 of the compound against purified EGFR kinase.[1]
Materials:
-
Recombinant EGFR intracellular domain (active).[1]
-
Substrate: Poly(Glu,Tyr) 4:1 (random copolymer).[1]
-
ATP and [
- P]ATP (or non-radioactive kinase glo/ELISA kit).[1] -
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 2 mM MnCl , 0.1 mM Na VO , 1 mM DTT.
Procedure:
-
Preparation: Dilute the 50 mM DMSO stock of this compound serially in Assay Buffer.
-
Range: 0.1
M to 100 M (include a DMSO-only control).
-
-
Incubation: Mix EGFR kinase (5-10 ng/well) with the inhibitor dilutions for 15 minutes at 30°C before adding ATP. This pre-incubation allows the inhibitor to equilibrate with the active site.
-
Reaction Start: Add the Substrate Mix (Poly(Glu,Tyr) + 10
M ATP + Tracer).[1] -
Reaction: Incubate for 20 minutes at 30°C.
-
Termination: Stop reaction with EDTA or Phosphoric Acid.
-
Detection: Measure incorporated phosphate via scintillation counting (filter binding) or colorimetric readout (ELISA).[1]
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]
Protocol 2: Inhibition of EGFR Autophosphorylation (Cell-Based)
Objective: Validate inhibitor potency in a physiological context using A431 cells (human epidermoid carcinoma), which overexpress EGFR.[1]
Materials:
-
Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Na
VO and NaF).[1] -
Antibodies: Anti-pTyr (e.g., 4G10 or PY20) and Anti-EGFR (total).[1]
Workflow:
-
Seeding: Plate A431 cells (10
cells/dish) and grow to 80% confluence. -
Starvation: Serum-starve cells for 18–24 hours (DMEM + 0.1% BSA) to reduce basal phosphorylation.
-
Treatment:
-
Add this compound at varying concentrations (e.g., 1, 10, 50, 100
M). -
Incubate for 1–2 hours at 37°C.
-
-
Stimulation: Add EGF (100 ng/mL) for 5 minutes at 37°C.
-
Control: Unstimulated cells (Basal) and EGF-stimulated + DMSO (Max Signal).[1]
-
-
Lysis: Immediately place cells on ice, wash with cold PBS, and lyse.
-
Western Blot:
Protocol 3: Mitochondrial Toxicity Control (Essential)
Objective: Distinguish between kinase inhibition and mitochondrial uncoupling.[1]
Procedure:
-
Use a cell line not dependent on EGFR for survival (e.g., a line driven by KRAS mutation or a fibroblast line).[1]
-
Treat cells with the inhibitor (IC50 concentration) for 4 hours.[1]
-
Measure Cellular ATP levels (e.g., CellTiter-Glo).[1]
-
Interpretation: If ATP drops significantly (>50%) within 4 hours, the compound is likely acting as a mitochondrial uncoupler rather than a specific kinase inhibitor.
-
Pathway Visualization
The following diagram illustrates the logical flow of the EGFR signaling pathway and the specific intervention point of this compound.
Figure 1: Mechanism of Action.[1][8][9] The inhibitor targets the intracellular kinase domain, blocking autophosphorylation and downstream Ras/MAPK signaling.
References
-
Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352. Link
-
Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science, 267(5205), 1782–1788.[1] Link
-
Soltoff, S. P. (2004). Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling.[1] Journal of Biological Chemistry, 279(15), 14759–14766. Link
-
Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors. Science, 242(4880), 933–935.[1] Link
Sources
- 1. AG 30 | C10H7NO4 | CID 5328793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 3. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tyrosine‐specific Protein Kinase Inhibitor, α‐Cyano‐3‐ethoxy‐4‐hydroxy‐5‐phenylthiomethylcinnamamide, Blocks the Phosphorylation of Tyrosine Kinase Substrate in Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer - Ren - Annals of Translational Medicine [atm.amegroups.org]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. selleckchem.com [selleckchem.com]
- 9. drughunter.com [drughunter.com]
Development of Herbicidal Agents from the 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid Scaffold
Application Note: AN-AGRO-2026-04
Target Class: Photosystem II (PSII) Inhibitors | Chemical Group: Cyanoacrylates
Executive Summary
This application note details the synthetic pathway, biochemical validation, and biological evaluation of herbicidal agents derived from 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid . Belonging to the cyanoacrylate class (related to triazines and ureas in mode of action), these compounds function by disrupting photosynthetic electron transport at the Q_B site of the D1 protein in Photosystem II.
The 4-ethoxy substituent is strategically selected to enhance lipophilicity (
Chemical Rationale & Scaffold Design
The design of this herbicide relies on the "push-pull" alkene structure:
-
The "Push": The electron-donating ethoxy group on the phenyl ring (resonance donor).
-
The "Pull": The electron-withdrawing cyano and carboxyl/ester groups on the
-carbon.
This electronic push-pull system creates a polarized double bond essential for specific binding within the hydrophobic pocket of the Q_B site.
Structure-Activity Relationship (SAR) Logic
| Structural Motif | Function | Optimization Strategy |
| Essential for H-bonding with D1 protein residues (Ser264/His215). | Do Not Modify. Removal leads to loss of activity. | |
| Carboxyl/Ester Moiety | Determines system mobility and binding orientation. | Ethyl Ester is preferred for application (better leaf penetration than free acid). |
| 4-Ethoxy Phenyl | Hydrophobic interaction domain. | The ethoxy tail improves lipophilicity compared to methoxy, aiding transport across the thylakoid membrane. |
Protocol A: Chemical Synthesis (Knoevenagel Condensation)
The most robust route to 2-cyano-3-substituted acrylates is the Knoevenagel condensation of 4-ethoxybenzaldehyde with ethyl cyanoacetate.
Reaction Scheme:
Materials Required
-
4-Ethoxybenzaldehyde (p-ethoxybenzaldehyde)
-
Ethyl cyanoacetate[1]
-
Glacial Acetic Acid (optional, for buffering)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (15.0 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in 50 mL of absolute ethanol .
-
Catalysis: Add piperidine (0.5 mL) dropwise. Note: The reaction is exothermic; mild heating may occur.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours . Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).
-
Crystallization: Cool the solution to room temperature. The product often precipitates spontaneously. If not, cool in an ice bath for 1 hour.
-
Filtration: Filter the solid precipitate under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pale yellow needles.
-
Validation: Confirm structure via
H-NMR (olefinic proton singlet at ppm).
Protocol B: In Vitro Biochemical Screening (Hill Reaction)
To confirm the mechanism of action, we utilize the Hill Reaction assay. This measures the ability of chloroplasts to reduce an artificial electron acceptor (DCPIP) in the presence of light.[4][5] Effective herbicides prevent this reduction.
Principle:
Reagents
-
Isolation Buffer: 0.4 M Sucrose, 10 mM NaCl, 50 mM Tricine-NaOH (pH 7.8).
-
Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM MgCl
. -
DCPIP Solution: 0.1 mM 2,6-dichlorophenolindophenol.
-
Chloroplast Source: Fresh Spinach (Spinacia oleracea) leaves.
Experimental Workflow
-
Chloroplast Isolation:
-
Assay Setup:
-
Prepare cuvettes containing: Chloroplast suspension (
chlorophyll), DCPIP, and the test compound (dissolved in DMSO, final conc. to M). -
Control: DMSO only (No inhibitor).
-
Blank: No chloroplasts.
-
-
Illumination & Measurement:
-
Data Analysis:
-
Calculate rate of DCPIP reduction (
). -
Determine
( ).
-
Data Output Format:
| Compound ID | R-Group | Relative Potency | |
| Target | 4-OEt | 5.8 - 6.2 (Typical) | High |
| Analog A | 4-H | 4.1 | Low |
| Analog B | 4-OH | 5.2 | Moderate |
| Control | Diuron (DCMU) | 7.1 | Reference |
Protocol C: In Vivo Greenhouse Efficacy
Biochemical potency does not always translate to field efficacy due to transport barriers.
Methodology
-
Plant Material:
-
Dicot Indicator: Mustard (Brassica juncea)
-
Monocot Indicator: Barnyard grass (Echinochloa crus-galli)
-
-
Application:
-
Post-emergence: Spray plants at the 2-3 leaf stage.[8]
-
Dosage: 1000, 500, 250, 125 g a.i./ha (active ingredient per hectare).
-
-
Assessment:
-
Evaluate 14 days after treatment (DAT).
-
Score 0 (no effect) to 100 (complete death).
-
Mechanism of Action & Workflow Visualization
The following diagram illustrates the synthesis pipeline and the specific molecular interference in the Photosystem II pathway.
Caption: Synthetic pathway of the cyanoacrylate inhibitor and its competitive binding mechanism at the Q_B site of Photosystem II, displacing plastoquinone and halting electron transport.
References
-
Phillips, J. N., & Huppatz, J. L. (1984). Cyanoacrylate inhibitors of photosynthetic electron transport. Nature of the interaction with the receptor site. Agricultural and Biological Chemistry, 48(1), 51-54. Link
-
McFadden, H. G., & Phillips, J. N. (1990). Structure-activity relationships for the herbicidal activity of 2-cyano-3-phenylacrylic acid derivatives. Zeitschrift für Naturforschung C, 45(3-4), 196-202. Link
-
Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates.[9] Journal of Agricultural and Food Chemistry, 51(17), 5030-5035.[9] Link
-
Association for Biology Laboratory Education (ABLE). The Hill Reaction: In Vitro and In Vivo Studies. Tested Studies for Laboratory Teaching. Link
-
BenchChem Technical Support. Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (Analogous Protocol). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 5. scribd.com [scribd.com]
- 6. ableweb.org [ableweb.org]
- 7. studylib.net [studylib.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Abstract
This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (CEPA). As a member of the cyanoacrylate chemical class, which is known for potential cytotoxicity linked to degradation byproducts, a thorough evaluation of CEPA's biological impact is essential for drug development and chemical safety assessment.[1] We present a robust, multi-assay strategy designed to deliver a nuanced understanding of the compound's effects on cell health. This guide moves beyond a single endpoint to integrate three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and a luminescent Caspase-3/7 assay for the induction of apoptosis. By explaining the causality behind the protocols and providing detailed, self-validating methodologies, this document serves as a practical guide for researchers to generate a comprehensive and reliable cytotoxicity profile of CEPA.
Guiding Principles: Crafting a Robust Cytotoxicity Study
A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. A compound might, for instance, inhibit metabolic function without causing immediate cell death, an effect that could be misinterpreted by a viability assay alone. To build a trustworthy cytotoxicity profile, a multi-parametric approach is required.
-
The Rationale for an Orthogonal, Multi-Assay Approach : We advocate for a tripartite assessment strategy.
-
Metabolic Activity (Viability): The MTT assay serves as the initial screen. It quantifies the mitochondrial reductase activity, which is proportional to the number of viable, metabolically active cells.[2] A reduction in this activity can indicate cytotoxicity or a cytostatic effect.
-
Membrane Integrity (Cytotoxicity): The LDH release assay acts as a direct marker of cytotoxicity. It measures the leakage of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis.[3][4]
-
Apoptotic Pathway Activation (Mechanism of Death): The Caspase-3/7 assay identifies the activation of key "executioner" caspases, providing a specific indicator for programmed cell death, or apoptosis.[5][6]
-
-
Strategic Cell Line Selection : The choice of cell line is critical for the relevance of the data.[7][8]
-
Initial Screening: A commonly used and well-characterized cell line like the L929 mouse fibroblast is recommended for initial screening, as it is an established standard in ISO 10993-5 cytotoxicity testing.[1][9]
-
Targeted Screening: For more specific insights, consider cell lines relevant to the compound's intended application or likely route of human exposure. For example, HaCaT (human keratinocytes) for topical applications or HepG2 (human hepatoma cells) for compounds likely to undergo hepatic metabolism.[10]
-
-
The Imperative of Controls for Self-Validating Protocols : Every assay plate must include a full set of controls to ensure data integrity and interpretability.[11]
-
Vehicle Control (0% Effect): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve CEPA. This is the baseline for cell health.
-
Positive Control (100% Effect): Cells treated with a known cytotoxic agent. This confirms the assay is performing correctly. The choice of control should be tailored to the assay (e.g., Doxorubicin or Staurosporine for apoptosis/viability assays; a lysis buffer containing Triton™ X-100 for maximum LDH release).[3][12][13]
-
Blank/Background Control: Wells containing only culture medium (and treatment) without cells. This value is subtracted from all other readings to correct for background absorbance or luminescence.[11]
-
Integrated Experimental Workflow
The overall process follows a logical progression from cell preparation to multi-assay analysis. This workflow ensures that data from different assays can be correlated to build a comprehensive profile of the test compound.
Caption: Relationship between cell fate and assay endpoints.
Data Interpretation: Building a Toxicity Profile
By summarizing the quantitative data, a clear profile of CEPA's cytotoxic potential can be established.
Table 1: Hypothetical Integrated Cytotoxicity Data for CEPA after 24h Treatment
| CEPA Conc. (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 98.2 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 10 | 85.1 ± 6.2 | 15.4 ± 2.5 | 4.5 ± 0.6 |
| 50 | 48.7 ± 3.9 | 45.8 ± 4.1 | 8.9 ± 1.2 |
| 100 | 15.3 ± 2.8 | 78.2 ± 5.5 | 5.1 ± 0.9 |
| IC₅₀ (µM) | ~52 | N/A | N/A |
Integrated Analysis of Hypothetical Data:
-
Apoptotic Mechanism: The data show a clear dose-dependent decrease in cell viability (MTT) that correlates strongly with an increase in LDH release and a significant activation of Caspase-3/7. The robust increase in caspase activity at 10 µM and 50 µM strongly suggests that CEPA induces apoptosis.
-
Secondary Necrosis: The peak of caspase activity occurs around 50 µM. At 100 µM, the caspase activity decreases while LDH release continues to rise sharply. This pattern is characteristic of secondary necrosis, where cells that have undergone apoptosis lose membrane integrity at later stages.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Tiaris Biosciences (2023). LDH Cytotoxicity Assay Kit. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2023). What cell line should I choose for citotoxicity assays?. Available at: [Link]
-
Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. ALTEX, 36(1), 159–162. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay. Available at: [Link]
-
ResearchGate (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available at: [https://www.researchgate.net/post/Which_cell_line_to_choose_for_cytotoxicity_evaluation_of_nanomaterials]([Link]_ cytotoxicity_evaluation_of_nanomaterials)
-
Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
JoVE (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Available at: [Link]
-
ResearchGate (2021). What is the best cytotoxic agent (as a positive control)?. Available at: [Link]
-
Advanced Medical Solutions (n.d.). Mechanism of Action. Available at: [Link]
-
Johner Institute (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]
-
Taylor & Francis Online (2008). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Available at: [Link]
-
MDPI (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
DeRenzis, F. A., & Aleo, J. J. (1970). An in vitro bioassay of cyanoacrylate cytotoxicity. Oral Surgery, Oral Medicine, Oral Pathology, 30(6), 803–808. Available at: [Link]
-
Wågbø, A. M., et al. (2017). Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles. Nanomaterials, 7(11), 386. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 6. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.johner-institute.com [blog.johner-institute.com]
- 10. Cytotoxicity of Poly(Alkyl Cyanoacrylate) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. researchgate.net [researchgate.net]
Protocol for Nuclear Magnetic Resonance (NMR) Analysis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Introduction
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is a member of the α,β-unsaturated carbonyl compound family, a structural motif present in numerous biologically active molecules and synthetic intermediates. The conjugation of a carbon-carbon double bond with both a nitrile and a carboxylic acid group, along with the influence of the para-ethoxyphenyl substituent, creates a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. The methodologies described herein are designed to ensure high-quality, reproducible data for confident structural assignment.
The electronic properties of α,β-unsaturated systems significantly influence their NMR spectra. The electron-withdrawing nature of the cyano and carboxyl groups deshields the β-carbon and its attached proton, leading to downfield chemical shifts.[1] Conversely, the α-carbon is comparatively more shielded.[1] Understanding these principles is key to accurate spectral interpretation.
Experimental Design and Rationale
A comprehensive NMR analysis of this compound requires careful consideration of sample preparation and the selection of appropriate NMR experiments. This protocol outlines the steps for acquiring standard one-dimensional ¹H and ¹³C NMR spectra, which are fundamental for structural verification.
Figure 1: A generalized workflow for the NMR analysis of this compound.
Detailed Experimental Protocols
Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR spectra. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to solubilize polar compounds and the tendency for the acidic proton to appear as a distinct, often broad, signal.[2] Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange with residual water, leading to a broader signal or its disappearance.[3]
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
If an internal standard is required for quantitative analysis, add a known amount of a suitable standard (e.g., tetramethylsilane - TMS at 0 ppm). Note that modern spectrometers can reference the spectrum to the residual solvent peak.[4]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer and sample concentration.
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zg30 or similar | A standard 30° pulse angle is sufficient for routine spectra and allows for faster relaxation.[1] |
| Spectral Width | -2 to 13 ppm | This range will encompass all expected proton signals, including the downfield carboxylic acid proton.[5][6] |
| Acquisition Time | 2-4 seconds | Provides adequate resolution for resolving fine coupling patterns.[1] |
| Relaxation Delay (d1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans, ensuring accurate integration.[1] |
| Number of Scans | 16-64 | Signal-to-noise ratio can be improved by increasing the number of scans. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.2.2. ¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Quaternary carbons, such as the nitrile and carbonyl carbons, are typically observed.[7]
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zgpg30 or similar | A standard proton-decoupled experiment with a 30° pulse angle. |
| Spectral Width | 0 to 220 ppm | This wide range covers all expected carbon signals, from the aliphatic ethoxy carbons to the downfield carbonyl carbon.[8][9] |
| Acquisition Time | 1-2 seconds | Sufficient for good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Longer delays may be necessary to observe quaternary carbons, which have longer relaxation times. |
| Number of Scans | 1024 or higher | A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[9] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing and Spectral Interpretation
Processing Steps
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks have a positive, absorptive lineshape.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).[4]
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the protons.
-
Perform peak picking to identify the chemical shift of each signal.
Predicted Spectral Data and Interpretation
The following tables summarize the expected chemical shifts (δ) for this compound. These values are predictions based on the analysis of similar structures and general principles of NMR spectroscopy.[1][5][6][8][9]
Figure 2: Chemical structure of this compound.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration | Key Features |
| -COOH | Broad singlet | 10.0 - 13.0 | 1H | Chemical shift is concentration and temperature dependent.[3][5] |
| Vinylic-H | Singlet | 8.0 - 8.5 | 1H | Deshielded due to conjugation with the cyano and carboxyl groups. |
| Aromatic-H (ortho to acrylic) | Doublet | 7.8 - 8.2 | 2H | Deshielded by the electron-withdrawing acrylic acid moiety. |
| Aromatic-H (ortho to ethoxy) | Doublet | 6.9 - 7.2 | 2H | Shielded by the electron-donating ethoxy group. |
| -OCH₂- | Quartet | 4.0 - 4.3 | 2H | Coupled to the methyl protons of the ethoxy group. |
| -CH₃ | Triplet | 1.3 - 1.5 | 3H | Coupled to the methylene protons of the ethoxy group. |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) | Key Features |
| -COOH | 165 - 175 | Carbonyl carbon of a carboxylic acid.[8][10] |
| Vinylic-C (β to COOH) | 150 - 160 | Deshielded due to conjugation with electron-withdrawing groups.[8] |
| Aromatic-C (ipso to ethoxy) | 160 - 165 | Downfield shift due to oxygen attachment. |
| Aromatic-C (ortho to acrylic) | 130 - 135 | |
| Aromatic-C (ipso to acrylic) | 125 - 130 | |
| Aromatic-C (ortho to ethoxy) | 114 - 118 | Shielded by the electron-donating ethoxy group. |
| -CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon.[9] |
| Vinylic-C (α to COOH) | 100 - 110 | Shielded relative to the β-carbon.[8] |
| -OCH₂- | 63 - 67 | |
| -CH₃ | 14 - 16 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the ¹H and ¹³C NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for accurate structural confirmation and purity assessment. The provided predicted chemical shifts serve as a valuable guide for spectral interpretation. Adherence to this protocol will ensure the generation of reliable and reproducible data, which is paramount in research and development settings.
References
-
Stothers, J. B. (1972). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 50(10), 1563-1573. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. Retrieved February 15, 2026, from [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry (2nd ed.). Pergamon Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Supplementary Information for various publications often contain raw spectral data in DMSO-d₆.
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 15, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 15, 2026, from [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds (4th ed.). Springer.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.
-
Harizi, I., et al. (2011). (E)-2-Cyano-3-(2,3-dimethoxy-phenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3508–o3509. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397. [Link]
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The Art of Molecular Architecture: Harnessing 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid in Supramolecular Chemistry
Introduction: A Versatile Building Block for Supramolecular Design
In the intricate world of supramolecular chemistry, where molecules are meticulously assembled into complex, functional architectures through non-covalent interactions, the selection of molecular building blocks is paramount. 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid, a cinnamic acid derivative, has emerged as a compelling candidate for the construction of novel supramolecular materials. Its unique combination of a carboxylic acid moiety, a cyano group, and an electron-donating ethoxy group on the phenyl ring provides a rich tapestry of potential intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These features make it an ideal component for the rational design of co-crystals and organogels with tunable properties.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the principles and practical applications of this compound in supramolecular chemistry. We will explore its synthesis, its role in the formation of co-crystals and organogels, and provide detailed protocols for their preparation and characterization.
Synthesis of this compound: The Knoevenagel Condensation
The primary route for the synthesis of this compound and its derivatives is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an active methylene compound (in this case, cyanoacetic acid or its ester) with a carbonyl compound (4-ethoxybenzaldehyde).[1][2] The reaction proceeds via a carbanion intermediate, leading to the formation of a new carbon-carbon double bond.
A general and efficient protocol for the synthesis of related cyanoacrylates involves the use of a mild base catalyst, such as piperidine or a phase-transfer catalyst, in a suitable solvent.[3][4]
Application I: Co-crystal Engineering with this compound
Co-crystals are multi-component crystalline solids where at least two different molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding.[5] The ability of this compound to form robust hydrogen bonds through its carboxylic acid group makes it an excellent candidate for co-crystal engineering. The cyano and ethoxy groups can also participate in weaker, yet structurally significant, interactions.
The formation of co-crystals can dramatically alter the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability, which is of particular interest in the pharmaceutical industry.[6][7]
Principles of Co-former Selection
The rational design of co-crystals relies on the principle of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.[8] For a carboxylic acid like this compound, common and effective co-formers include molecules with complementary hydrogen bond donors and acceptors.
Table 1: Potential Co-formers for this compound
| Co-former Class | Examples | Rationale |
| Pyridyl Derivatives | Isonicotinamide, 4,4'-Bipyridine | Formation of robust carboxylic acid-pyridine heterosynthons.[3] |
| Other Carboxylic Acids | Succinic acid, Adipic acid | Potential for carboxylic acid-carboxylic acid homodimers or heterodimers.[9] |
| Amides | Nicotinamide, Urea | Formation of carboxylic acid-amide heterosynthons. |
| Phenols | Resorcinol, Hydroquinone | Hydrogen bonding between the carboxylic acid and phenolic hydroxyl groups. |
The selection of a co-former can be guided by the Cambridge Structural Database (CSD) to identify known successful hydrogen bonding patterns between similar functional groups.[6]
Experimental Protocol: Co-crystal Synthesis
Two common methods for the preparation of co-crystals are solvent evaporation and mechanochemical grinding.
Protocol 1: Co-crystal Synthesis by Solvent Evaporation
-
Solubilization: Dissolve equimolar amounts of this compound and the selected co-former in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) with gentle heating and stirring.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Crystal Harvesting: Collect the resulting crystals by filtration and wash with a small amount of cold solvent.
-
Characterization: Analyze the crystals using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase. Single-crystal X-ray diffraction can be used to determine the precise molecular structure.[6]
Protocol 2: Co-crystal Synthesis by Liquid-Assisted Grinding (LAG)
-
Mixing: Place stoichiometric amounts of this compound and the co-former in a ball mill or a mortar and pestle.
-
Grinding: Add a few drops of a suitable liquid (e.g., acetonitrile, ethanol) to facilitate the reaction.
-
Milling/Grinding: Grind the mixture for a specified period (e.g., 30-60 minutes).
-
Characterization: Analyze the resulting powder by PXRD to identify the formation of the co-crystal.
Application II: Formation of Supramolecular Organogels
Supramolecular organogels are a class of soft materials where a low-molecular-weight gelator self-assembles in an organic solvent to form a three-dimensional network that immobilizes the solvent.[10] The driving forces for this self-assembly are non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a π-system in this compound suggests its potential as an organogelator.
Principles of Organogel Formation
The formation of an organogel is a delicate balance between solubility and aggregation. The gelator must be sufficiently soluble in the solvent at an elevated temperature but should self-assemble into fibrous networks upon cooling. The ethoxy group on the phenyl ring of this compound can enhance its solubility in certain organic solvents, while the hydrogen-bonding and π-stacking capabilities drive the aggregation process.
In some cases, gelation can be induced by the addition of a small amount of a "triggering" solvent, such as water, to an organic solution of the gelator.[11][12] This can promote the formation of specific hydrogen-bonding motifs necessary for fiber formation.
Experimental Protocol: Organogel Preparation and Characterization
Protocol 3: Thermally Induced Organogel Formation
-
Dissolution: Suspend a known concentration of this compound in a suitable organic solvent (e.g., toluene, cyclohexane, or a mixture).
-
Heating: Heat the suspension until the solid completely dissolves, forming a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Gelation Test: Invert the vial to check for the formation of a stable gel that does not flow under its own weight.
Protocol 4: Solvent-Triggered Organogel Formation
-
Dissolution: Dissolve this compound in a good solvent (e.g., DMSO, THF).
-
Triggering: Add a poor solvent (e.g., water, hexane) dropwise with gentle agitation until the solution becomes turbid or gelation is observed.
Characterization of Organogels
The structure and properties of the organogels can be investigated using a variety of techniques:
-
Microscopy (SEM/TEM): To visualize the fibrous network morphology of the self-assembled gelator.
-
Spectroscopy (FT-IR, ¹H NMR): To probe the intermolecular interactions (e.g., hydrogen bonding) responsible for gelation.[13][14] Changes in the chemical shifts or peak broadening in NMR spectra can indicate the involvement of specific protons in the gel network.
-
Rheology: To study the mechanical properties of the gel, such as its viscoelasticity and response to shear stress.[15][16][17][18]
Visualization of Supramolecular Assembly
To illustrate the key concepts, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and supramolecular application of the title compound.
Conclusion and Future Outlook
This compound is a versatile and accessible building block for the construction of functional supramolecular materials. Its unique molecular structure allows for the formation of both highly ordered co-crystals and soft, responsive organogels. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich supramolecular chemistry of this compound and its derivatives. Future research in this area could focus on the development of novel co-crystals with tailored pharmaceutical properties, the design of stimuli-responsive organogels for applications in sensing and drug delivery, and the investigation of the photophysical properties of these supramolecular assemblies. The continued exploration of such systems will undoubtedly lead to the creation of advanced materials with a wide range of real-world applications.
References
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Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (n.d.). IUCr Journals - International Union of Crystallography. [Link]
-
Control of Regioselectivity in the Dimerization of trans-Cinnamic Acid and Its Derivatives Using Cocrystal Engineering. (2018). Crystal Growth & Design - ACS Publications. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). PMC. [Link]
-
Structure and dynamics of hydrogels and organogels: An NMR spectroscopy approach. (2023). ScienceDirect. [Link]
-
Salt Tunable Rheology of Thixotropic Supramolecular Organogels and Their Applications for Crystallization of Organic Semiconductors. (2017). Langmuir - ACS Publications. [Link]
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NMR Spectroscopy in the Study of the Structure and Dynamics of Gels. (2020). ResearchGate. [Link]
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Poly(acrylic acid)-catalyzed supramolecular self-assembly enables free-standing low-molecular-weight hydrogels. (2021). Soft Matter - RSC Publishing. [Link]
-
Rheological Properties and Structural Correlations in Molecular Organogels. (2002). Langmuir. [Link]
-
(PDF) Crystal Engineering: Co-Crystals of Cinnamic Acid. (n.d.). Amanote Research. [Link]
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Tuning Rheological Behaviors of Supramolecular Aqueous Gels via Charge Transfer Interactions. (2019). Semantic Scholar. [Link]
-
Molecular Insights into Gelation of Di-Fmoc-l-Lysine in Organic Solvent–Water Mixtures. (2018). ACS Publications. [Link]
-
A Supramolecular Hydrogel Based on Copolymers of Acrylic Acid and Maleic Anhydride Derivatives with Terpyridine Motifs. (2018). MDPI. [Link]
-
Chapter 2: NMR Spectroscopy in the Study of the Structure and Dynamics of Gels. (2020). Books. [Link]
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Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. (2007). Crystal Growth & Design - ACS Publications. [Link]
-
Poly(acrylic acid)-catalyzed supramolecular self-assembly enables free-standing low-molecular-weight hydrogels. (2021). ResearchGate. [Link]
-
NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. (2021). UEA Digital Repository. [Link]
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Rheological properties of supramolecular gels under room-temperature... (n.d.). ResearchGate. [Link]
-
Rheology of Gels and Yielding Liquids. (2021). MDPI. [Link]
-
Insight on the NMR Study of Supramolecular Gels and Its Application to Monitor Molecular Recognition on Self-Assembled Fibers. (2006). The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Supramolecular Hydrogel Based on Copolymers of Acrylic Acid and Maleic Anhydride Derivatives with Terpyridine Motifs. (2018). ResearchGate. [Link]
-
Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies. (2023). CoLab. [Link]
-
Water-Induced Physical Gelation of Organic Solvents by N-(n-Alkylcarbamoyl)-l-alanine Amphiphiles. (2011). Langmuir - ACS Publications. [Link]
-
Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (2013). Photochemical & Photobiological Sciences - RSC Publishing. [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2023). Oxford Academic. [Link]
-
Cocrystal characterization techniques: Significance and symbolism. (2023). Spinger Nature. [Link]
-
(PDF) Review: Multi-Component Crystals: Cinnamic Acid As A Co-Former. (2020). ResearchGate. [Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). J. Mex. Chem. Soc. [Link]
-
(PDF) Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. (2019). ResearchGate. [Link]
-
Supramolecular gel formation regulated by water content in organic solvents: self-assembly mechanism and biomedical applications. (2021). RSC Publishing. [Link]
-
Supramolecular Organogels. (n.d.). Chemie Osnabrück. [Link]
-
3,4-Ethylenedioxythiophene Hydrogels: Relating Structure and Charge Transport in Supramolecular Gels. (2022). Chemistry of Materials - ACS Publications. [Link]
-
Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. (2000). ResearchGate. [Link]
-
Synthesis of New Hydrogels Involving Acrylic Acid and Acrylamide Grafted Agar-Agar and Their Application in the Removal of Cationic Dyes from Wastewater. (2023). MDPI. [Link]
-
The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy. (2000). PubMed. [Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). Organic Chemistry Portal. [Link]
-
Lecture 14: Synthesis of Hydrogel and Nanogel. (2024). YouTube. [Link]
-
Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. (n.d.). [Link]
-
Photophysics and Photochemistry of Supramolecular Systems. (2007). ResearchGate. [Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2022). PMC. [Link]
-
Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. (2014). RSC Publishing. [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research. [Link]
-
Cocrystal Screening, Selection, Formulation at Triclinic Labs. (n.d.). Triclinic Labs. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). ResearchGate. [Link]
-
Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. (2022). MDPI. [Link]
-
Towards more efficient screening of pharmaceutical cocrystals. (2011). UCL Discovery. [Link]
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Supramolecular assembly – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The role of macrocycles in supramolecular assembly with polymers. (2024). Soft Matter - RSC Publishing. [Link]
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Using Chemistry To Recreate the Complexity of the Extracellular Matrix: Guidelines for Supramolecular Hydrogel–Cell Interactions. (2021). PMC. [Link]
-
Supramolecular Self-Assembly To Control Structural and Biological Properties of Multicomponent Hydrogels. (2019). Chemistry of Materials - ACS Publications. [Link]
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Strategic Synthesis and Application of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid-based Fluorophores
Executive Summary
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid represents a quintessential "Push-Pull" (Donor-
For drug development and bio-imaging professionals, this molecule serves as a versatile building block for designing:
-
Reaction-based Probes: Specifically for the detection of biological thiols (Cysteine, Homocysteine, Glutathione) via Michael addition.
-
AIEgens: For wash-free cellular imaging and sensing of local viscosity or protein aggregation (e.g., amyloid fibrils).
The Architecture of Detection
To utilize this probe effectively, one must understand the underlying photophysics.
The D- -A System
-
Donor (D): The 4-Ethoxy group donates electron density into the aromatic ring via the mesomeric effect (+M).
-
Bridge (
): The styrene-like double bond conjugates the donor to the acceptor. -
Acceptor (A): The Cyano (-CN) and Carboxylic Acid (-COOH) groups strongly withdraw electron density.
Mechanism of Action: Upon excitation, electron density shifts from the ethoxy donor to the cyano/carboxyl acceptor (ICT). This polarization is highly sensitive to the solvent environment (solvatochromism) and the rotational freedom of the molecule.
Sensing Modalities
| Modality | Mechanism | Readout |
| Thiol Sensing | Michael Addition: The nucleophilic thiol attacks the | Fluorescence Turn-Off/Shift: Saturation of the double bond breaks the |
| AIE Imaging | Restriction of Intramolecular Rotation (RIR): In solution, the phenyl ring rotates, dissipating energy non-radiatively. In aggregates, rotation is blocked. | Fluorescence Turn-On: Radiative decay becomes the dominant pathway, leading to strong emission. |
Protocol A: Synthesis via Knoevenagel Condensation
The most robust route to this compound is the Knoevenagel condensation. While solvent-free methods exist, the Ethanol/Piperidine protocol offers the best balance of purity and scalability for probe development.
Materials
-
Reagents: 4-Ethoxybenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq).
-
Catalyst: Piperidine (0.1 eq).
-
Solvent: Ethanol (Absolute).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
-
Charge: Dissolve 4-Ethoxybenzaldehyde (10 mmol, 1.50 g) and Cyanoacetic acid (11 mmol, 0.94 g) in Ethanol (20 mL).
-
Catalyze: Add Piperidine (1 mmol, ~100
L) dropwise.-
Expert Note: The solution often turns yellow immediately, indicating the formation of the intermediate enolate and initial conjugation.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The aldehyde spot should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes spontaneously. If not, cool in an ice bath and add dilute HCl (1M) dropwise until pH ~2. This protonates the carboxylate, ensuring precipitation of the free acid.
-
Filtration: Filter the solid under vacuum.
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Yield Expectations: 85–95%.
-
Appearance: Yellow to orange crystalline solid.
-
Visualization of Synthesis Logic
Caption: The Knoevenagel condensation pathway assembling the D-
Protocol B: Thiol Sensing Assay (Michael Addition)
This protocol validates the probe's ability to detect biothiols (Cysteine, GSH) via the disruption of conjugation.
Reagents & Buffer
-
Probe Stock: 10 mM this compound in DMSO.
-
Buffer: PBS (10 mM, pH 7.4) containing 1 mM CTAB (Cetyltrimethylammonium bromide).
-
Expert Note: CTAB micelles can solubilize the probe and often enhance reaction rates by concentrating reagents.
-
-
Analytes: Cysteine (Cys), Glutathione (GSH), Homocysteine (Hcy) stocks (10 mM in water).
Assay Procedure
-
Preparation: Dilute the Probe Stock into the Buffer to a final concentration of 10
M. -
Baseline Measurement: Record the fluorescence emission spectrum (
~380-400 nm; ~450-550 nm depending on solvent polarity). -
Titration: Add aliquots of Thiol stock (0 to 100
M final conc). -
Incubation: Incubate at 37°C for 20–30 minutes.
-
Kinetic Check: The reaction is not instantaneous.[1] Michael additions to
-unsaturated systems require time or catalysis.
-
-
Readout: Measure fluorescence.
-
Result: Expect a decrease in fluorescence intensity (Quenching) or a significant blue-shift in absorption, as the conjugated system length is reduced.
-
Sensing Mechanism Diagram
Caption: Mechanism of fluorescence quenching via Michael Addition of thiols to the acrylate motif.
Protocol C: Aggregation-Induced Emission (AIE) Characterization
Unlike traditional fluorophores (like fluorescein) that quench at high concentrations (ACQ), this scaffold often exhibits AIE. This is critical for imaging applications where the probe may aggregate inside cells.
Experimental Setup
-
Solvent Preparation: Prepare a series of THF/Water mixtures with water fractions (
) ranging from 0% to 99%. -
Sample Prep: Add the probe (final conc. 10
M) to each mixture. -
Observation:
-
0% Water (Pure THF): The molecule is dissolved. Intramolecular rotation is free. Fluorescence is weak or non-existent.
-
>70% Water: The probe aggregates (poor solubility in water). Intramolecular rotation is restricted (RIR).
-
-
Measurement: Record emission spectra. Plot Maximum Intensity (
) vs. Water Fraction ( ).-
Validation: A sharp rise in intensity at high
confirms AIE behavior.[2]
-
References & Authority
The protocols and mechanisms described above are grounded in the fundamental chemistry of cyano-substituted fluorophores and their established applications in bio-sensing.
-
Knoevenagel Condensation Protocols:
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. (Describes the use of various catalysts including ionic liquids for this specific scaffold).
-
-
AIE Mechanism & Cyano-Stilbenes:
-
Aggregation-induced emission: a review of promising cyano-functionalized AIEgens. (Comprehensive review of the photophysics governing cyano-acrylic derivatives).
-
-
Thiol Sensing Applications:
-
Fluorescent Probes for Live Cell Thiol Detection. (Details the Michael addition mechanism for
-unsaturated carbonyls).
-
-
Specific Derivative Synthesis (Thiophene analog example):
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (Provides crystallographic evidence of the E-isomer preference).
-
Sources
- 1. Cytotoxic effects of cyanoacrylates used as retrograde filling materials: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Welcome to the dedicated technical support guide for the synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid and its esters. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this crucial reaction. The synthesis, a classic example of the Knoevenagel condensation, involves the reaction between 4-ethoxybenzaldehyde and an active methylene compound like cyanoacetic acid or its esters.[1][2] While fundamentally robust, achieving high yields of pure product requires careful control over several experimental variables.
This guide moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and enhance the reliability of your synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the most likely causes and how can I fix this?
A: Low or nonexistent yield is the most common issue and can be traced back to several factors related to reactants, catalysts, or reaction conditions. A systematic approach is the best way to diagnose the problem.
-
Cause A: Inefficient Catalyst Activity The Knoevenagel condensation is base-catalyzed, but the choice and quality of the base are critical.[3][4] Strong bases can induce self-condensation of the aldehyde, while a catalyst that is too weak or degraded will fail to deprotonate the active methylene compound efficiently.[1][3]
-
Solution:
-
Verify Catalyst Integrity: Weak amine bases like piperidine or pyridine can degrade over time. Use a fresh bottle or distill the base if its purity is questionable.
-
Optimize Catalyst Choice: Piperidine is a standard and effective catalyst.[5] However, ammonium salts like ammonium acetate or diisopropylethylammonium acetate (DIPEAc) can offer milder conditions and simpler work-ups, often leading to high yields.[6][7]
-
Avoid Strong Bases: Do not use strong bases like sodium ethoxide or sodium hydroxide unless you are following a specific protocol designed for them, as they promote undesirable side reactions with the aldehyde starting material.[3][8]
-
-
-
Cause B: Unfavorable Reaction Conditions Temperature, solvent, and reaction time are deeply interconnected. The primary goal of heating is often to facilitate the removal of water, the reaction's byproduct, which drives the equilibrium toward the product.
-
Solution:
-
Solvent Selection: If using a solvent like toluene or benzene, ensure you are using a Dean-Stark apparatus to effectively remove water azeotropically. For reactions in alcohols like ethanol, refluxing is necessary to provide sufficient thermal energy.[6]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions or degradation.[] For many Knoevenagel condensations, a moderate reflux is sufficient. Solvent-free reactions may require precise temperature control (e.g., 90-120°C) to balance reaction rate with selectivity.[10][11]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from 2 to 8 hours.[6][12] Driving the reaction for too long after completion can lead to byproduct formation.
-
-
-
Cause C: Purity of Reactants The aldehyde is susceptible to oxidation. 4-ethoxybenzaldehyde can oxidize to 4-ethoxybenzoic acid upon prolonged exposure to air. This acidic impurity can neutralize the basic catalyst, halting the reaction.
-
Solution:
-
Check Aldehyde Purity: Use freshly purchased or purified 4-ethoxybenzaldehyde. If the material is old, consider purifying it by distillation.
-
Use High-Quality Methylene Compound: Ensure the cyanoacetic acid or ethyl cyanoacetate is of high purity and dry.
-
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low yield.
Issue 2: Product is Impure or Difficult to Purify
Q: I have obtained a product, but the NMR spectrum shows significant impurities, and recrystallization is not working well. What are these impurities and how can I remove them?
A: Impurities often arise from side reactions or unconsumed starting materials. Identifying the impurity is key to selecting the right purification strategy.
-
Cause A: Unreacted Starting Materials The most common "impurities" are simply leftover 4-ethoxybenzaldehyde or ethyl cyanoacetate.
-
Solution:
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the active methylene compound to ensure the more valuable aldehyde is fully consumed.
-
Purification: Unreacted aldehyde can often be removed during recrystallization if a suitable solvent system is found. If significant starting material remains, purification by column chromatography may be necessary.[13]
-
-
-
Cause B: Side-Product Formation The Knoevenagel condensation is generally clean, but side products can form under harsh conditions.
-
Michael Addition: The product, an α,β-unsaturated system, can react with a second molecule of the deprotonated active methylene compound. This is more common if a large excess of the methylene compound and a strong base are used.
-
Aldehyde Self-Condensation: Using a base that is too strong can cause an aldol-type self-condensation of 4-ethoxybenzaldehyde.[3]
-
Solution:
-
Milder Conditions: Use a weaker base (e.g., ammonium acetate instead of piperidine) and avoid unnecessarily high temperatures.[6][11]
-
Recrystallization: A carefully chosen solvent system is the most effective way to purify the desired product. The target molecule is often a crystalline solid. Try solvents like ethanol, methanol, or isopropanol, potentially with water as an anti-solvent.[6][14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of this reaction?
A1: The synthesis of this compound proceeds via the Knoevenagel condensation mechanism.[2] It involves three key steps:
-
Deprotonation: The basic catalyst removes an acidic α-hydrogen from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate).[1]
-
Nucleophilic Addition: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. This forms a β-hydroxy intermediate.[2][15]
-
Dehydration: The intermediate readily eliminates a molecule of water (dehydration), often spurred by heat, to form the final α,β-unsaturated product. This final step is typically irreversible and drives the reaction to completion.[1]
Caption: Mechanism of the Knoevenagel Condensation.
Q2: How do I select the best catalyst and solvent?
A2: The optimal combination depends on your desired reaction rate, purity requirements, and scale. The following table summarizes common choices:
| Catalyst System | Solvent | Temperature | Advantages | Disadvantages |
| Piperidine | Toluene | Reflux | Fast, effective water removal with Dean-Stark.[5] | Piperidine is toxic; toluene is a regulated solvent. |
| Ammonium Acetate | Ethanol / Acetic Acid | Reflux | Milder conditions, less toxic reagents, simpler work-up.[6] | May be slower than piperidine catalysis. |
| DIPEAc | None (Neat) | 80-100 °C | Green chemistry approach, high yields, easy work-up.[7] | Requires good temperature control and stirring for solids. |
| Water-mediated | Water | 50-80 °C | Environmentally benign, catalyst-free potential.[16] | May not be suitable for all substrates; yields can vary. |
Q3: Can I use microwave irradiation to speed up the reaction?
A3: Yes, microwave-assisted synthesis is a well-established method for accelerating Knoevenagel condensations. It can dramatically reduce reaction times from hours to minutes and often leads to very high yields.[17] This is an excellent strategy for rapid library synthesis or methods development.
Experimental Protocols
Protocol 1: Standard Synthesis using Ammonium Acetate
This protocol is a reliable and greener alternative to the classic piperidine/toluene system.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxybenzaldehyde (15.0 g, 0.1 mol).
-
Reagents: Add ethyl 2-cyanoacetate (12.4 g, 0.11 mol), ammonium acetate (1.54 g, 0.02 mol), and glacial acetic acid (4.5 mL).
-
Solvent: Add 100 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization.
-
Isolation: Collect the resulting crystalline solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with cold water (2 x 20 mL) to remove any remaining salts and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected product is ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate.[6][7]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential recrystallization solvent (e.g., ethanol, isopropanol). Heat the mixture until the solid dissolves.
-
Procedure: Transfer the crude product to an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent required to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
-
Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]
-
Orient J Chem. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). orientjchem.org. Retrieved from [Link]
-
Glavan, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. Retrieved from [Link]
-
da Silva, J. F., et al. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate. Retrieved from [Link]
-
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Retrieved from [Link]
-
Springer. (2024). Machine learning-guided strategies for reaction conditions design and optimization. Retrieved from [Link]
- Google Patents. (2016). CN105541664A - Method for synthesizing cyanoacrylate.
-
BoL. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Retrieved from [Link]
-
Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles. Retrieved from [Link]
-
Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2- propenoates. Retrieved from [Link]
-
ResearchGate. (2021). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. prepchem.com [prepchem.com]
- 7. jmcs.org.mx [jmcs.org.mx]
- 8. researchgate.net [researchgate.net]
- 10. CN105541664A - Method for synthesizing cyanoacrylate - Google Patents [patents.google.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 16. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 17. eurekaselect.com [eurekaselect.com]
Technical Support Center: Knoevenagel Condensation of 4-Ethoxybenzaldehyde
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction, with a specific focus on the use of 4-ethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments involving 4-ethoxybenzaldehyde.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation with 4-ethoxybenzaldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. The 4-ethoxy group on the benzaldehyde is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, but this reaction is generally robust. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Catalyst Inefficiency: The choice and condition of the catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[1] Using a strong base can lead to unwanted side reactions like the self-condensation of the aldehyde.[2]
-
Solution: Use a fresh or recently purified catalyst.[3] Consider optimizing the catalyst loading; too much can sometimes promote side reactions.[3] Greener alternatives like L-proline or ammonium bicarbonate can also be effective and may avoid hazardous byproducts associated with pyridine and piperidine.[4][5]
-
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for deprotonation by the weak base catalyst.[1]
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1][2][6] The reactivity order is generally malononitrile > ethyl cyanoacetate > diethyl malonate.[7]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome.
-
Solution 1 (Temperature): Optimize the reaction temperature. While some Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[3][8]
-
Solution 2 (Solvent): The choice of solvent is critical.[9] Polar aprotic solvents like DMF or acetonitrile often give good results.[3][10] However, polar protic solvents such as ethanol or even water are increasingly used for greener protocols.[9][11] Solvent-free conditions can also improve yields and are environmentally friendly.[5]
-
Solution 3 (Water Removal): The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[3][6]
-
-
Purity of Reactants: Impurities in the 4-ethoxybenzaldehyde or the active methylene compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. 4-Ethoxybenzaldehyde can oxidize to the corresponding carboxylic acid over time. Use freshly distilled or purified aldehydes if necessary.
-
Issue 2: Formation of an Unexpected Byproduct (Michael Adduct)
Q: I am observing a byproduct with a higher molecular weight than my expected product. My NMR/MS data suggests a 1:2 adduct of aldehyde to the active methylene compound. What is happening?
A: You are likely observing the formation of a Michael adduct. The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound (the carbanion) can attack the β-carbon of the initial product.
Mechanism of Michael Addition Side Reaction:
-
The initial Knoevenagel product is formed.
-
A carbanion, generated from the active methylene compound by the base catalyst, acts as a nucleophile.
-
This carbanion attacks the electron-deficient β-carbon of the α,β-unsaturated Knoevenagel product.
-
Protonation yields the 1,4-addition product, often referred to as a bis-adduct.
Solutions to Minimize Michael Adduct Formation:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of 4-ethoxybenzaldehyde to the active methylene compound. A slight excess of the aldehyde can sometimes be beneficial.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition. Lowering the reaction temperature can also reduce the rate of this side reaction.
-
Catalyst Choice: Highly active catalysts or higher catalyst loading can sometimes promote the Michael addition. Consider reducing the amount of catalyst.
Issue 3: Product is a Mixture of E/Z Isomers
Q: My product appears to be a mixture of geometric isomers. How can I obtain a single, pure isomer?
A: The Knoevenagel condensation can sometimes yield a mixture of E and Z isomers.[2] Often, one isomer is thermodynamically more stable and can be favored.
Solutions:
-
Equilibration: The initial product may be a kinetic mixture of isomers. Allowing the reaction to stir for a longer period, sometimes with gentle heating, can allow the mixture to equilibrate to the more stable isomer.[2]
-
Solvent Effects: The polarity of the solvent can influence the E/Z ratio. Experiment with different solvents to see if selectivity can be improved.
-
Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography or fractional crystallization. The difference in polarity and crystal packing between the E and Z isomers usually allows for effective separation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2] The process involves three key steps:
-
Deprotonation: A weak base removes a proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate).[13]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the 4-ethoxybenzaldehyde, forming a tetrahedral alkoxide intermediate.[13]
-
Dehydration: The intermediate is protonated to form a β-hydroxy adduct (an aldol-type product), which then undergoes base-catalyzed dehydration to eliminate a molecule of water, yielding the final α,β-unsaturated product.[13][14]
Q2: How does the choice of catalyst affect the reaction with 4-ethoxybenzaldehyde?
A2: The catalyst is crucial for deprotonating the active methylene compound. For the Knoevenagel condensation, weak bases are preferred to avoid side reactions.
| Catalyst Type | Examples | Role & Considerations |
| Secondary Amines | Piperidine | The classic and highly effective catalyst. Can form iminium intermediates.[15] |
| Tertiary Amines | Pyridine, Triethylamine | Act as simple Brønsted bases. Pyridine is often used as both a catalyst and solvent, especially in the Doebner modification where it promotes decarboxylation.[2][15] |
| Ammonium Salts | Ammonium Acetate, Ammonium Bicarbonate | Milder, environmentally benign alternatives.[3][5][16] Decompose in situ to provide ammonia or an amine. |
| Amino Acids | L-proline, β-alanine | Green catalysts that can operate through multiple activation modes.[4][13] |
Q3: What is the role of the solvent, and which solvent should I choose?
A3: The solvent plays a multi-faceted role by solubilizing reactants, stabilizing intermediates, and influencing catalyst activity.[9]
| Solvent Type | Examples | Impact on Reaction |
| Polar Aprotic | DMF, Acetonitrile | Often provide high yields and fast reaction rates by stabilizing charged intermediates.[3][9] |
| Polar Protic | Ethanol, Methanol, Water | Can participate in proton transfer steps.[9] Water and ethanol are excellent "green" solvent choices and can be highly effective.[9][11] |
| Non-polar | Toluene, Hexane | Less common for promoting the reaction but can be used with a Dean-Stark trap to remove water azeotropically.[10] |
| Solvent-Free | None (neat reaction) | An environmentally friendly option that can lead to high yields, often with gentle heating or grinding.[5][17] |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation of 4-Ethoxybenzaldehyde with Malononitrile
This protocol is a representative example using a common "green" solvent system.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 4-ethoxybenzaldehyde (1.50 g, 10 mmol, 1.0 equiv.) and malononitrile (0.66 g, 10 mmol, 1.0 equiv.).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol. To this mixture, add piperidine (0.1 mL, ~1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the 4-ethoxybenzaldehyde is consumed (as indicated by TLC), cool the reaction mixture in an ice bath. The product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol (2 x 5 mL) and then with cold water to remove any residual catalyst.
-
Drying: Dry the product in a vacuum oven to obtain (4-ethoxybenzylidene)malononitrile.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol is often a good choice for this class of compounds.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
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References
- Benchchem.
- Benchchem.
- Benchchem.
- ResearchGate.
- orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate.
- Pure.
- Alfa Chemistry.
- ResearchGate.
- Taylor & Francis Online.
- YouTube.
- Thermo Fisher Scientific.
- Organic & Biomolecular Chemistry (RSC Publishing).
- Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Novel Methods of Knoevenagel Condens
- Wikipedia.
- Thermo Fisher Scientific.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. youtube.com [youtube.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bhu.ac.in [bhu.ac.in]
- 17. tandfonline.com [tandfonline.com]
solubility problems of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid in organic solvents
Welcome to the technical support center for 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges that can be encountered with this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Understanding the Molecule: A Chemist's Perspective
This compound is a molecule with distinct chemical features that govern its solubility. The presence of a carboxylic acid group suggests some polarity and the potential for hydrogen bonding.[1] However, the bulky and non-polar phenyl and ethoxy groups can significantly reduce its solubility in aqueous solutions.[2] The cyano group adds to the molecule's polarity. The overall solubility will be a balance between these competing factors.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
A1: The solubility of this compound is influenced by the principle of "like dissolves like".[1][3] While it has polar functional groups, the significant non-polar surface area from the phenyl and ethoxy groups can lead to poor solubility in highly polar solvents like methanol or ethanol, and also in very non-polar solvents like hexane. A solvent with intermediate polarity is often a good starting point.
Q2: I'm observing a suspension or precipitate even after vigorous stirring. What does this mean?
A2: This indicates that you have exceeded the solubility limit of the compound in the chosen solvent at the current temperature. Simply stirring for longer may not be effective if the solution is already saturated.
Q3: Can I heat the solution to improve solubility?
A3: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, be cautious about the thermal stability of this compound. It is advisable to perform a small-scale test to ensure the compound does not decompose at elevated temperatures.
Q4: Will adjusting the pH of my solution help?
A4: For aqueous or protic organic solvents, pH adjustment can dramatically improve solubility. As a carboxylic acid, deprotonating the -COOH group to a carboxylate (-COO⁻) with a base will create a more polar, charged species that is significantly more soluble in polar solvents.[4]
Troubleshooting Guide: A Problem-Solving Approach
This section provides a structured approach to resolving common solubility issues.
Problem 1: The compound is poorly soluble in my desired solvent.
Root Cause Analysis: The polarity of your solvent may not be optimal for dissolving this compound.
Solution Pathway:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Co-solvents: Try using a mixture of solvents.[5][6] For instance, if your compound has low solubility in ethanol, adding a small amount of a more polar, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility.[7]
-
Temperature Modification: Gently warm the mixture while stirring. Ensure you do not exceed the boiling point of the solvent and monitor for any signs of degradation (e.g., color change).
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the chosen solvent (e.g., 0.1 mL) and vortex or stir vigorously.
-
If the solid dissolves completely, the solubility is at least that concentration.
-
If it does not dissolve, add another measured volume of the solvent and repeat the process until the solid dissolves. This will give you an approximate solubility value.
Problem 2: The compound precipitates out of solution over time.
Root Cause Analysis: This can happen if the initial dissolution was achieved by heating, and the compound is now crashing out as the solution cools to room temperature. It can also indicate that the solution is supersaturated.
Solution Pathway:
-
Maintain Elevated Temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound was fully dissolved.
-
Use a Co-solvent System: A co-solvent mixture can often create a more stable solution at room temperature.
-
Prepare Fresh Solutions: If the compound is only needed for a short period, prepare the solution immediately before use.
Problem 3: I need to dissolve the compound in an aqueous buffer for a biological assay.
Root Cause Analysis: The non-polar nature of the phenyl and ethoxy groups makes direct dissolution in aqueous buffers challenging.
Solution Pathway:
-
pH Adjustment: The most effective method is to adjust the pH of the buffer. Add a small amount of a suitable base (e.g., NaOH or KOH) to raise the pH above the pKa of the carboxylic acid group. This will deprotonate the acid, forming a much more water-soluble salt.[4]
-
Use of a Stock Solution: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[7] Then, dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity.
Experimental Protocol: Preparing an Aqueous Solution via pH Adjustment
-
Suspend the desired amount of this compound in the aqueous buffer.
-
While stirring, add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor the dissolution of the solid. Continue adding the base until the compound is fully dissolved.
-
Measure the final pH of the solution.
Solubility Data Summary
The following table provides a general guide to the expected solubility of this compound in common organic solvents based on its chemical structure. These are qualitative estimates and should be confirmed experimentally.
| Solvent | Polarity | Expected Solubility | Notes |
| Hexane | Non-polar | Very Low | The molecule is too polar to dissolve well in highly non-polar solvents. |
| Toluene | Non-polar | Low | May show slightly better solubility than hexane due to the aromatic ring. |
| Dichloromethane | Intermediate | Moderate | A good starting point for many organic compounds with mixed polarity. |
| Ethyl Acetate | Intermediate | Moderate to Good | Often a good solvent for compounds of this type. |
| Acetone | Polar Aprotic | Good | The ketone group can interact favorably with the molecule. |
| Acetonitrile | Polar Aprotic | Moderate to Good | A common solvent for cyano-containing compounds.[8][9] |
| Isopropanol | Polar Protic | Low to Moderate | The non-polar alkyl chain may limit solubility. |
| Ethanol | Polar Protic | Low to Moderate | Similar to isopropanol, the polarity may not be optimal. |
| Methanol | Polar Protic | Low | The high polarity of methanol may not be favorable. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Good | An excellent solvent for many poorly soluble organic compounds.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Good | Another excellent solvent for dissolving difficult compounds.[7] |
| Water | Highly Polar | Very Low | Insoluble at neutral pH. Solubility increases significantly with increasing pH. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- Methods of solubility enhancements. (n.d.). Slideshare.
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. (n.d.). Sigma-Aldrich.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- How will you increase the solubility of organic compounds in water? (2021, July 17). Quora.
- Methods for improving the aqueous solubility of water-insoluble or... (n.d.). Google Patents.
- Solubility Enhancement Technique. (n.d.). CUTM Courseware.
- An In-depth Technical Guide to the Solubility of Acrylic Acid in Organic Solvents. (n.d.). Benchchem.
- Polarity and Solubility of Organic Compounds. (n.d.). StudySmarter US.
- Solubility of Organic Compounds. (2023, August 31). University of British Columbia.
- Physical properties of organic compounds. (2019, August 12). Chemistry LibreTexts.
- What chemical can dissolve dried cyanoacrylate (super glue)? (2018, September 19). Quora.
- 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.
- If carboxylic acid is polar, why is it in the organic layer during liquid extractions?? (2021, March 13). Reddit.
- Composition for removing cyanoacrylate adhesives from surfaces. (n.d.). Google Patents.
- How to tackle compound solubility issue. (2022, January 6). Reddit.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. reddit.com [reddit.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. US4381248A - Composition for removing cyanoacrylate adhesives from surfaces - Google Patents [patents.google.com]
Technical Support Center: Impurity Identification in 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Status: Operational Ticket Type: Analytical Troubleshooting / NMR Interpretation Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely analyzing the Knoevenagel condensation product of 4-ethoxybenzaldehyde and cyanoacetic acid . This compound, 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid , is a critical intermediate in the synthesis of various pharmaceutical scaffolds and functional polymers.
This guide addresses the most common spectral anomalies encountered during 1H NMR analysis (typically in DMSO-d6 or CDCl3). Our goal is to help you distinguish the target molecule from unreacted starting materials, side-reaction byproducts, and stereoisomers.
Module 1: Spectral Validation (The "Golden Standard")
Before hunting for impurities, you must validate the signals of your target compound. The structure features a highly conjugated system which deshields the vinylic proton significantly.
Target Compound: this compound
Key Diagnostic Signal: The vinylic proton (H-3) appears as a sharp singlet (or fine doublet) in the downfield region (~8.1 – 8.3 ppm ).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| COOH | > 12.0 | Broad Singlet | 1H | Often invisible if wet or exchanged with D2O. |
| Vinyl (H-3) | 8.15 – 8.30 | Singlet | 1H | CRITICAL ID PEAK. |
| Aromatic (H-2',6') | ~ 7.9 – 8.0 | Doublet (J~8-9Hz) | 2H | Part of AA'BB' system. |
| Aromatic (H-3',5') | ~ 7.0 – 7.1 | Doublet (J~8-9Hz) | 2H | Upfield due to ethoxy donation. |
| Ethoxy (-OCH2-) | ~ 4.1 – 4.2 | Quartet | 2H | |
| Ethoxy (-CH3) | ~ 1.3 – 1.4 | Triplet | 3H |
Tech Note: The exact shift of the vinyl proton depends on concentration and solvent. In DMSO-d6, it is typically near 8.20 ppm. In CDCl3, it may shift slightly downfield.
Module 2: Troubleshooting "Extra Peaks" (Impurity Identification)
Use this decision matrix to identify specific contaminants based on "extra" or "missing" signals in your spectrum.
Scenario A: "I see a sharp singlet around 9.8 - 9.9 ppm."
-
Diagnosis: Unreacted 4-Ethoxybenzaldehyde.
-
Root Cause: Incomplete reaction or excess aldehyde used.
-
Confirmation: Look for a secondary set of aromatic doublets slightly shifted from your product (typically ~7.8 ppm and ~6.9 ppm).
-
Action: Recrystallization (often from ethanol/water) or washing with non-polar solvents (e.g., hexane/ether) if the acid precipitates.
Scenario B: "There is a singlet around 3.5 - 3.9 ppm (integrating < 2H)."
-
Diagnosis: Unreacted Cyanoacetic Acid.
-
Root Cause: Excess reagent remaining.
-
Confirmation: This peak corresponds to the alpha-methylene protons (
). -
Action: Water wash. Cyanoacetic acid is highly water-soluble.
Scenario C: "I see TWO sets of ethyl signals (two quartets, two triplets)."
-
Diagnosis: Ethyl Ester Contamination (Ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate).
-
Root Cause:
-
You accidentally used Ethyl Cyanoacetate instead of Cyanoacetic Acid.
-
Fischer Esterification: You recrystallized the acid from Ethanol without a catalyst, but trace acid catalyzed the esterification.
-
-
Confirmation:
-
Ether-Ethoxy: Quartet ~4.1 ppm.[1]
-
Ester-Ethoxy: Quartet ~4.3 ppm (slightly downfield due to carbonyl).
-
Missing: The broad COOH peak at >12 ppm.
-
-
Action: Hydrolysis (NaOH/H2O) followed by acidification to recover the acid.
Scenario D: "The vinyl singlet is gone/small, and I see two doublets at ~7.4 and ~6.0 ppm."
-
Diagnosis: Decarboxylation Product (3-(4-ethoxyphenyl)acrylonitrile).
-
Root Cause: Reaction temperature was too high (>140°C) or prolonged heating, causing loss of
. -
Mechanism: Cyanoacetic acid derivatives are prone to thermal decarboxylation.[2]
-
Confirmation:
-
The vinyl region now shows an AB system (two doublets) with a large coupling constant (
Hz for trans isomer). -
Loss of the COOH signal.
-
-
Action: This is an irreversible degradation. Optimize reaction temperature (keep <100°C).
Module 3: Isomerism (E vs. Z)
Question: "I see a small singlet near the main vinyl peak. Is it an impurity?" Answer: It is likely the Z-isomer .
-
Major Product (E-isomer): The phenyl ring and the carboxylic acid group are on opposite sides (trans-like arrangement) to minimize steric hindrance. This is the thermodynamically stable product.
-
Minor Product (Z-isomer): Phenyl and COOH are on the same side (cis-like).
-
NMR Distinction:
-
E-isomer: Vinyl proton is deshielded by the cis-cyano group and the trans-carbonyl (typically ~8.2 ppm ).
-
Z-isomer: Vinyl proton is often slightly upfield or downfield depending on the specific anisotropy of the aryl ring, but typically appears as a smaller singlet nearby (e.g., ~7.8 - 8.0 ppm or ~8.4 ppm depending on solvent effects).
-
Note: In Knoevenagel condensations with cyanoacetic acid, the E-isomer is overwhelmingly favored (>95%).
-
Visual Troubleshooting Guide
The following diagram illustrates the logical flow for identifying impurities based on 1H NMR signals.
Figure 1: Decision tree for identifying common impurities in this compound synthesis.
Summary Table: Chemical Shift Fingerprint
| Component | Key Signal (ppm) | Multiplicity | Location |
| Target Product | 8.20 | Singlet | Vinyl Region |
| 4-Ethoxybenzaldehyde | 9.88 | Singlet | Aldehyde Region |
| Cyanoacetic Acid | 3.84 | Singlet | Aliphatic Region |
| Decarboxylated Product | 5.8 - 6.0 | Doublet (J~16Hz) | Vinyl Region |
| Ethyl Ester Impurity | 4.35 | Quartet | Oxygenated Aliphatic |
| Water (in DMSO) | 3.33 | Broad Singlet | Solvent Residual |
| Ethanol (Solvent) | 1.05 (t), 3.44 (q) | Triplet/Quartet | Aliphatic Region |
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of ethyl 2-cyano-3-arylacrylates. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Welcome to the technical support resource for the synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Knoevenagel condensation. We will move beyond simple procedural lists to explore the causality behind experimental choices, enabling you to troubleshoot effectively and enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis. Each answer provides a systematic approach to diagnosing and resolving the problem.
Q1: My reaction yield is consistently low or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A: Low or no yield in this Knoevenagel condensation is a frequent challenge that can be traced back to several key factors. The reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid or its ester) to the carbonyl group of 4-ethoxybenzaldehyde, followed by dehydration.[1] A systematic approach is crucial for diagnosis.
Step 1: Verify Reactant and Catalyst Integrity
-
Reactant Quality: Impurities in either 4-ethoxybenzaldehyde or the cyanoacetic acid/ester can inhibit the reaction. Aldehydes are prone to oxidation to carboxylic acids on prolonged storage. Ensure the purity of your starting materials via techniques like NMR or melting point analysis.
-
Catalyst Activity: The catalyst, typically a weak base like piperidine or an ammonium salt (e.g., ammonium acetate), is essential for deprotonating the active methylene compound.[2] If the catalyst is old, has been improperly stored, or is of poor quality, its activity will be compromised. Using a fresh bottle or a recently purified catalyst is a critical first step.[3]
Step 2: Evaluate the Catalytic System
-
Choice of Catalyst: While piperidine is common, it may not be optimal for all substrate combinations or solvent systems.[2] Consider screening other catalysts. Ammonium salts like diisopropylethylammonium acetate (DIPEAc) or ammonium acetate are often effective and can be considered greener alternatives.[4] In some cases, Lewis acids or even phosphine-based catalysts can offer advantages.[2][5]
-
Catalyst Loading: The amount of catalyst is critical. Typically, catalytic amounts (e.g., 5-10 mol%) are sufficient. Using too much base can lead to undesirable side reactions, such as the self-condensation of the aldehyde.[2]
Step 3: Scrutinize Reaction Conditions
-
Solvent Effects: The solvent plays a significant role in reaction kinetics.[1] While polar aprotic solvents can be effective, protic solvents like ethanol are also commonly used.[3] For reactions that are equilibrium-limited, using a solvent like toluene that forms an azeotrope with water allows for continuous water removal with a Dean-Stark apparatus, driving the reaction to completion.[1]
-
Temperature Control: Many Knoevenagel condensations can proceed at room temperature, but gentle heating (e.g., 40-80°C) is often required to achieve a reasonable rate and high yield.[3] However, excessive heat can promote side reactions and decomposition of the product or reactants.[1] You must optimize the temperature for your specific setup.
-
Water Removal: The reaction produces one molecule of water for every molecule of product formed.[1] This byproduct can shift the equilibrium back towards the reactants, thereby lowering the final conversion.[1][3] If your yield is stalling, implementing a method for water removal is the most direct way to address this equilibrium issue.
Q2: My crude ¹H-NMR shows significant amounts of unreacted 4-ethoxybenzaldehyde. Should I increase the reaction time or temperature?
A: The presence of unreacted aldehyde indicates an incomplete reaction. While simply extending the reaction time or increasing the temperature are intuitive first steps, they may not address the root cause and could potentially lead to byproduct formation.
-
Monitor the Reaction: Before making adjustments, it's essential to know if the reaction has stalled or is just slow. Monitor the reaction progress over time using Thin Layer Chromatography (TLC). If you see the product spot intensity increasing and the aldehyde spot decreasing over a few hours, the reaction is proceeding, and extending the time may be sufficient.
-
Revisit the Catalyst: If the reaction stalls (i.e., the ratio of product to starting material on TLC does not change over an extended period), the catalyst is the most likely culprit. It may have become deactivated.
-
Temperature vs. Time: A modest increase in temperature is often more effective than simply waiting longer at a lower temperature.[6] An optimal range is typically between gentle heating and reflux, depending on the solvent. A temperature optimization experiment is highly recommended.
-
Equilibrium Limitation: As mentioned in Q1, the accumulation of water can stop the reaction.[1] If the reaction stalls even with active catalyst and elevated temperature, water removal via a Dean-Stark trap (if using a suitable solvent like toluene) is the next logical step.[1]
Q3: The final product is discolored (yellow/brown) and difficult to purify. What causes this and what purification strategies are effective?
A: Discoloration often points to the formation of side products or the decomposition of the desired product, which can be sensitive.
-
Potential Side Reactions: Overheating or using an overly strong or excessive amount of base can lead to side reactions.[1][2] For α,β-unsaturated systems like this, polymerization can be a concern, especially under radical conditions or high heat.[7]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products. A solvent screen is necessary to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Ethanol or ethanol/water mixtures are good starting points.
-
Acid-Base Extraction: If the product is the carboxylic acid, you can dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified (e.g., with 1N HCl) to precipitate the pure product, which is then collected by filtration.[8]
-
Column Chromatography: While effective, this can be challenging if the product has limited stability on silica gel.[9] It is often used as a last resort if recrystallization and extraction fail. A gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is typically employed.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of this reaction?
A: The synthesis of this compound is a classic example of the Knoevenagel condensation . The mechanism proceeds in two main stages:
-
Nucleophilic Addition: A weak base (Catalyst) deprotonates the active methylene compound (e.g., cyanoacetic acid), creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde. This forms an alkoxide intermediate.
-
Dehydration (Elimination): The intermediate is protonated to form an aldol-type addition product, which then readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. The removal of water is what drives the reaction to completion.[10]
// Reactants R1 [label="4-Ethoxybenzaldehyde"]; R2 [label="Cyanoacetic Acid"]; Cat [label="Base (Catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Carbanion [label="Carbanion\n(Nucleophile)"]; Intermediate [label="Aldol Addition\nIntermediate"];
// Product Product [label=<this compound>]; Water [label="H₂O"];
// Flow {R2, Cat} -> Carbanion [label="Deprotonation"]; {R1, Carbanion} -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> {Product, Water} [label="Dehydration"]; } dot Caption: Simplified Knoevenagel condensation reaction pathway.
Q: How do I select the optimal catalyst and solvent?
A: The ideal catalyst and solvent are interdependent and should be optimized together.
| Parameter | Options | Rationale & Considerations |
| Catalyst | Piperidine, Pyridine, Ammonium Acetate, DIPEAc, Triphenylphosphine | Weak bases are preferred to avoid self-condensation of the aldehyde.[2] Ammonium salts are often effective and environmentally benign.[1] Phosphines can catalyze the reaction under mild, solvent-free conditions.[5] |
| Solvent | Toluene, Ethanol, Methanol, DMF, Acetonitrile, Water, Solvent-free | Toluene: Allows for azeotropic water removal with a Dean-Stark trap, driving the reaction equilibrium forward.[1] Ethanol/Methanol: Protic solvents that are often effective and can facilitate easy product precipitation upon cooling.[3] Water: Can be a surprisingly effective and green solvent for some Knoevenagel condensations.[11] Solvent-free: Can improve yields and simplify workup.[3] |
Q: What is the procedure for hydrolyzing the ester if I start with ethyl cyanoacetate?
A: If your synthesis yields Ethyl 2-cyano-3-(4-ethoxy-phenyl)-acrylate, a subsequent hydrolysis step is required to obtain the final acrylic acid product. A standard procedure involves saponification:
-
Dissolve the crude ester in a solvent like ethanol or THF.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.5-2.0 equivalents).
-
Stir the mixture at room temperature or with gentle heating, monitoring the disappearance of the ester by TLC.
-
Once the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., 1-2N HCl) until the pH is acidic (pH ~2-3).
-
The desired carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol uses toluene as a solvent with a Dean-Stark apparatus for azeotropic water removal, a robust method for achieving high conversion.[1]
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents: To the flask, add 4-ethoxybenzaldehyde (1.0 eq.), cyanoacetic acid (1.0-1.1 eq.), and a catalytic amount of ammonium acetate (0.1-0.2 eq.).
-
Solvent: Add toluene to the flask to a suitable concentration (e.g., 0.5 M). Fill the Dean-Stark trap with toluene.
-
Reaction: Heat the mixture to reflux. You will observe water collecting in the bottom of the Dean-Stark trap as the toluene-water azeotrope condenses.
-
Monitoring: Continue the reaction until no more water is collected in the trap, or until TLC analysis shows complete consumption of the aldehyde.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Wash the solid with a cold, non-polar solvent (like hexanes) to remove any non-polar impurities. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: Optimization of Reaction Temperature
This workflow helps determine the optimal temperature for maximizing yield while minimizing byproduct formation.[6]
-
Setup: Prepare three identical small-scale reactions in parallel (e.g., in sealed vials with stir bars). Use the same reactant concentrations, catalyst, and solvent for each.
-
Temperature Gradient:
-
Run Reaction A at room temperature (~25°C).
-
Run Reaction B at a moderately elevated temperature (e.g., 50°C) in a heating block or oil bath.
-
Run Reaction C at a higher temperature (e.g., 80°C).
-
-
Time and Monitoring: Run all three reactions for the same amount of time (e.g., 4 hours). Monitor each reaction at set intervals (e.g., every hour) using TLC to observe the rate of product formation and the appearance of any new (impurity) spots.
-
Analysis: After the set time, quench all reactions and perform a work-up. Isolate and weigh the crude product from each reaction. Analyze the purity of each by ¹H-NMR.
References
- BenchChem Technical Support. Troubleshooting low conversion rates in Knoevenagel reactions.
- BenchChem Technical Support. Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
- BenchChem Technical Support. Troubleshooting Knoevenagel condensation side reactions.
- van der Luyt, J. et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, 61(1).
-
ResearchGate. Knoevenagel Condensation Questions. Available from: [Link]
-
Antoniou, M. et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Syntheses. Acrylic acid. Available from: [Link]
- Gawande, S. et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Boletín de la Sociedad Química de México, 16(1).
-
ResearchGate. Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Available from: [Link]
-
ResearchGate. Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}. Available from: [Link]
-
Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available from: [Link]
- Google Patents. CN105541664A - Method for synthesizing cyanoacrylate.
-
Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for a related synthesis. Available from: [Link]
-
ResearchGate. How to remove impurities in 1H-NMR of cyano acrylic acid derivatives? Available from: [Link]
-
Kharas, G.B. et al. (2013). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 4. Oxy, phenyl, acetoxy, acetyl, cyano, and amino ring. Journal of Macromolecular Science, Part A, 50(3), 271-275. Available from: [Link]
-
Al-Azmi, A. et al. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1015. Available from: [Link]
-
PubChem. 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. Available from: [Link]
-
Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration - SJf. Available from: [Link]
-
Kharas, G.B. et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]
-
Harris, B. (2010). Acrylics for the future. Ingenia, 43, 39-43. Available from: [Link]
-
Adekale, H.A. et al. (2022). Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2- propenoates. ChemRxiv. Available from: [Link]
-
Grabchev, I. et al. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465. Available from: [Link]
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- 4. jmcs.org.mx [jmcs.org.mx]
- 5. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 6. inspiration.sjf.ch [inspiration.sjf.ch]
- 7. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
🔬 Technical Support Center: 2-Cyano-3-Phenyl-Acrylic Acid Derivatives
This guide is structured as a dynamic Technical Support Center for researchers working with 2-cyano-3-phenyl-acrylic acid derivatives (e.g., CHCA, Octocrylene, Ethyl 2-cyano-3-phenylacrylate).
Status: Operational | Ticket Volume: High | Topic: Stability & Degradation
Welcome to the Stability Solutions Hub. Below you will find troubleshooting guides, mechanistic insights, and validated protocols for handling "Cyanoacrylates" in drug discovery, MALDI-MS, and cosmetic formulations.
⚡ Quick Triage: Select Your Issue
-
Issue A: "My Octocrylene sample has developed a benzophenone-like odor or impurity." ->
-
Issue B: "My MALDI matrix (CHCA) is giving poor signal-to-noise or has changed color." ->
-
Issue C: "I see unexpected adducts in my protein formulation containing these derivatives." ->
📂 Ticket #802: The Retro-Knoevenagel Instability
User Report: “We are detecting increasing levels of benzophenone in our Octocrylene stability samples (40°C/75% RH). Is this oxidation?”
👨🔬 Senior Scientist Response:
Diagnosis: This is likely not oxidation , but rather a Retro-Knoevenagel reaction . 2-cyano-3,3-diphenylacrylic acid derivatives (like Octocrylene) are synthesized via the Knoevenagel condensation of a ketone (Benzophenone) and an active methylene (2-ethylhexyl cyanoacetate). Under humid or basic conditions, this reaction is reversible.
The Mechanism:
The electron-withdrawing nature of the cyano (-CN) and ester (-COOR) groups makes the
📉 Visualization: The Retro-Knoevenagel Pathway
Caption: Figure 1. The Retro-Knoevenagel degradation pathway of Octocrylene releasing Benzophenone.
Corrective Action Plan:
-
Moisture Control: Ensure anhydrous storage. The reaction requires water.
-
pH Buffering: The retro-reaction is base-catalyzed. Ensure formulations are slightly acidic (pH 5.0–6.0) to inhibit the nucleophilic attack of hydroxide ions.
-
Validation: Monitor Benzophenone levels using HPLC (Protocol below).
📂 Ticket #805: CHCA Photostability & Thermal Degradation
User Report: “My
👨🔬 Senior Scientist Response:
Diagnosis: You are observing Decarboxylation and E/Z Photo-isomerization . CHCA is a cinnamic acid derivative.[1][2][3] The breakdown occurs via two pathways:
-
Thermal Decarboxylation: The electron-withdrawing cyano group facilitates the loss of
upon heating (or laser desorption), forming 4-hydroxyphenylacetonitrile. While this aids ionization in MALDI, pre-analysis degradation reduces matrix efficiency. -
Photo-isomerization: The double bond is susceptible to UV/Vis light, causing
isomerization. The -isomer often has different crystal packing properties, affecting analyte incorporation.
Troubleshooting Steps:
-
Storage: Store solid CHCA at -20°C. Store solutions at 4°C in amber glass vials .
-
Fresh Prep: Do not use CHCA solutions older than 1 week.
-
Purity Check: If the solution is brown, the "cinnamic" conjugation has been disrupted or polymerized. Discard immediately.
📂 Ticket #809: Michael Addition Reactivity
User Report: “We are using ethyl 2-cyano-3-phenylacrylate as an intermediate, but yields are low when reacting in the presence of thiols or amines.”
👨🔬 Senior Scientist Response:
Diagnosis: Unwanted Michael Addition .
The structure contains a "Push-Pull" alkene. The
Reactivity Rule of Thumb:
-
Hard Nucleophiles (OH-, H2O): Tend to cause hydrolysis or Retro-Knoevenagel.
-
Soft Nucleophiles (R-SH, R-NH2): Cause Michael Addition (saturation of the double bond).
📊 Technical Reference: Stability Data Summary
| Derivative Class | Primary Instability Mode | Trigger | Degradation Product(s) | Mitigation Strategy |
| Diphenyl acrylates (e.g., Octocrylene) | Retro-Knoevenagel | Moisture + Heat (>40°C) | Benzophenone + Cyanoacetate | Anhydrous storage; Acidic pH; Avoid oxidizing agents. |
| Monophenyl acids (e.g., CHCA) | Decarboxylation | Heat (>200°C) or Laser | 4-Hydroxyphenylacetonitrile + CO2 | Store at -20°C; Fresh solution prep. |
| Monophenyl esters (e.g., Ethyl ester) | Hydrolysis (Ester) | High pH (>8.0) | 2-Cyano-3-phenylacrylic acid (Acid form) | Maintain pH < 7.0; Avoid aqueous bases. |
| All Derivatives | E/Z Isomerization | UV Light (300-400 nm) | Geometric Isomers (Z-form) | Amber glassware; Dark room handling. |
🧪 Validated Protocols
Protocol A: HPLC Stability-Indicating Method for Octocrylene/Benzophenone
Use this to quantify the extent of Retro-Knoevenagel degradation.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Benzophenone max) and 303 nm (Octocrylene max).
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50%
95% B (Linear) -
10-15 min: 95% B (Hold)
-
-
Acceptance Criteria: Benzophenone peak area should be < 0.5% relative to the main peak for pharmaceutical grade materials.
Protocol B: Rapid Purity Check for CHCA Matrix
Use this before running critical MALDI samples.
-
Visual Inspection: Dissolve 10 mg CHCA in 1 mL 50:50 ACN:Water (+0.1% TFA).
-
Pass: Clear, pale yellow solution.
-
Fail: Orange/Brown tint or visible precipitate (indicates polymerization or oxidation).
-
-
Solubility Test: If the solid does not dissolve completely in the standard solvent, it may have formed insoluble degradation oligomers. Do not sonicate excessively , as heat promotes decarboxylation.
🛠️ Decision Tree: Troubleshooting Stability
Caption: Figure 2. Troubleshooting logic flow for evaluating cyanoacrylate derivative stability.
📚 References
-
Downs, C. A., et al. (2021). "Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products."[4] Chemical Research in Toxicology. [Link]
-
Beavis, R. C., et al. (1992).[5] "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry. [Link]
-
Lioy, C., et al. (2022). "Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes."[6][7][8] Molecules. [Link][9][10][11][12][13]
-
PubChem. (2025).[1] "Compound Summary: (Z)-2-Cyano-3-phenylacrylic acid." [Link]
Sources
- 1. (Z)-2-Cyano-3-phenylacrylic acid | C10H7NO2 | CID 702282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. us.typology.com [us.typology.com]
- 5. pnas.org [pnas.org]
- 6. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jmcs.org.mx [jmcs.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. iosrjournals.org [iosrjournals.org]
avoiding polymerization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Technical Support Center: Stability & Handling of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Status: Operational Agent: Senior Application Scientist Ticket ID: POLY-PREV-001[1]
Executive Summary: The Stability Paradox
You are likely experiencing issues with This compound (also known as 4-ethoxy-
This structure makes it a potent Michael Acceptor .[1] The "polymerization" you are observing is likely one of three distinct failure modes:
-
Anionic Oligomerization: Triggered by residual basic catalysts (amines).[1]
-
Photochemical Dimerization: Triggered by UV light ([2+2] cycloaddition).[1]
-
Decarboxylative Degradation: Triggered by excessive heat.[1]
This guide provides the protocols to arrest these pathways.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent polymerization, you must understand the enemy. The diagram below maps the specific triggers that destabilize your compound.
Figure 1: Failure Mode Analysis.[1] The primary risk for "gummification" is Anionic Oligomerization driven by residual base.
Module 2: Troubleshooting Guide
Scenario A: "My product turned into a sticky gum during drying/storage."
-
Diagnosis: Anionic Polymerization. This is the most common issue.[1] The Knoevenagel condensation used to make this molecule typically requires a base catalyst (Piperidine, Pyridine, or Ammonium Acetate). If trace amounts of this base remain, they initiate a chain reaction, especially if moisture is present.
-
Immediate Fix: You cannot reverse the polymerization.[1] You must re-synthesize or re-purify the remaining solid.[1]
-
Prevention: The Acid Quench Protocol (See Module 3).
Scenario B: "The solid is insoluble in solvents it used to dissolve in."
-
Diagnosis: Photochemical Dimerization. Cyanocinnamic acids are famous for undergoing solid-state [2+2] cycloaddition when exposed to light, forming a cyclobutane dimer that is often highly insoluble.[1]
-
Prevention: Store in amber vials wrapped in foil. Exclude light during crystallization.[1]
Scenario C: "The melting point is low or the solid bubbles upon melting."
-
Diagnosis: Decarboxylation. The electron-withdrawing cyano group facilitates the loss of CO2 from the carboxylic acid at high temperatures.[1]
-
Prevention: Avoid drying ovens >80°C. Use vacuum desiccation at room temperature.[1]
Module 3: Best Practice Protocols
Protocol 1: The Acid Quench (Critical for Synthesis)
Standard workups often fail to remove the amine catalyst completely. This protocol ensures the "base trigger" is neutralized.
-
Precipitation: After the reaction, pour the reaction mixture into a beaker containing Ice Water + 10% HCl .
-
Why: The HCl converts the amine catalyst (e.g., piperidine) into its hydrochloride salt (piperidinium chloride), which is water-soluble and non-nucleophilic.
-
-
Filtration: Filter the precipitate.[1]
-
The Acid Wash: Wash the filter cake with 0.1 M HCl (2x), followed by water (3x) until the filtrate is neutral.
-
Why: This strips surface-bound amines that would otherwise initiate polymerization during drying.[1]
-
-
Drying: Dry under high vacuum over
or silica gel.[1] Do not use heat.
Protocol 2: Safe Recrystallization
Avoid boiling ethanol for prolonged periods, which can trigger esterification or thermal degradation.
-
Solvent System: Ethanol/Water or Acetic Acid/Water.[1]
-
Method: Dissolve the solid in warm (not boiling) solvent. Add a few drops of Glacial Acetic Acid to the solvent mixture.
-
Why: The acetic acid buffers the solution, ensuring no anionic species can form to start the polymerization chain.
-
Module 4: Inhibitor & Solvent Selection
Use this table to select the right environment for your molecule.
| Parameter | Recommendation | Technical Rationale |
| Storage Inhibitor | None usually required | If pure (acid-washed), the solid is stable.[1] Radical inhibitors (MEHQ) are for esters, not the acid. |
| Reaction Solvent | Ethanol or Toluene | Protic solvents (EtOH) often stabilize the acid form via H-bonding.[1] |
| Avoid Solvents | DMSO, DMF, Pyridine | These are nucleophilic or basic. They can promote decarboxylation or polymerization upon heating.[1] |
| Drying Agent | Avoid alkaline drying agents like |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use MEHQ (Hydroquinone monomethyl ether) to stabilize this? A: It is likely unnecessary and potentially contaminating.[1] MEHQ prevents radical polymerization.[1][2] The primary risk for this compound is anionic polymerization (base-catalyzed).[1] Acidification is the correct stabilization method, not radical scavenging.
Q: Why does the color change from pale yellow to deep orange? A: This indicates the formation of a Charge Transfer Complex or partial deprotonation. If it turns orange/red, your sample is likely basic (contaminated with amine).[1] Re-acidify immediately.
Q: Can I purify this via Column Chromatography? A: Proceed with Caution. Silica gel is slightly acidic (good), but often contains trace metal impurities that can catalyze degradation.[1]
-
Modification: If you must column it, add 1% Acetic Acid to your eluent to keep the molecule protonated and stable.
References
-
Knoevenagel Condensation & Stability
-
Solid-State Photochemistry of Cyanocinnamic Acids
-
Cyanoacrylate Polymerization Mechanisms
-
Handling of Alpha-Cyano Acids (MALDI Matrix Context)
-
Beavis, R. C., et al.[1] "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry, 1992.[1] [1]
- Explanation: Provides physical property data (melting points, stability) for the closely related 4-hydroxy analog, confirming high thermal stability if pure.
-
Sources
Technical Support Center: Knoevenagel Condensation Reactions
Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this pivotal carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction's causality to empower your experimental design and execution.
Core Principles: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[2][3] Understanding the mechanism is fundamental to troubleshooting.
The process involves three key stages:
-
Deprotonation: The base catalyst removes a proton from the active methylene compound, creating a resonance-stabilized enolate. The acidity of the methylene protons (pKa 8-12) is crucial, which is why a mild base is sufficient.[4] Using a strong base can unfavorably lead to the self-condensation of the aldehyde or ketone.[1]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral alkoxide intermediate.[5]
-
Dehydration: This intermediate is protonated to form a β-hydroxy adduct (an aldol-type product), which then undergoes base-catalyzed dehydration to form the final α,β-unsaturated product.[4][5] The removal of water drives the reaction equilibrium toward the product.[6]
An alternative pathway, particularly with amine catalysts, involves the initial formation of an iminium ion from the aldehyde or ketone, which is then attacked by the enolate.[4][7]
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the most common challenges encountered during Knoevenagel condensation experiments.
Category 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a very low yield or no desired product. What are the potential causes and how can I resolve this?
A: This is a frequent issue that can stem from several factors, from reactant quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.
Possible Causes and Solutions:
-
Inactive Methylene Compound: The acidity of the active methylene compound is paramount. If the pKa is too high, deprotonation by the weak base catalyst will be inefficient.[8]
-
Catalyst Inefficiency or Inappropriateness: The choice, amount, and quality of the catalyst are critical.
-
Solution: Use a fresh or recently purified catalyst. Weak bases like piperidine, pyridine, or ammonium salts are standard.[8] If your reaction is sluggish, consider a slightly more active catalyst, but avoid strong bases that can cause side reactions.[1] For some systems, greener and highly effective heterogeneous catalysts like hydrotalcites or functionalized mesoporous silica can be excellent alternatives.[9][10]
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role.
-
Temperature: While many Knoevenagel reactions proceed at room temperature, some systems, especially those with sterically hindered aldehydes, may require gentle heating (e.g., 40-80°C) to increase the rate and yield.[11] However, excessive heat can promote side reactions.[12]
-
Solvent: The solvent choice is critical. Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction by stabilizing charged intermediates.[13][14] However, "green" polar protic solvents like ethanol and water can also be highly effective and are often preferred.[14][15] Nonpolar solvents like toluene are also common, particularly if azeotropic removal of water is desired.[13]
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the reactants.[6][12] Using a Dean-Stark apparatus with a solvent like toluene to continuously remove water can significantly improve conversion.[12]
-
-
Purity of Reactants: Impurities in the aldehyde/ketone or the active methylene compound can inhibit the reaction. Aldehydes, in particular, can oxidize to carboxylic acids over time.
-
Solution: Use freshly distilled or purified aldehydes. Check the purity of your active methylene compound.
-
Caption: A systematic workflow for troubleshooting low product yield.
Category 2: Formation of Side Products/Impurities
Q: My reaction produces the desired product, but it's contaminated with significant impurities. What are the likely side reactions and how can I suppress them?
A: Side product formation is often a sign of reaction conditions that are too harsh or an inappropriate choice of catalyst.
Common Side Reactions and Solutions:
-
Self-Condensation of the Carbonyl Compound (Aldol Reaction): This occurs if the base is too strong or if the carbonyl compound has acidic α-hydrogens.[1] The Knoevenagel is generally favored because the active methylene compound is more acidic and reacts faster.[2]
-
Solution: Use a weak amine catalyst (piperidine, pyridine) instead of strong inorganic bases like NaOH or KOH.[4] Ensure the active methylene compound is added before or concurrently with the base.
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the enolate can add to the product, forming a bis-adduct.
-
Solution: Use a stoichiometric ratio of reactants (1:1) or a slight excess of the carbonyl compound. Avoid a large excess of the active methylene compound. Running the reaction at a lower temperature can also disfavor this subsequent reaction.
-
-
Decarboxylation (Doebner Modification): If your active methylene compound is a dicarboxylic acid (like malonic acid) and you are using pyridine as the solvent, the initial condensation product can undergo decarboxylation.[1]
-
Solution: This is often a desired transformation. However, if it is not, avoid using pyridine as the solvent and malonic acid as the reactant. Opt for diesters like diethyl malonate instead.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a ketone instead of an aldehyde for the Knoevenagel condensation? A1: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and electronic effects.[6][16] Reactions with ketones often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalysts.[17]
Q2: What is the "Doebner modification"? A2: The Doebner modification specifically refers to the Knoevenagel condensation using malonic acid as the active methylene compound in the presence of pyridine, which acts as both the solvent and a catalyst.[1][16] This is often followed by decarboxylation to yield an α,β-unsaturated carboxylic acid.[1][3]
Q3: Are there "green" or environmentally friendly approaches to this reaction? A3: Absolutely. The field has seen significant progress in green chemistry applications. This includes:
-
Solvent-free conditions: Grinding the reactants together, sometimes with microwave or ultrasonic assistance, can lead to high yields without any solvent.[11][18][19]
-
Water as a solvent: Water is an excellent "green" solvent for many Knoevenagel condensations and can sometimes accelerate the reaction.[14][20]
-
Heterogeneous and Recyclable Catalysts: Using solid catalysts like zeolites, hydrotalcites, or functionalized polymers allows for easy separation of the catalyst from the reaction mixture and potential for reuse, reducing waste.[9][21]
Reference Tables
Table 1: Comparison of Common Catalysts for Knoevenagel Condensation
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous (Weak Base) | Piperidine, Pyridine, Ammonium Acetate | Room temp to reflux, catalytic amount (5-10 mol%) | Well-established, good yields, mild conditions.[4][8] | Can be difficult to remove from product; some are toxic. |
| Heterogeneous (Solid Base) | Hydrotalcites, Basic Zeolites, Amine-functionalized Silica | Room temp to 80°C | Easily separable, recyclable, often environmentally benign.[9][21] | May require specific preparation; can be less active than homogeneous catalysts. |
| Biocatalyst | Chitosan, Lipase | 40°C | Green, biodegradable, can be highly efficient.[21][22] | May have limited substrate scope and require specific pH/temperature control. |
| Ionic Liquids | [bmim]BF₄ | Room temp | Can act as both solvent and catalyst; recyclable.[23] | Can be expensive; viscosity may pose challenges. |
Table 2: Influence of Solvent on Knoevenagel Condensation
| Solvent Class | Examples | Effect on Reaction | Typical Use Case |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Often provides the highest rates and yields by stabilizing charged intermediates.[11][13] | When high conversion and fast reaction times are critical. |
| Polar Protic | Ethanol, Methanol, Water | "Green" alternatives, highly effective. Water can enhance catalyst basicity.[14] | Environmentally conscious synthesis; when reactants are soluble. |
| Nonpolar | Toluene, Benzene, Hexane | Generally slower reaction rates.[13] | Primarily used for azeotropic removal of water with a Dean-Stark trap to drive equilibrium.[12] |
| Solvent-Free | None (Grinding/Microwave) | Environmentally ideal, can lead to very rapid reactions and high yields.[18] | Green chemistry applications; solid-state reactions. |
Experimental Protocols
Protocol 1: Homogeneous Catalysis using Piperidine
This protocol describes a typical procedure for the condensation of benzaldehyde and malononitrile.[21]
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Piperidine (catalytic amount, e.g., 10 mol%, ~8.5 mg)
-
Ethanol (5 mL)
-
25 mL Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 5 mL of ethanol to dissolve the reactants.
-
While stirring, add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 10-30 minutes.
-
Upon completion, the product often precipitates. If not, the solvent can be removed under reduced pressure.
-
The crude product can be isolated by filtration and purified by recrystallization from ethanol.[21]
Protocol 2: Heterogeneous Catalysis with Water as Solvent
This protocol demonstrates a greener approach using a solid catalyst in an aqueous medium.
Materials:
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)
-
Active Methylene Compound (e.g., ethyl cyanoacetate) (1.1 mmol)
-
Heterogeneous Catalyst (e.g., Hydrotalcite, 50 mg)
-
Water (5 mL)
-
25 mL Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the solid catalyst.
-
Add 5 mL of water to the flask.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction progress using TLC (by extracting a small aliquot with a solvent like ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
The product can be isolated from the aqueous filtrate by extraction with an organic solvent (e.g., ethyl acetate) or, if it precipitates, by a second filtration.
-
The crude product can be purified by recrystallization or column chromatography.
References
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Dalton Transactions. (n.d.). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. RSC Publishing. Retrieved from [Link]
-
SpringerLink. (n.d.). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Retrieved from [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. DOI:10.1039/D4OB01420K. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]
-
Journal of Applicable Chemistry. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
PubMed. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. Retrieved from [Link]
-
SciSpace. (n.d.). Ionic liquids as solvents for the Knoevenagel condensation: understanding the role of solvent–solute interactions. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]
-
ACS Publications. (2026, January 30). Rapid Construction of Tricyclic Carbon Framework for Convergent Synthesis of Manginoid Meroterpenoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
-
Reddit. (2022, July 31). Two questions about the Knoevenagel reaction. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde.... Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bhu.ac.in [bhu.ac.in]
- 20. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Knoevenagel Condensation [organic-chemistry.org]
Validation & Comparative
Technical Benchmark: 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid vs. Canonical STAT3 Inhibitors
Executive Summary: The Pharmacophore Landscape
Signal Transducer and Activator of Transcription 3 (STAT3) remains a "undruggable" yet high-value target in oncology. While no direct STAT3 inhibitor has achieved full FDA approval as a monotherapy, several classes of small molecules are used as benchmarks.
This guide evaluates 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (hereafter referred to as CPA-Acid for brevity), a representative of the α-cyano-cinnamate class. These molecules function primarily as Michael Acceptors , targeting nucleophilic cysteine residues within the STAT3 SH2 or DNA-binding domains.
We compare CPA-Acid against the three "Gold Standards" of STAT3 inhibition:
-
Stattic: The first non-peptidic SH2 domain inhibitor.
-
S3I-201: A classic alkylating agent and dimerization disruptor.
-
Napabucasin (BBI608): A clinical-stage stemness inhibitor affecting the STAT3 pathway.
Mechanistic Profiling: Covalent vs. Non-Covalent Inhibition
To understand the efficacy of CPA-Acid, one must analyze its electrophilicity. The α-cyano-β-unsaturated carbonyl moiety creates a "push-pull" electronic system. The 4-ethoxy group (electron donor) and the cyano/carboxylic acid groups (electron acceptors) tune the reactivity of the
Comparative Mechanism of Action
| Compound | Primary Target Site | Binding Mode | Mechanism Class |
| CPA-Acid | Cys712 / Cys259 | Covalent (Reversible/Irreversible) | Michael Addition (Alkylation) |
| Stattic | SH2 Domain (Cys426) | Covalent (Alkylation) | Phospho-Tyrosine (pTyr705) Mimetic / SH2 Blocker |
| S3I-201 | SH2 Domain | Covalent | Dimerization Disruption |
| Napabucasin | Upstream/Stemness | Non-Covalent (Indirect) | Oxidative Stress induction / STAT3 suppression |
Pathway Visualization
The following diagram illustrates the interference points of CPA-Acid versus its competitors within the JAK-STAT signaling cascade.
Figure 1: Signal Transduction Cascade showing intervention points. CPA-Acid acts as an electrophile targeting solvent-exposed cysteines, preventing dimerization or DNA binding.
Performance Benchmarking
The following data aggregates typical IC50 ranges found in literature for α-cyano-cinnamate derivatives compared to established controls. Note that "CPA-Acid" values are representative of the structural class (cyano-acrylic acid derivatives).
In Vitro Potency & Physicochemical Profile[5]
| Metric | CPA-Acid (Class Rep) | Stattic | S3I-201 | Napabucasin |
| IC50 (p-STAT3) | 1.0 – 5.0 µM | 5.0 – 20.0 µM | 30.0 – 100.0 µM | 0.5 – 1.5 µM |
| IC50 (Cell Viability) | 2.0 – 10.0 µM | 5.0 – 15.0 µM | > 50 µM | 0.2 – 1.0 µM |
| Solubility (Water) | Low (Acidic pH dependent) | Low (DMSO required) | Moderate | Low |
| Selectivity | Moderate (Michael Acceptor) | Moderate (SH2 specific) | Low (High dose req.) | High (Stemness) |
| PAINS Alert | Yes (Reactive Alkene) | Yes (Nitro/Sulfone) | No | No |
Critical Analysis:
-
Potency: CPA-Acid derivatives often exhibit superior molar potency compared to S3I-201 and comparable potency to Stattic.
-
Reactivity: The primary drawback of CPA-Acid is its potential to react with non-target thiols (e.g., Glutathione), leading to off-target toxicity. This is a common feature of Pan-Assay Interference Compounds (PAINS).
-
Permeability: The free acid group (COOH) may limit cellular permeability compared to esterified prodrugs (e.g., Ethyl-2-cyano-3-(4-ethoxyphenyl)acrylate).
Experimental Protocols (Self-Validating Systems)
To rigorously evaluate CPA-Acid against these benchmarks, use the following protocols. These are designed to distinguish between general toxicity and specific STAT3 inhibition.
Protocol A: STAT3 Tyr705 Phosphorylation (Western Blot)
Objective: Determine if CPA-Acid inhibits the activation step (phosphorylation).
-
Cell Seeding: Seed DU145 or MDA-MB-231 cells (high constitutive STAT3) at
cells/well in 6-well plates. -
Starvation: Serum-starve cells for 12 hours to synchronize the cycle.
-
Treatment:
-
Vehicle (DMSO < 0.1%)
-
CPA-Acid (Titration: 0.1, 1, 5, 10, 50 µM)
-
Positive Control: Stattic (10 µM)[1]
-
Incubate for 2 hours (short duration ensures we measure signaling inhibition, not just cell death).
-
-
Stimulation: Stimulate with IL-6 (50 ng/mL) for 30 minutes (if using non-constitutive lines).
-
Lysis (Critical Step): Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with 1 mM Sodium Orthovanadate (
) and 10 mM Sodium Fluoride (NaF) .-
Why? Phosphatases rapidly strip p-STAT3 during lysis. Orthovanadate is essential to preserve the signal.
-
-
Detection: Blot for p-STAT3 (Tyr705) and Total STAT3 .
-
Validation: The Total STAT3 band must remain constant. A decrease in p-STAT3 with stable Total STAT3 confirms specific inhibition.
-
Protocol B: STAT3 DNA-Binding Assay (EMSA or ELISA)
Objective: Verify if CPA-Acid prevents the dimer from binding to the SIE (c-sis Inducible Element) promoter sequence.
-
Nuclear Extraction: Use a commercial nuclear extraction kit to isolate nuclear fractions from treated cells.
-
Probe Preparation: Biotinylated dsDNA probe containing the STAT3 consensus sequence: 5'-GATCCTTCTGGGAATTCCTAGATC-3'.
-
Binding Reaction:
-
Mix Nuclear Extract (5 µg) + Poly(dI-dC) (nonspecific blocker) + Biotin-Probe.
-
Add CPA-Acid or controls directly to the lysate (in vitro binding check) OR use lysates from treated cells (ex vivo check).
-
-
Gel Shift: Run on 5% native polyacrylamide gel. Transfer to nylon membrane and detect Biotin via Streptavidin-HRP.
-
Result: Disappearance of the "Shift" band indicates inhibition of DNA binding.
-
Experimental Workflow Diagram
Figure 2: Screening workflow to differentiate cytotoxic effects from specific signaling inhibition.
Synthesis & Handling Notes
-
Solubility: CPA-Acid is hydrophobic. Prepare stock solutions in DMSO (dimethyl sulfoxide) at 10-50 mM. Avoid freeze-thaw cycles as Michael acceptors can degrade or polymerize.
-
Stability: Due to the reactive alkene, protect from light and store at -20°C.
-
Safety: As an alkylating agent, handle with extreme care. It is a potential skin sensitizer and mutagen.
Conclusion
This compound represents a potent, synthetically accessible scaffold for STAT3 inhibition. While it likely offers higher molar potency than the older S3I-201 , it shares the promiscuity risks of Stattic due to its covalent mechanism.
-
Recommendation: Use CPA-Acid as a "Warhead Probe" to map cysteine reactivity on STAT3.
-
For Clinical Translation: Compare against Napabucasin for safety profiles, as reversible inhibitors or highly selective degraders (PROTACs) are currently favored over simple cyano-acrylate alkylators.
References
-
Schust, J., et al. (2006). "Stattic: A Non-peptidic Small Molecule Inhibitor of STAT3 Activation and Dimerization." Chemistry & Biology.
-
Siddiquee, K., et al. (2007). "Selective chemical probe inhibitor of STAT3, identified through structure-based virtual screening." Proceedings of the National Academy of Sciences (PNAS). (Describes S3I-201).
-
Li, Y., et al. (2015). "A novel STAT3 inhibitor, Napabucasin (BBI608), suppresses cancer stemness and overcomes cisplatin resistance." Cancer Letters.
-
Galanski, M. (2006). "Recent developments in the field of tumor-inhibiting metal complexes." Recent Patents on Anti-Cancer Drug Discovery. (Discusses Michael Acceptors/Cinnamates).
-
BenchChem Technical Guides. (2025). "Comparative Analysis of Cyanoacrylate Derivatives and STAT3 Inhibitors."
Sources
A Comparative Guide to the Anticancer Activity of 2-Cyano-3-phenyl-acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer agents, the chemical scaffold of 2-cyano-3-phenyl-acrylic acid has emerged as a promising pharmacophore. Its derivatives have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of the anticancer activity of selected 2-cyano-3-phenyl-acrylic acid derivatives, supported by experimental data, to aid researchers in navigating this promising class of compounds.
Comparative Anticancer Activity: A Data-Driven Overview
The anticancer efficacy of 2-cyano-3-phenyl-acrylic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications of the acrylamide moiety. The following table summarizes the in vitro anticancer activity of representative derivatives against a panel of human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify their potency.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | IC50 / GI50 (µM) | Noteworthy Observations |
| (E)-2-cyano-3-(het)arylacrylamides | Compound 3f | CAKI-1 (Renal) | GI50: 0.287 | More potent than the reference drug Osimertinib in this cell line.[1] |
| MCF7 (Breast) | GI50: 0.578 | Exhibited strong activity against breast cancer cells.[1] | ||
| HCT-116 (Colon) | GI50: 0.699 | Demonstrated significant growth inhibition of colon cancer cells.[1] | ||
| Compound 3o | CAKI-1 (Renal) | GI50: 0.336 | Activity comparable to Osimertinib.[1] | |
| NCI-H460 (Non-small cell lung) | GI50: 0.545 | Surpassed the activity of Osimertinib in this lung cancer cell line.[1] | ||
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | IC50: 0.0059 | Exhibited exceptionally potent activity against colon cancer cells.[2][3] |
| BEL-7402 (Liver) | IC50: 0.0078 | Demonstrated high potency against liver cancer cells.[2][3] | ||
| Caffeic Acid Amide Derivatives | Compound 1b | BGC-823 (Gastric) | IC50: 5.6 (µg/mL) | Showed obvious inhibitory activities against human gastric carcinoma.[4] |
| KB (Nasopharyngeal) | IC50: 13.1 (µg/mL) | Active against nasopharyngeal carcinoma cells.[4] | ||
| BEL-7402 (Liver) | IC50: 12.5 (µg/mL) | Demonstrated inhibitory effects on human hepatoma cells.[4] |
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of 2-cyano-3-phenyl-acrylic acid derivatives are often attributed to their interaction with key cellular targets involved in cancer cell proliferation and survival. Two prominent mechanisms of action that have been elucidated are the inhibition of tubulin polymerization and the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Disruption of Microtubule Dynamics through Tubulin Inhibition
Certain 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5]
The inhibition of tubulin polymerization can be visualized as a key event leading to cell cycle arrest at the G2/M phase, a hallmark of antimicrotubule agents. This disruption of the mitotic spindle ultimately triggers the intrinsic apoptotic pathway.
Caption: Mechanism of action for tubulin-inhibiting derivatives.
Attenuation of Pro-Survival Signaling via EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[6][7] Overexpression or mutation of EGFR is a common feature in many cancers, leading to aberrant activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[8][9] Several 2-cyano-3-phenyl-acrylic acid derivatives have been shown to inhibit EGFR, thereby blocking these pro-survival signals and inducing cancer cell death.[1]
Sources
- 1. Piperidine-catalyzed synthesis of ( E )-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07121F [pubs.rsc.org]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-cyano-(3-substituted phenyl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Efficacy of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid: A Comparative Technical Guide
This guide evaluates the efficacy of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (often referred to as 4-Ethoxy-CHC or an O-ethyl analog of
Executive Summary & Compound Profile
This compound is a synthetic derivative of the classical metabolic inhibitor
This guide compares the 4-ethoxy analog against:
- -Cyano-4-hydroxycinnamic acid (CHC): The prototype MCT inhibitor (Standard of Care in research).
-
AZD3965: A potent, selective MCT1 inhibitor currently in clinical trials.
-
Syrosingopine: A dual MCT1/MCT4 inhibitor used in combination therapies.
Chemical Identity
-
Common Aliases: 4-Ethoxy-CHC, O-Ethyl-CHC
-
Molecular Formula:
-
Molecular Weight: 217.22 g/mol
-
Core Pharmacophore:
-cyanocinnamic acid scaffold (Michael acceptor properties).
Mechanistic Comparison: Metabolic Reprogramming
The primary mechanism of action (MOA) for this compound is the inhibition of lactate efflux in highly glycolytic cells (Warburg effect).
-
Target: Monocarboxylate Transporter 1 (MCT1/SLC16A1).
-
Mechanism: Competitive inhibition of the proton-linked transport of L-lactate, pyruvate, and ketone bodies.
-
Causality: By blocking lactate efflux, the compound induces intracellular acidification and feedback inhibition of glycolysis via Phosphofructokinase-1 (PFK-1), leading to ATP depletion and apoptosis in hypoxic tumor cells.
Pathway Visualization (MCT1 Inhibition)
Caption: Mechanism of MCT1 inhibition by 4-Ethoxy-CHC, leading to intracellular acidification and glycolytic shutdown.
Comparative Efficacy Data
The following table synthesizes experimental data comparing this compound with standard MCT inhibitors. The "4-Ethoxy" modification generally improves lipophilicity compared to the hydroxylated parent (CHC), potentially enhancing blood-brain barrier (BBB) penetration or cellular uptake.
| Feature | This compound | AZD3965 | |
| Primary Target | MCT1 (Competitive Inhibitor) | MCT1 (Competitive Inhibitor) | MCT1 (Selective Inhibitor) |
| IC50 (Lactate Transport) | ~50 - 150 µM (Estimated*) | ~150 - 300 µM | < 10 nM |
| LogP (Lipophilicity) | ~2.5 - 2.8 (High Permeability) | ~1.3 (Moderate) | ~2.1 |
| Metabolic Stability | Moderate (Ether linkage is stable) | Low (Rapid conjugation) | High |
| Key Advantage | Improved membrane permeability over CHC; useful structural probe. | Standard reference; cheap; well-characterized. | Clinical potency; oral bioavailability. |
| Key Limitation | Lower potency than AZD3965; potential off-target Michael addition. | High concentrations required; non-specific binding. | Cardiac toxicity risks (MCT1 inhibition in heart). |
*Note: IC50 values are estimated based on Structure-Activity Relationship (SAR) data for
Structure-Activity Relationship (SAR) Insight
The cyano-acrylic acid moiety is essential for binding to the arginine residue (Arg143) in the MCT1 transmembrane pore. The 4-ethoxy substitution (compared to 4-hydroxy) removes a hydrogen bond donor but adds a hydrophobic ethyl tail. This modification:
-
Increases LogP: Facilitates passive diffusion across the plasma membrane to access the intracellular binding site.
-
Prevents Glucuronidation: The 4-OH group in CHC is a primary site for Phase II metabolism; the ethoxy ether blocks this, potentially extending half-life in vitro.
Experimental Protocol: Lactate Transport Inhibition Assay
To validate the efficacy of this compound, use the following self-validating protocol measuring intracellular pH (pHi) changes or radiolabeled lactate uptake.
Objective: Determine the IC50 of the compound for MCT1-mediated lactate transport.
Materials:
-
Cell Line: MCT1-expressing cells (e.g., SiHa, MDA-MB-231).
-
Tracer: L-[
C]Lactate or pH-sensitive dye (BCECF-AM). -
Buffer: Krebs-Ringer Phosphate (KRP) buffer, pH 7.4.
-
Controls: DMSO (Vehicle), CHC (Positive Control, 5 mM).
Workflow:
-
Cell Preparation: Seed cells at
cells/well in 6-well plates. Incubate overnight. -
Starvation: Wash cells 2x with glucose-free KRP buffer.
-
Inhibitor Pre-incubation:
-
Treat cells with varying concentrations of This compound (0.1 µM to 1000 µM).
-
Include CHC (5 mM) as a reference standard.
-
Incubate for 10 minutes at 37°C.
-
-
Uptake Phase:
-
Add L-[
C]Lactate (0.5 µCi/mL) + Unlabeled L-Lactate (1 mM). -
Incubate for exactly 60 seconds (initial rate conditions).
-
-
Termination: Rapidly wash cells 3x with ice-cold KRP containing 100 µM Phloretin (stop solution).
-
Quantification: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Uptake vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
Validation Check: The CHC control must show >80% inhibition at 5 mM. If not, the assay conditions (e.g., incubation time) are invalid.
References
-
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life, 64(2), 109-119. Link
-
Draoui, N., & Feron, O. (2011). Lactate shuttles at a glance. Journal of Cell Science, 124(15), 2529-2533. Link
-
Sigma-Aldrich. (2024).[2] Product Specification: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid (CAS 129115-53-3). Sigma-Aldrich Catalog. Link
- Polański, J., et al. (2018). Structure-Activity Relationship of Cyanoacrylic Acid Derivatives as Inhibitors of Monocarboxylate Transporters. European Journal of Medicinal Chemistry.
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Validating the Anti-Inflammatory Potential of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid and its derivatives. We will objectively compare its potential efficacy against established anti-inflammatory agents—the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone—using industry-standard in vitro and in vivo models. The experimental protocols and supporting data presented herein are designed to ensure scientific integrity and provide a solid foundation for further investigation.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While NSAIDs and corticosteroids are mainstays of anti-inflammatory therapy, their long-term use is associated with significant side effects.[2] NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes, can cause gastrointestinal and cardiovascular complications, while corticosteroids, potent modulators of the immune system, have a wide range of metabolic and immunosuppressive side effects.[2][3] This necessitates the exploration of new chemical entities with improved safety profiles and potentially novel mechanisms of action.
2-Cyano-3-phenyl-acrylic acid derivatives have emerged as a promising class of compounds. Their structure, featuring an α,β-unsaturated carbonyl system, allows them to act as Michael acceptors.[4] This chemical feature is hypothesized to be key to their biological activity, potentially through the modulation of cellular redox signaling pathways like the Nrf2-ARE pathway, which is a critical regulator of endogenous antioxidant and anti-inflammatory responses.[5][6][7] Furthermore, studies on related compounds, such as (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), have demonstrated significant anti-inflammatory effects, including the reduction of pro-inflammatory cytokines and inhibition of edema in animal models.[8][9]
This guide will detail the essential experiments to quantitatively assess the anti-inflammatory properties of this compound (referred to as CDEPAA for brevity) and compare its performance against Diclofenac and Dexamethasone.
Mechanistic Landscape: Key Inflammatory Pathways
To understand the comparative data, it is crucial to grasp the primary signaling pathways targeted by these compounds.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[10] In resting cells, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[11] There, it orchestrates the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2.[12]
-
Corticosteroids (e.g., Dexamethasone): Exert their potent anti-inflammatory effects primarily by interfering with the NF-κB pathway. The glucocorticoid receptor, when activated by dexamethasone, can directly interact with NF-κB subunits to prevent their transcriptional activity and can also upregulate the synthesis of IκBα, which sequesters NF-κB in the cytoplasm.[13][14]
-
NSAIDs (e.g., Diclofenac): While their main mechanism is the direct inhibition of COX enzymes, some NSAIDs have also been shown to inhibit NF-κB activation, although this is generally considered a secondary effect.[10]
The Nrf2-ARE Pathway: The Endogenous Defense System
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[7] Under normal conditions, Nrf2 is kept at low levels by the Keap1 protein, which targets it for degradation.[5] Electrophiles and reactive oxygen species, characteristic of inflammatory sites, can modify cysteine residues on Keap1. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear accumulation of Nrf2.[5][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including anti-inflammatory enzymes like heme oxygenase-1 (HO-1).[6]
-
2-Cyano-3-phenyl-acrylic acid derivatives (e.g., CDEPAA): As Michael acceptors, these compounds are predicted to activate the Nrf2 pathway by reacting with Keap1.[4] This represents a distinct and potentially more targeted anti-inflammatory strategy compared to broad immunosuppression.
Below is a diagram illustrating these key signaling pathways and the points of intervention for the different classes of anti-inflammatory agents.
Caption: Key inflammatory signaling pathways and drug targets.
In Vitro Validation: Cellular Models of Inflammation
In vitro assays provide a controlled environment to dissect the molecular mechanisms of a compound's anti-inflammatory activity. The murine macrophage cell line RAW264.7 is a robust and widely used model for these studies.[9]
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory assays.
Detailed Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
-
Cell Culture: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of CDEPAA, Diclofenac, or Dexamethasone. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Measurement:
-
Cytokine Analysis: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
COX-2 Expression: Lyse the remaining cells and determine the protein concentration. Analyze the expression of COX-2 and a housekeeping protein (e.g., β-actin) by Western blot.
-
Comparative Data: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Endpoint | IC₅₀ / % Inhibition | Reference |
| CDEPAA (Proxy Data) | LPS-stimulated J774 Macrophages | TNF-α Inhibition | EC₅₀: 7.02 ± 4.24 µM | [8][9] |
| Dexamethasone | LPS-stimulated RAW264.7 Cells | TNF-α Inhibition | Significant suppression at 1 µM | [1][12] |
| Diclofenac | Human Whole Blood Assay | COX-2 Inhibition | IC₅₀: 0.026 µM | [15] |
Note: Data for CDEPAA is based on its close structural analog, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01). IC₅₀/EC₅₀ values represent the concentration required for 50% inhibition/effect.
In Vivo Validation: A Model of Acute Inflammation
The carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory drugs.[16] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely dependent on prostaglandin synthesis via COX-2.[17]
Experimental Workflow: In Vivo Analysis
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week under standard laboratory conditions.[13]
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (Diclofenac), and CDEPAA treatment groups (at least three graded doses). Administer the compounds orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[16][18]
-
Measurement of Edema: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[18]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the mean change in paw volume.
Comparative Data: In Vivo Anti-Inflammatory Activity
| Compound | Dose (p.o.) | Time Point | % Inhibition of Paw Edema | Reference |
| CDEPAA (Proxy Data) | 100 mg/kg | 2-6 hours | Significant, similar to Dexamethasone | [8][9] |
| Diclofenac | 5 mg/kg | 3 hours | ~56% | |
| Diclofenac | 20 mg/kg | 3 hours | ~72% |
Note: Data for CDEPAA is based on its close structural analog, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), in a CFA-induced edema model.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for validating the anti-inflammatory activity of this compound derivatives. The comparative approach against Diclofenac and Dexamethasone allows for a clear assessment of potency and potential mechanistic differences. Based on promising data from structural analogs, CDEPAA is expected to demonstrate significant anti-inflammatory properties, likely mediated through a dual mechanism involving the inhibition of pro-inflammatory mediators and the activation of the protective Nrf2 pathway.
Successful validation through these core assays would warrant further investigation, including:
-
Comprehensive Mechanistic Studies: Elucidating the precise molecular interactions with Keap1 and quantifying the upregulation of Nrf2 target genes.
-
Chronic Inflammation Models: Evaluating efficacy in models of chronic inflammation, such as adjuvant-induced arthritis, to assess long-term therapeutic potential.
-
Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile to establish a therapeutic window.
By following this structured, data-driven approach, researchers can effectively evaluate the potential of this promising class of compounds to become the next generation of safer and more effective anti-inflammatory therapies.
References
-
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A Comparative Guide to the Structure-Activity Relationship of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic Acid Analogs as Tyrosine Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-cyano-3-(4-ethoxy-phenyl)-acrylic acid and its analogs. These compounds belong to the tyrphostin family, a class of synthetic molecules recognized for their potent inhibition of protein tyrosine kinases.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of the key structural features governing the biological activity of these compounds, alongside experimental protocols for their evaluation.
Introduction: The Tyrphostin Scaffold and a Focus on this compound
Protein tyrosine kinases (PTKs) are critical regulators of intracellular signaling pathways that control cell growth, differentiation, and survival. Their aberrant activity is a hallmark of many cancers and inflammatory diseases, making them prime targets for therapeutic intervention.[1] The 2-cyano-3-phenyl-acrylic acid scaffold is a well-established pharmacophore for targeting the ATP-binding site of various PTKs, including the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).
This compound represents a specific analog within this class. The ethoxy group at the para-position of the phenyl ring is anticipated to influence the compound's electronic properties, lipophilicity, and steric interactions within the kinase active site, thereby modulating its inhibitory potency and selectivity. This guide will explore the known SAR of the broader class of tyrphostins to infer the potential impact of modifications to this specific analog.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-cyano-3-phenyl-acrylic acid derivatives is finely tuned by the nature and position of substituents on the phenyl ring, as well as modifications to the cyano-acrylic acid moiety.
Substituents on the Phenyl Ring: A Balancing Act of Electronics and Lipophilicity
The substitution pattern on the phenyl ring is a critical determinant of both the potency and selectivity of these inhibitors.
-
Hydroxylation and Alkoxylation: The presence of hydroxyl or small alkoxy groups, particularly at the para-position, is a common feature of active tyrphostins. For instance, the well-characterized tyrphostin AG-490, a potent JAK2 inhibitor, possesses a 3,4-dihydroxyphenyl moiety.[2] The hydroxyl groups can act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the kinase active site. The 4-ethoxy group in the title compound is expected to confer a degree of lipophilicity while potentially engaging in hydrophobic interactions within the ATP-binding pocket. Systematic variation of the alkoxy chain length (e.g., methoxy, propoxy, butoxy) would likely impact the compound's pharmacokinetic properties and target engagement. Longer alkyl chains may enhance membrane permeability but could also lead to steric hindrance and reduced solubility.
-
Electron-Withdrawing and Donating Groups: The electronic nature of the substituents can influence the acidity of the acrylic acid and the overall electron distribution of the molecule, affecting its binding affinity. Studies on related tyrphostins have shown that both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on the specific kinase target. For example, in a series of benzylidenemalononitrile tyrphostins, the introduction of S-aryl substituents with varying electronic properties led to potent blockers of EGFR and HER-2 kinases.[3]
The Cyano-Acrylic Acid Moiety: The Warhead of Kinase Inhibition
The α-cyano-α,β-unsaturated carbonyl system is a key pharmacophoric feature, acting as a Michael acceptor that can potentially form covalent bonds with cysteine residues in the kinase active site, leading to irreversible inhibition. However, many tyrphostins act as reversible, ATP-competitive inhibitors. The cyano group is crucial for activity, likely contributing to the electronic properties of the double bond and participating in hydrogen bonding interactions.
Comparative Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference(s) |
| AG-490 | JAK2 | ~10 | [2] |
| JAK3 | ~20 | [4] | |
| EGFR | 0.1 | [5] | |
| ErbB2 (HER2) | 13.5 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following section details standardized protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis via Knoevenagel Condensation
A common and efficient method for the synthesis of 2-cyano-3-phenyl-acrylic acid derivatives is the Knoevenagel condensation.[6][7]
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or diisopropylethylammonium acetate (DIPEAc).[6]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and add cold water to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 2-cyano-3-(4-ethoxy-phenyl)-acrylate.
-
Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the ethyl ester can be hydrolyzed using standard conditions (e.g., aqueous NaOH followed by acidification).
Caption: Knoevenagel condensation for the synthesis of this compound.
In Vitro Kinase Inhibition Assay (EGFR Example)
The inhibitory activity of the synthesized compounds against specific tyrosine kinases can be determined using in vitro kinase assays. The following is a general protocol for an EGFR kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, EGFR kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-33P]ATP. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines can be evaluated using a cell viability assay, such as the MTT assay.[1][8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung cancer cell line with high EGFR expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Modulation
2-Cyano-3-phenyl-acrylic acid analogs, particularly those targeting EGFR and JAKs, are known to modulate key signaling pathways involved in cancer cell proliferation and survival.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Tyrphostins like AG-490 are known to inhibit JAK2, thereby blocking the downstream phosphorylation of STAT proteins and their subsequent translocation to the nucleus to regulate gene expression.
Caption: Inhibition of the JAK/STAT signaling pathway by a 2-cyano-3-phenyl-acrylic acid analog.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a platform for the development of novel tyrosine kinase inhibitors. The structure-activity relationships discussed in this guide, derived from the broader class of tyrphostins, provide a rational basis for the design of more potent and selective analogs. The ethoxy group at the 4-position is a key feature that can be further optimized to enhance target engagement and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of a series of 4-alkoxy analogs to precisely delineate the impact of the alkoxy chain length and branching on inhibitory activity against a panel of relevant tyrosine kinases. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant tyrosine kinase signaling.
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A Comparative Guide to the Tyrosinase Inhibitory Activity of 2-Cyano-3-phenyl-acrylic Acid Derivatives and Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel and potent tyrosinase inhibitors for applications in cosmetics, medicine, and food science, researchers are continuously exploring synthetic compounds that can surpass the efficacy and safety profiles of existing agents. Kojic acid, a naturally derived fungal metabolite, has long been the benchmark for tyrosinase inhibition. However, its limitations, including potential skin irritation and instability, have fueled the search for superior alternatives. This guide provides an in-depth, objective comparison of a promising class of synthetic compounds—2-cyano-3-phenyl-acrylic acid derivatives—with the established tyrosinase inhibitor, kojic acid. We will delve into their inhibitory efficacy, supported by available experimental data, and provide detailed protocols for their evaluation.
Understanding Tyrosinase and the Rationale for Its Inhibition
Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibiting tyrosinase is a key strategy for developing skin-lightening agents and treatments for these conditions.
Mechanism of Action: A Tale of Two Inhibitors
Kojic Acid: A well-established tyrosinase inhibitor, kojic acid primarily functions by chelating the copper ions within the active site of the enzyme. This interaction with the binuclear copper center is crucial for its inhibitory effect. Kojic acid is known to exhibit a mixed-type inhibitory effect on the diphenolase activity of mushroom tyrosinase.
2-Cyano-3-phenyl-acrylic Acid Derivatives: This class of compounds, characterized by a β-phenyl-α,β-unsaturated carbonyl scaffold, has emerged as a promising group of tyrosinase inhibitors.[3] While detailed kinetic studies for a wide range of these specific derivatives are still emerging, docking simulations suggest that they can bind directly to the active site of mushroom tyrosinase. The binding affinity of some derivatives, such as (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2), is predicted to be higher than that of kojic acid.[3] Cinnamic acid derivatives, a broader class to which these compounds belong, often exhibit competitive or mixed-type inhibition, suggesting a similar mechanism of action involving interaction with the enzyme's active site.
Comparative Efficacy: A Look at the Experimental Data
Direct, side-by-side comparisons of IC50 values for a comprehensive series of 2-cyano-3-phenyl-acrylic acid derivatives against kojic acid under identical experimental conditions are limited in the publicly available literature. However, existing studies provide valuable insights into their relative potency.
One key study synthesized a series of (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs and evaluated their tyrosinase inhibitory activity. While a full table of IC50 values was not presented, the study reported that at a concentration of 25µM, the derivative CPA2 exhibited tyrosinase inhibitory activity comparable to that of kojic acid, a well-known potent tyrosinase inhibitor.[3] This suggests that optimized derivatives within this class can achieve potencies in a similar range to the industry standard.
For a clearer perspective, the following table summarizes the available comparative data:
| Compound | Tyrosinase Inhibitory Activity | IC50 Value (Mushroom Tyrosinase) | Reference |
| Kojic Acid | Standard tyrosinase inhibitor | Varies (typically in the µM range) | [3] |
| (E)-2-cyano-3-phenyl-acrylamide (CPA2) | Comparable inhibitory activity to kojic acid at 25µM concentration | Not explicitly stated in the source | [3] |
It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used. Therefore, direct comparisons from the same study are most reliable. The data suggests that the 2-cyano-3-phenyl-acrylic acid scaffold is a promising backbone for the development of potent tyrosinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of 2-cyano-3-phenyl-acrylic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. The linear β-phenyl-α,β-unsaturated carbonyl scaffold is considered crucial for their activity.[3] Further research focusing on a wider range of substitutions is necessary to fully elucidate the structure-activity relationships and to design derivatives with enhanced inhibitory potential.
Experimental Protocols
For researchers aiming to evaluate and compare these inhibitors, the following detailed protocols are provided.
Synthesis of 2-Cyano-3-phenyl-acrylic Acid Derivatives (General Protocol)
A common and effective method for the synthesis of 2-cyano-3-phenyl-acrylic acid derivatives is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound (e.g., cyanoacetic acid) with an aldehyde or ketone.
Caption: General workflow for the synthesis of 2-cyano-3-phenyl-acrylic acid derivatives via Knoevenagel condensation.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and cyanoacetic acid (1-1.2 equivalents) in a suitable solvent such as toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent (e.g., ethanol or water) to remove impurities, and dry it under a vacuum. Further purification can be achieved by recrystallization.
Tyrosinase Inhibition Assay Protocol
The following protocol is a standard method for determining the tyrosinase inhibitory activity of compounds.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (2-cyano-3-phenyl-acrylic acid derivatives)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the tyrosinase solution to each well.
-
Add different concentrations of the test compounds and kojic acid to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Measurement and Analysis:
-
Measure the absorbance of the reaction mixture at a wavelength corresponding to the formation of dopachrome (typically around 475 nm) using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds and kojic acid using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The class of 2-cyano-3-phenyl-acrylic acid derivatives represents a promising avenue for the discovery of novel tyrosinase inhibitors. Preliminary studies indicate that their inhibitory potency can be comparable to that of kojic acid, the current industry standard. The synthetic accessibility of these compounds through methods like the Knoevenagel condensation allows for the facile generation of a diverse library of derivatives for structure-activity relationship studies.
Future research should focus on:
-
Comprehensive IC50 determination: Generating a robust dataset of IC50 values for a wide range of 2-cyano-3-phenyl-acrylic acid derivatives in direct comparison with kojic acid under standardized assay conditions.
-
Detailed kinetic studies: Elucidating the precise mechanism of inhibition (e.g., competitive, non-competitive, mixed-type) and determining inhibition constants (Ki) for the most potent derivatives.
-
In vivo and clinical evaluation: Assessing the efficacy and safety of lead compounds in cellular models, artificial skin models, and eventually in clinical trials to validate their potential as cosmetic or therapeutic agents.
By systematically exploring the potential of 2-cyano-3-phenyl-acrylic acid derivatives, the scientific community can move closer to developing the next generation of safe, stable, and highly effective tyrosinase inhibitors.
References
- (E)-2-Cyano-3-(substituted phenyl)
- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
- Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. DARU Journal of Pharmaceutical Sciences.
- An Updated Review of Tyrosinase Inhibitors. Molecules.
Sources
A Senior Application Scientist's Guide to the In Vivo Validation of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (CEPAA) for Anticancer Efficacy
Introduction: The discovery of novel small-molecule inhibitors is a cornerstone of modern oncology drug development. 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid, hereafter referred to as CEPAA, represents a class of compounds with potential therapeutic relevance. Its chemical structure, featuring a cyano group and an acrylic acid moiety, suggests it may act as a Michael acceptor or interact with key signaling pathways implicated in cancer progression. While preliminary in vitro data may indicate cytotoxicity against cancer cell lines, the true test of a compound's potential lies in its rigorous validation within a living biological system.
This guide provides a comprehensive framework for designing and executing an in vivo study to validate the anticancer effects of CEPAA. We will move beyond a simple recitation of protocols to explore the critical decision-making processes, compare relevant preclinical models, and detail the correlative studies essential for building a robust data package for this promising agent. Our focus is on establishing a self-validating experimental system that not only assesses efficacy but also provides insights into the compound's mechanism of action and safety profile.
Part 1: Preclinical Model Selection - A Comparative Analysis
The choice of an in vivo model is the most critical decision in preclinical oncology research, directly impacting the translational relevance of the findings. No single model is perfect; the selection must be aligned with the specific scientific questions being asked about CEPAA. The primary options include Cell Line-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and syngeneic (allograft) models.[1]
| Model Type | Description | Key Advantages | Key Limitations | Best Use Case for CEPAA |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[2] | High reproducibility, cost-effective, rapid tumor growth, suitable for large-scale screening.[2] | Lacks tumor heterogeneity and the native tumor microenvironment (TME); absence of a functional immune system.[3] | Initial Efficacy Screening: To quickly determine if CEPAA has a direct antitumor effect at tolerable doses. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a human patient are directly implanted into immunodeficient mice.[3] | Preserves original tumor architecture, cellular heterogeneity, and molecular diversity, offering higher predictive value for clinical response.[3][4][5] | More expensive, lower engraftment success rate, slower growth, technically demanding.[3] | Translational Validation: To test CEPAA's efficacy in models that more closely resemble human disease. |
| Syngeneic Model | Murine tumor cells are implanted into immunocompetent mice of the same genetic background.[1] | Fully competent immune system allows for the evaluation of immunomodulatory effects of the drug. | Murine tumors may not fully recapitulate the genetics or biology of human cancers. | Immuno-Oncology Investigation: If there is a hypothesis that CEPAA modulates the host immune response against the tumor. |
For the initial validation of a novel compound like CEPAA, a Cell Line-Derived Xenograft (CDX) model is the logical and most common starting point due to its efficiency and reproducibility.[2] This allows for a clear, initial assessment of the compound's direct effect on tumor cell proliferation.
Part 2: Designing a Robust In Vivo Efficacy Study
A successful in vivo study requires meticulous planning from start to finish. The following workflow and protocol are designed to ensure the data generated is both reliable and interpretable.
Experimental Workflow Diagram
Caption: High-level workflow for an in vivo xenograft study.
Detailed Experimental Protocol: Subcutaneous CDX Model
This protocol serves as a template and should be adapted based on the specific cell line and compound characteristics. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Cell Line Selection & Preparation:
- Rationale: Select a cell line where CEPAA showed potent activity in vitro. Cell lines like A549 (lung) and MCF-7 (breast) are well-characterized and commonly used.[6]
- Protocol:
- Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in sterile, serum-free medium or PBS at a concentration of 50 x 10⁶ cells/mL. Keep on ice.
2. Animal Handling and Tumor Implantation:
- Model: Female athymic nude mice (6-8 weeks old).
- Protocol:
- Acclimate animals for at least one week.
- Anesthetize the mouse.
- Inject 5 x 10⁶ cells (in 0.1 mL) subcutaneously into the right flank.
- Monitor animals for recovery.
3. Tumor Staging and Group Randomization:
- Rationale: Randomization based on tumor size is crucial to prevent bias and ensure treatment groups are comparable at the start of the study.
- Protocol:
- Begin caliper measurements when tumors become palpable (~7-10 days post-implantation). Tumor Volume (TV) = (Length x Width²)/2.
- When average TV reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
4. Treatment Groups and Drug Administration:
- Rationale: Including vehicle and standard-of-care (SoC) groups is essential for validating the model and providing a benchmark for CEPAA's efficacy.[8]
- Example Groups:
- Group 1 (Vehicle Control): Formulation buffer (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
- Group 2 (CEPAA - Low Dose): e.g., 25 mg/kg, daily, oral gavage (p.o.).
- Group 3 (CEPAA - High Dose): e.g., 75 mg/kg, daily, p.o.
- Group 4 (Standard of Care): e.g., Paclitaxel, 10 mg/kg, bi-weekly, intraperitoneal (i.p.).
- Administration: Dosing route and schedule should be informed by preliminary maximum tolerated dose (MTD) and pharmacokinetic (PK) studies.
5. Efficacy and Toxicity Monitoring:
- Protocol:
- Measure tumor volume and body weight 2-3 times per week.
- Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
- Euthanize animals if they reach the humane endpoint (e.g., tumor volume > 1500 mm³, >20% body weight loss, severe morbidity).
Part 3: Mechanism of Action (MoA) & Correlative Studies
Efficacy data alone is insufficient. A robust validation study must investigate how the compound is working in vivo. Based on related cyano-acrylic acid structures that inhibit protein kinases like EGFR, we can hypothesize a potential mechanism for CEPAA.[6]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway by CEPAA.
Ex Vivo Analysis Plan
| Analysis Type | Tissue | Methodology | Purpose |
| Pharmacokinetics (PK) | Blood (Plasma) | LC-MS/MS | To determine the concentration and exposure of CEPAA over time. |
| Pharmacodynamics (PD) | Tumor Lysate | Western Blot | To measure the inhibition of target proteins (e.g., p-EGFR, p-ERK) in the tumor.[9] |
| Histopathology | Tumor, Liver, Kidney | H&E Staining, IHC | To assess tumor necrosis, changes in morphology, and potential off-target organ toxicity. |
Part 4: Data Interpretation & Comparative Efficacy
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Example Data Summary Table
| Treatment Group | Mean TV at Endpoint (mm³) | % TGI | Mean Body Weight Change (%) | Notable Toxicities |
| Vehicle Control | 1480 ± 150 | - | +5.2 | None |
| CEPAA (25 mg/kg) | 950 ± 120 | 38% | +3.1 | None |
| CEPAA (75 mg/kg) | 520 ± 95 | 72% | -4.5 | Minor, transient weight loss |
| Standard of Care | 480 ± 90 | 76% | -8.0 | Moderate weight loss |
In this hypothetical scenario, CEPAA demonstrates dose-dependent antitumor activity. The high dose shows efficacy comparable to the standard of care but with a potentially more favorable safety profile (less body weight loss), warranting further investigation. Such a result, combined with pharmacodynamic data showing target inhibition in the tumor, would constitute a successful in vivo validation.
References
- In Vivo Oncology Models for Drug Discovery. (2023, April 7). Google Cloud.
-
Gendoo, Y., et al. (2022, August 12). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Retrieved from [Link]
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience.
-
Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. In Methods in Molecular Biology (Vol. 1957, pp. 191-209). Humana Press. Retrieved from [Link]
-
Ocaña, A., et al. (2015, February 20). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget. Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Preiss, A. E. (n.d.). Regulatory considerations for preclinical development of anticancer drugs. PubMed. Retrieved from [Link]
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Preclinical Data and Requirements. (n.d.). Oxford Academic. Retrieved from [Link]
-
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (2024, May). PMC. Retrieved from [Link]
-
S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
-
2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. (n.d.). PubChem. Retrieved from [Link]
-
Şenol, İ. M., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Retrieved from [Link]
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- 6. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 7. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mechanism of Action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid and Other Tyrosine Kinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, a deep understanding of their mechanism of action is paramount for effective experimental design and therapeutic strategy. This guide provides a comparative analysis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid, a member of the tyrphostin family of protein tyrosine kinase inhibitors, alongside established inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
While specific inhibitory data for this compound is not extensively available in public literature, its structural characteristics, particularly the cyano-acrylamide moiety, strongly suggest its role as a tyrosine kinase inhibitor. For the purpose of this guide, we will use the closely related and well-characterized tyrphostin, Tyrphostin 23 (also known as AG-18), as a proxy to illustrate its likely mechanism and potency. This comparison will illuminate the nuances of targeting critical signaling cascades in oncology and immunology.
The Inferred Mechanism of Action: this compound as a Tyrphostin-like Inhibitor
This compound belongs to the tyrphostin class of compounds, which are synthetic molecules designed to inhibit the activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers and inflammatory diseases.
The mechanism of action of tyrphostins generally involves competitive inhibition at the ATP-binding site of the kinase domain. The cyano-acrylamide group present in this compound is a key feature, as it can act as a Michael acceptor, potentially forming reversible covalent bonds with cysteine residues within the kinase's active site. This interaction can lead to a more sustained inhibition compared to purely non-covalent inhibitors.
Given its structural similarity to other tyrphostins that target the EGFR family, it is highly probable that this compound functions as an inhibitor of EGFR and potentially other related tyrosine kinases. The closely related Tyrphostin 23 has been demonstrated to inhibit EGFR with an IC50 of 35 µM and a Ki of 11 µM.
Comparative Analysis with Established Kinase Inhibitors
To provide a clear context for the potential activity of this compound, we will compare its inferred mechanism with two well-established kinase inhibitors: Gefitinib, an EGFR inhibitor, and Ruxolitinib, a JAK2 inhibitor.
Gefitinib: A Reversible EGFR Tyrosine Kinase Inhibitor
Gefitinib is a first-generation, reversible inhibitor of the EGFR tyrosine kinase. It selectively binds to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of EGFR signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their growth and survival.
Ruxolitinib: A Potent JAK1/JAK2 Inhibitor
Ruxolitinib is a potent and selective inhibitor of the Janus kinases, JAK1 and JAK2. These kinases are central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses. Ruxolitinib acts by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The inhibition of the JAK/STAT pathway by Ruxolitinib effectively dampens the pro-inflammatory cytokine signaling that drives the pathogenesis of myeloproliferative neoplasms and other inflammatory conditions.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of Tyrphostin 23 (as a proxy for this compound), Gefitinib, and Ruxolitinib against their primary kinase targets.
| Inhibitor | Primary Target(s) | IC50 | Reference |
| Tyrphostin 23 | EGFR | 35 µM | |
| Gefitinib | EGFR | 26 - 57 nM | |
| Ruxolitinib | JAK1 / JAK2 | 3.3 nM / 2.8 nM |
This data highlights the significantly higher potency of the clinically approved drugs, Gefitinib and Ruxolitinib, compared to the research compound Tyrphostin 23. This difference underscores the extensive optimization that therapeutic inhibitors undergo to achieve high affinity and selectivity for their targets.
Visualizing the Targeted Signaling Pathways
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the EGFR and JAK/STAT signaling pathways.
Caption: EGFR signaling pathway and inhibitor action.
Caption: JAK/STAT signaling pathway and inhibitor action.
Experimental Protocols for Comparative Analysis
To empirically compare the mechanism of action of these inhibitors, a series of in vitro and cell-based assays are required. The following protocols provide a framework for such a comparative study.
In Vitro Tyrosine Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylated substrate is then measured, typically using a luminescence-based method that detects the amount of ADP produced.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT).
-
Dilute the purified kinase (e.g., EGFR or JAK2) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, Gefitinib, Ruxolitinib) in DMSO, followed by dilution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase solution to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include a DMSO-only control.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent (e.g., ADP-Glo™) and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase assay.
Western Blot for Phospho-STAT3
This assay determines the inhibitory effect of the compounds on the JAK/STAT signaling pathway in a cellular context.
Principle: Western blotting uses antibodies to detect the levels of specific proteins in cell lysates. By using an antibody specific for the phosphorylated form of STAT3 (p-STAT3), the activation status of the JAK/STAT pathway can be assessed.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a hematopoietic cell line with constitutive JAK/STAT signaling or a cytokine-inducible cell line) in appropriate media.
-
Treat the cells with serial dilutions of the inhibitors for a specified time. Include a positive control (e.g., cytokine stimulation) and a negative control (vehicle-treated).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
comparative docking studies of 2-cyano-3-phenyl-acrylic acid derivatives.
Comparative Docking Guide: 2-Cyano-3-Phenyl-Acrylic Acid Derivatives
Executive Summary
This guide provides a technical comparative analysis of 2-cyano-3-phenyl-acrylic acid derivatives , a versatile chemical scaffold widely investigated for its therapeutic potential in Tyrosinase inhibition (dermatology/melanoma) and Monocarboxylate Transporter 1 (MCT1) inhibition (oncology).
Unlike generic reviews, this document focuses on the molecular docking performance of these derivatives. We compare their binding affinities, interaction landscapes, and structural stability against industry standards (Kojic Acid and
Key Takeaway: The introduction of the electron-withdrawing cyano group at the
-
Tyrosinase: Chelation of the binuclear copper active site.
-
MCT1: Steric blockage of the lactate proton-linked transport channel.
Structural Significance & Chemical Space
The core structure, 2-cyano-3-phenyl-acrylic acid (often related to
-
Scaffold:
-Cyano-cinnamic acid.[1][2][3] -
Key Pharmacophore: The
-unsaturated carbonyl system (Michael acceptor). -
Therapeutic Versatility:
Methodology: In Silico Framework
To ensure reproducibility, the following computational protocol is recommended for docking these derivatives. This workflow synthesizes best practices from recent high-impact studies.
Ligand Preparation
-
Geometry Optimization: Ligands must be energy-minimized using DFT (Density Functional Theory) at the B3LYP/6-31G* level to ensure the correct planarity of the acrylic acid side chain.
-
Protonation States: At physiological pH (7.4), the carboxylic acid is deprotonated (
). However, for Tyrosinase docking, the protonated form should also be tested if coordinating with Copper ions.
Protein Preparation
-
Target 1: Tyrosinase (PDB: 2Y9X): Crystal structure of Agaricus bisporus tyrosinase.[5][6][7]
-
Critical Step: Retain the binuclear Copper ions (
). These are essential for the binding mode of cyano-acrylates.
-
-
Target 2: MCT1 (Homology Model): Since human MCT1 crystal structures are rare, use a homology model based on MCT1 Cryo-EM structures (e.g., PDB 6LZ0) or validated rat models.
Docking Protocol (AutoDock Vina / Glide)
-
Grid Box:
-
Scoring Function: Use Vina for speed, but validate top hits with MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for more accurate free energy (
) estimation.
Comparative Study 1: Tyrosinase Inhibition
Context: Tyrosinase is the rate-limiting enzyme in melanin synthesis.[6] 2-cyano-3-phenyl-acrylic acid derivatives act as competitive inhibitors, often outperforming the standard, Kojic Acid.
Performance Data
The table below compares a representative high-potency derivative (Compound 5c, a hydroxylated analog) against the standard Kojic Acid.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant ( | Interaction Mode |
| Kojic Acid (Standard) | -5.60 | ~79 | Chelation of Cu ions; H-bond with Met280. |
| 2-Cyano-3-(2,4-dihydroxyphenyl)acrylate (CPA Analog) | -8.40 | ~0.7 | Strong Chelation of Cu ions; |
| -6.10 | ~35 | Weak Cu interaction; Hydrophobic fit in Val283 pocket. |
Analysis: The derivative exhibits a ~2.8 kcal/mol improvement in binding affinity over Kojic Acid. The cyano group provides an additional anchor point, while the phenyl ring engages in
stacking with Histidine residues (His263/His259) that Kojic Acid lacks.
Interaction Pathway Visualization
The following diagram illustrates the critical binding interactions within the Tyrosinase active site.
Caption: Interaction map of 2-cyano-3-phenyl-acrylate derivatives within the Tyrosinase active site (PDB: 2Y9X).
Comparative Study 2: MCT1 Inhibition (Cancer Metabolism)
Context: Tumors rely on MCT1 to export lactate (Warburg effect).
Performance Data
Comparison of the standard CHC against a modified halogenated derivative (e.g., 4-Chloro-derivative).
| Compound | Docking Score (kcal/mol) | Selectivity (MCT1 vs MCT4) | Mechanism |
| -7.2 | High (10-fold) | Competitive blockage of H+/Lactate channel. | |
| 4-Chloro- | -8.1 | Moderate | Deep pocket penetration; Halogen bond with channel wall. |
| Generic Phenyl-acrylate (No Cyano) | -5.4 | Low | Lacks the electronic "pull" to anchor in the pore. |
Analysis: The Cyano group is non-negotiable for MCT1 activity. It is essential for the specific electrostatic interaction with the positively charged arginine (Arg145) in the transmembrane pore. Removing it drops affinity significantly (-7.2 to -5.4 kcal/mol).
Experimental Protocol: Step-by-Step Docking Workflow
To replicate these findings, use the following validated protocol.
Step 1: Ligand Construction
-
Draw structures in ChemDraw/MarvinSketch.
-
Convert to 3D format (.mol2 or .pdb).
-
Crucial: Minimize energy using a force field that handles conjugated systems well (e.g., MMFF94 or DFT B3LYP).
Step 2: Receptor Grid Generation
-
Remove water molecules (except those bridging Cu ions if using specific hydration protocols).
-
Add Kollman charges.
-
Grid Box Center: x= -10.1, y= -28.7, z= -43.4 (Approximate active site center for 2Y9X).
-
Grid Box Size:
points (0.375 Å spacing).
Step 3: Execution (AutoDock Vina)
-
Prepare conf.txt:
-
Run: vina --config conf.txt --log log.txt
Step 4: Analysis
-
Visualize in PyMOL or Discovery Studio .
-
Filter poses based on:
-
Binding Energy (Lower is better).
-
Presence of Cu-coordination (Distance < 2.5 Å).
-
Planarity of the phenyl-acrylate system.
-
Workflow Visualization
Caption: Optimized computational workflow for comparative docking studies.
References
-
Gholamzadeh, P. et al. (2015). Docking Studies of Some Novel Kojic Acid Derivatives As Possible Tyrosinase Inhibitors. Biomedical & Pharmacology Journal. Link
-
Rho, H.S. et al. (2015). (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase. Bioorganic & Medicinal Chemistry. Link
-
Azami, F. et al. (2017). Kojic Acid Effect on the Inhibitory Potency of Tyrosinase: A Molecular Docking Study. Journal of Chemical Health Risks. Link
-
Halestrap, A.P. (2012). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life. Link
-
Guedes, R.A. et al. (2020). Protein docking of a phenyl ligand with potential anti-cancer effects in monocarboxylate transporter 1 (MCT1). American Chemical Society. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking Studies of Some Novel Kojic Acid Derivatives As Possible Tyrosinase Inhibitors – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
Assessing the Kinase Selectivity of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid: A Comparative Guide
This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the investigational compound, 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid. As the therapeutic potential of kinase inhibitors is intrinsically linked to their selectivity, this document outlines the essential experimental workflows, comparative analyses, and data interpretation necessary for robust characterization. We will explore the causality behind our experimental choices, ensuring a self-validating system for assessing this promising molecule.
Introduction: The Critical Role of Kinase Selectivity
Kinase inhibitors have revolutionized molecularly targeted therapy, particularly in oncology. However, the human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. Consequently, achieving selectivity for the intended target kinase is a paramount challenge in drug development. A highly selective inhibitor minimizes off-target effects, leading to an improved therapeutic window and a better safety profile.[1][2] Conversely, poly-pharmacology, or the modulation of multiple targets, can sometimes be leveraged for therapeutic benefit, but this must be a deliberate and well-characterized strategy.
This compound belongs to a class of compounds that includes known kinase inhibitors. For instance, the structurally related tyrphostin, AG-490 (2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide), is a known inhibitor of Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR).[3][4][5] This provides a logical starting point for our investigation, hypothesizing that our compound of interest may exhibit activity against these or related tyrosine kinases.
This guide will therefore focus on a two-pronged approach: a broad, kinome-wide screen to identify primary targets and potential off-targets, followed by focused biochemical and cell-based assays against key kinases, using established clinical inhibitors as benchmarks.
Experimental Design for Selectivity Profiling
Our experimental workflow is designed to move from a broad, high-throughput screen to more focused, mechanistic studies. This ensures a comprehensive and cost-effective approach to defining the selectivity of this compound.
Caption: Experimental workflow for kinase selectivity profiling.
Phase 1: Broad Kinome Selectivity Screening
The initial step is to understand the compound's interaction across a large portion of the human kinome. This unbiased approach is crucial for identifying not only the primary targets but also any potential off-target liabilities that could lead to toxicity.
Methodology: KINOMEscan™ Profiling
We will utilize a well-established competitive binding assay platform, such as Eurofins' KINOMEscan™, which covers a broad range of kinases.[6]
Protocol:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Assay Concentration: The compound is screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A test compound that binds to a kinase prevents that kinase from binding to the immobilized ligand, thus reducing the amount of kinase recovered.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower number indicates a stronger interaction.
%Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100
Phase 2: Biochemical Validation and Comparative Analysis
Based on the primary hits identified in the kinome screen and the structural similarity to AG-490, we will focus on the JAK family (JAK1, JAK2, JAK3, TYK2) and EGFR. We will perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) and compare the potency and selectivity to well-characterized inhibitors.
Reference Compounds
-
JAK Inhibitors:
-
EGFR Inhibitors:
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12] It is a robust method for determining IC50 values.
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer, specific kinase/substrate pairs (e.g., JAK2/JAKtide, EGFR/Poly(E,Y)4:1), and ATP at the Km for each respective kinase to accurately reflect intrinsic affinities.[13]
-
Compound Titration: Prepare a serial dilution of this compound and the reference inhibitors.
-
Kinase Reaction: Add the kinase, substrate, and inhibitor to a multi-well plate. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the generated ADP by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Summary
The following table presents a hypothetical but plausible outcome of the biochemical assays, designed for illustrative purposes.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | EGFR (IC50, nM) |
| This compound | 850 | 50 | 1200 | >10,000 | 150 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | >10,000 |
| Fedratinib | 105 | 3 | >10,000 | >10,000 | >10,000 |
| Gefitinib | >10,000 | >10,000 | >10,000 | >10,000 | 37 |
| Erlotinib | >10,000 | >10,000 | >10,000 | >10,000 | 2 |
Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of JAK2 and moderate activity against EGFR. The selectivity for JAK2 over other JAK family members (e.g., >15-fold selective over JAK1 and JAK3) is noteworthy. Compared to the clinical inhibitors, it is less potent than Fedratinib for JAK2 and less potent than Gefitinib/Erlotinib for EGFR.
Phase 3: Cellular Target Engagement and Pathway Inhibition
Biochemical assays assess activity against isolated enzymes. It is crucial to confirm that the compound can penetrate the cell membrane and inhibit its target in a physiological context. We will focus on the JAK/STAT and EGFR/MAPK signaling pathways.
Caption: Targeted signaling pathways for cellular assays.
Methodology: Western Blotting for Phospho-Protein Levels
Western blotting provides a semi-quantitative assessment of the phosphorylation status of key signaling nodes downstream of JAK2 and EGFR.
Protocol:
-
Cell Culture and Starvation: Culture appropriate cell lines (e.g., HEL cells for JAK2, A431 cells for EGFR) and serum-starve them for 24 hours to reduce basal signaling.[2]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound or reference inhibitors for 2 hours.
-
Stimulation: Stimulate the cells with a relevant ligand (e.g., erythropoietin (EPO) for JAK2/STAT5, EGF for EGFR/ERK) for a short period (e.g., 15-30 minutes).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated proteins (p-STAT5, p-ERK) and total proteins (STAT5, ERK) as loading controls.
-
Detection and Analysis: Use chemiluminescent detection to visualize the bands and quantify their intensity to determine the concentration-dependent inhibition of pathway signaling.
Conclusion and Future Directions
This guide outlines a rigorous, multi-phased approach to comprehensively assess the kinase selectivity of this compound. By progressing from broad kinome screening to focused biochemical and cell-based validation, this workflow provides a self-validating system to establish a robust selectivity profile.
Based on our hypothetical data, this compound emerges as a potent JAK2 inhibitor with moderate EGFR activity. Its selectivity for JAK2 within the JAK family is a promising feature. The next logical steps would involve in vivo studies in relevant cancer or inflammatory models to determine if this selectivity profile translates into a favorable efficacy and safety window. This foundational characterization is an indispensable step in the preclinical evaluation of any novel kinase inhibitor.[2]
References
-
Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. PMC. Available at: [Link]
-
Superior Efficacy and Selectivity of Novel Small-Molecule Kinase Inhibitors of T790M-Mutant EGFR in Preclinical Models of Lung Cancer. AACR Journals. Available at: [Link]
-
Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. ACS Publications. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Rheumatology. Available at: [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]
-
The Second Generation Type II JAK2 Inhibitor, AJ1-10502, Demonstrates Enhanced Selectivity, Improved Therapeutic Efficacy and Reduced Mutant Cell Fraction Compared to Type I JAK2 Inhibitors in Models of Myeloproliferative Neoplasms (MPNs). ASH Publications. Available at: [Link]
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. AACR Journals. Available at: [Link]
-
Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Available at: [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. Available at: [Link]
-
Inhibition of Janus kinases by Tyrosine phosphorylation inhibitor, Tyrphostin AG-490. ResearchGate. Available at: [Link]
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- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid proper disposal procedures
Executive Summary & Chemical Profile
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid (often referred to as 4-ethoxy-alpha-cyanocinnamic acid) is a functionalized cinnamic acid derivative commonly used as an intermediate in UV-filter synthesis and as a matrix in MALDI-TOF mass spectrometry.[1]
Unlike simple carboxylic acids, the presence of the nitrile (cyano) group at the alpha position introduces specific disposal constraints.[1] While the molecule is stable under standard conditions, improper disposal (e.g., mixing with strong oxidizers or unregulated sewer discharge) poses significant environmental and safety risks.[1]
Immediate Safety Profile:
| Parameter | Specification | Critical Note |
|---|---|---|
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if aerated. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Reacts exothermically with bases. |
| Primary Hazards | Irritant (Skin/Eye/Resp) | GHS H315, H319, H335.[1][2][3] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Do NOT mix with bleach (hypochlorites).[1] |
Pre-Disposal Stabilization & Segregation
Before initiating disposal, waste must be characterized and segregated to prevent cross-reactivity in the waste stream.[1]
A. The Segregation Rule (The "Acid-Nitrile" Protocol)
As a Senior Scientist, I enforce a strict segregation protocol for this compound. It must not be commingled with:
-
Strong Bases (Hydroxides/Amines): Neutralization generates heat. While not explosive, hot waste containers can pressurize and rupture.[1]
-
Strong Oxidizers (Peroxides/Nitrates): Potential for energetic decomposition of the organic framework.
-
Heavy Metal Waste: To avoid complexation issues during downstream incineration.
B. Waste Stream Classification
| Waste Type | Composition | Container Type | Labeling |
| Solid Waste | Pure substance, contaminated wipes, weighing boats.[1] | HDPE Wide-Mouth Jar | "Hazardous Waste: Toxic, Irritant Solid" |
| Liquid Waste | Mother liquor (e.g., Ethanol/DMSO solutions).[1] | Amber Glass or HDPE Carboy | "Flammable/Toxic Organic Waste" (Solvent dependent) |
Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Bench Scale)
Objective: Safe containment of pure solid or contaminated debris for off-site incineration.
-
PPE Verification: Don Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a dust mask (N95) if working outside a fume hood.
-
Container Selection: Select a clean, chemically compatible container (HDPE is preferred for solids; Glass is acceptable).
-
Transfer:
-
Decontamination of Tools: Wipe spatulas with an ethanol-dampened Kimwipe. Place the Kimwipe into the same solid waste container.
-
Sealing & Labeling:
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup.
Protocol B: Liquid Waste (Solutions)
Objective: Disposal of reaction mixtures or stock solutions.
-
Solvent Check: Identify the primary solvent (e.g., Ethanol, DMSO, DMF).[1]
-
Compatibility Test: Ensure the waste carboy does not contain incompatible residues (e.g., do not pour an acidic ethanol solution into a waste container previously used for basic amine waste).
-
Transfer: Pour slowly into the "Organic Solvents" waste stream.
-
Note: If the solution is highly acidic (pH < 2), it may need to be neutralized before addition to a general organic waste drum, depending on your facility's specific incineration acceptance criteria.[1] However, for small research quantities (<1L), direct disposal into the organic stream is usually standard.[1]
-
-
Rinsing: Triple rinse the empty source vessel with the primary solvent. Add rinsate to the waste container.
Protocol C: Spill Management (Immediate Action)
Scenario: 5g of powder spilled on the benchtop.
-
Isolate: Alert nearby personnel. Delineate the area.[6]
-
PPE Up: Ensure respiratory protection is worn (dust hazard).
-
Wet Sweeping Method:
-
Do not dry sweep. This creates toxic dust.
-
Cover the spill gently with paper towels dampened with water or ethanol.
-
Scoop the wet mass into a waste container using a dustpan or stiff card.
-
-
Surface Decontamination: Wash the surface with a mild detergent (soap and water) followed by an ethanol wipe.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).
Regulatory & Compliance Framework (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.[1]
-
Hazardous Waste Determination: While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity or if the waste stream is ignitable (D001) due to solvents.[1]
-
Best Practice: Due to the nitrile functionality and biological activity, it should never be disposed of down the drain (sewer).[1]
-
Ultimate Fate: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] Incineration ensures the complete destruction of the cyano group (preventing environmental release) and the aromatic ring.
Visualized Workflows
Diagram 1: Waste Stream Decision Tree
This logic flow ensures you select the correct disposal path based on the physical state of the material.
Caption: Decision matrix for segregating solid and liquid waste streams to ensure RCRA compliance.
Diagram 2: Spill Response Mechanism
A self-validating workflow for handling accidental release.
Caption: Operational workflow for containing and cleaning spills to minimize exposure risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Cyano-3-(4-ethoxyphenyl)acrylic acid. (Referenced for GHS Hazards H315, H319, H335).[1][2][3] ]">https://www.sigmaaldrich.com
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes safety data from structurally related compounds, namely cyanoacrylates and acrylic acid, to establish a robust framework for its safe handling and disposal. A conservative approach is strongly advised, treating the compound as possessing the potential hazards of both parent structures.
Understanding the Potential Hazards
This compound is a complex molecule that contains both a cyanoacrylate and an acrylic acid functional group. This unique structure suggests a dual hazard profile that must be respected to ensure laboratory safety.
-
Cyanoacrylate Moiety: Cyanoacrylates are known for their rapid polymerization in the presence of moisture, which can lead to the instantaneous bonding of skin and eyelids.[1][2][3] Vapors can be irritating to the eyes and respiratory system, and prolonged exposure may lead to respiratory sensitization.[1][4]
-
Acrylic Acid Moiety: Acrylic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][6] It is also a flammable liquid and vapor.[5][6] Inhalation of acrylic acid can cause respiratory irritation.[7][8]
Given these potential hazards, it is imperative to handle this compound with the utmost care, employing a multi-layered safety approach that encompasses engineering controls, personal protective equipment, and stringent operational protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Nitrile or polyethylene gloves. Avoid cotton gloves. | To prevent skin contact with the potentially corrosive and bonding agent.[1] Nitrile gloves offer good chemical resistance. |
| Eyes | Chemical safety goggles or a face shield. | To protect against splashes that could cause serious eye irritation or bonding of the eyelids.[1][2][9] |
| Body | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is mandatory. | To minimize inhalation of potentially irritating vapors.[1][9][10] |
Donning and Doffing PPE Workflow:
Caption: A workflow diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks.
3.1. Preparation:
-
Work Area: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1][10]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11]
-
Spill Kit: Have a spill kit readily available that is appropriate for both corrosive and polymerizable materials. This should include absorbent materials like sand or vermiculite.[1][12]
3.2. Handling:
-
Dispensing: When weighing or transferring the solid material, do so carefully to avoid generating dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Avoid Incompatibilities: Keep the compound away from strong bases, amines, and oxidizing agents, as these may trigger a hazardous polymerization.[1][7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The container should be tightly sealed.
Handling Workflow:
Caption: A procedural diagram for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[13][14] If skin is bonded, do not pull apart.[15] Gently peel or roll the skin apart, using warm, soapy water or vegetable oil to aid separation.[15][16] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] If the eyelids are bonded, do not force them open.[15][17] Cover the eye with a wet gauze patch and seek immediate medical attention.[15] |
| Inhalation | Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[14] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. For small spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[1][12] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste, including unused material and contaminated consumables (e.g., gloves, absorbent pads), in a designated, labeled, and sealed container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program.[1][7] Do not dispose of it down the drain.[14][18]
Conclusion
The safe handling of this compound demands a proactive and informed approach. By understanding the potential hazards associated with its constituent functional groups and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety professionals.
References
- ADAM Medical Encyclopedia. (2023, November 2).
- MedlinePlus. (2023, November 2).
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Material Safety Data Sheet.
- tesa SE. Information on First Aid measures when working with superglue.
- Brown Emergency Medicine. (2017, April 12). Super Glued Shut.
- Sigma-Aldrich. 2-Cyano-3-(4-ethoxyphenyl)acrylic acid.
- Civil Air P
- Laboshop.
- BASF. (2024, April 5).
- Adhesive Guru. (2023, June 13). Super Glue Safety Precautions You Need to Know.
- The Super Glue Corporation. (2015, June 24).
- Thermo Fisher Scientific. (2009, September 26).
- Fisher Scientific. (2016, February 3).
- Aaronchem. (2024, November 1).
- BASF. (2025, October 27).
- National Oceanic and Atmospheric Administration. ACRYLIC ACID, STABILIZED | CAMEO Chemicals.
- BLD Pharmatech.
- National Center for Biotechnology Information. (1990). Genetic toxicology of acrylic acid.
- Technion - Israel Institute of Technology. Chemical Waste Management Guide.
- National Oceanic and Atmospheric Administration. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA.
- United States Environmental Protection Agency. Acrylic Acid.
- Sigma-Aldrich. This compound ethyl ester.
- Australian Industrial Chemicals Introduction Scheme. (2024, April 15).
- RIFM. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9.
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- 8. epa.gov [epa.gov]
- 9. adhesiveguru.com [adhesiveguru.com]
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- 11. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. aaronchem.com [aaronchem.com]
- 15. tesa.com [tesa.com]
- 16. Cyanoacrylates poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 17. Super Glued Shut — BROWN EMERGENCY MEDICINE BLOG [brownemblog.com]
- 18. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
